Dihydralazine Sulfate
Beschreibung
Eigenschaften
IUPAC Name |
(4-hydrazinylphthalazin-1-yl)hydrazine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6.H2O4S/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;1-5(2,3)4/h1-4H,9-10H2,(H,11,13)(H,12,14);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHAMWGGORIDBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN)NN.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223501 | |
| Record name | Dihydralazine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7327-87-9 | |
| Record name | Dihydralazine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7327-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydralazine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007327879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydralazine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydralazine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDRALAZINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C2B1W91NK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dihydralazine Sulfate's Mechanism of Action in Vascular Smooth Muscle Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydralazine (B103709) sulfate (B86663) is a direct-acting vasodilator that has been a cornerstone in the management of hypertension. Its primary therapeutic effect is achieved through the relaxation of vascular smooth muscle cells (VSMCs), particularly in the arterial vasculature. Despite its long-standing clinical use, the precise molecular mechanisms underpinning its action are multifaceted and have been the subject of extensive research. This technical guide provides a comprehensive overview of the core mechanisms of action of dihydralazine in VSMCs, with a focus on its interaction with intracellular signaling pathways, ion channels, and calcium metabolism. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of dihydralazine's pharmacology.
Core Mechanisms of Action
Dihydralazine sulfate exerts its vasodilatory effects through a combination of mechanisms, primarily centered on altering the intracellular calcium concentration ([Ca²⁺]i) in VSMCs. The key proposed mechanisms are:
-
Inhibition of Intracellular Calcium Release: A principal mechanism is the inhibition of Ca²⁺ release from the sarcoplasmic reticulum (SR), the main intracellular Ca²⁺ store in VSMCs.[1][2][3][4][5] Dihydralazine is thought to interfere with the inositol (B14025) 1,4,5-trisphosphate (IP₃) signaling pathway, which is a major trigger for Ca²⁺ release from the SR.[1][2][4][6]
-
Modulation of Potassium Channels: Evidence suggests that dihydralazine may activate high-conductance Ca²⁺-activated potassium channels (BKCa).[7] The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the VSMC membrane. This hyperpolarization makes the opening of voltage-gated Ca²⁺ channels less likely, thereby reducing Ca²⁺ influx and promoting relaxation.
-
Endothelium-Dependent and -Independent Effects: The action of dihydralazine appears to have both endothelium-dependent and -independent components. At lower, more clinically relevant concentrations (<10 μM), its vasodilatory effect in some vascular beds is primarily dependent on an intact endothelium and involves the release of prostacyclin.[8][9] However, at higher concentrations, dihydralazine acts directly on VSMCs, an effect that persists even after the removal of the endothelium.[2][5][10]
-
Interference with Myosin Light Chain Phosphorylation: A less commonly cited but plausible mechanism is the direct inhibition of the Ca²⁺-dependent phosphorylation of the 20-kDa myosin P-light chains.[11] This phosphorylation is a critical step in the actin-myosin cross-bridge cycling that leads to muscle contraction.
Quantitative Data on Dihydralazine-Induced Vasodilation
The vasodilatory potency of dihydralazine has been quantified in various ex vivo studies. The half-maximal effective concentration (EC₅₀) provides a measure of the drug's potency in inducing relaxation of pre-contracted vascular tissues.
| Vascular Tissue | Agonist Used for Pre-contraction | EC₅₀ of Dihydralazine (μM) | Efficacy (% Relaxation) | Reference |
| Rabbit Aorta | Phenylephrine (B352888) | 17 | >90% (at >100 μM) | [1][2][3] |
| Rabbit Pulmonary Artery | Phenylephrine | 16 ± 2 | ~90% (at >100 μM) | [2] |
| Porcine Coronary Arteries | K⁺ (20 mM) | pD₂ = 5.38 ± 0.06 | 85.9 ± 3.6% | [7] |
| Rat Mesenteric Arteries (from pregnant rats) | Phenylephrine | 3.6 ± 0.3 | 75 ± 6.2% | [8][9] |
pD₂ is the negative logarithm of the EC₅₀.
Signaling Pathways
The vasodilatory action of dihydralazine involves intricate signaling pathways within the vascular smooth muscle cell.
Direct Action on Vascular Smooth Muscle Cells
Modulation of Potassium Channels and Membrane Potential
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of dihydralazine.
Isometric Tension Recording in Isolated Aortic Rings
This protocol is used to assess the direct vasodilatory effect of dihydralazine on vascular smooth muscle.
Objective: To measure the dose-dependent relaxation of pre-contracted aortic rings in response to dihydralazine.
Materials:
-
Isolated thoracic aorta from a suitable animal model (e.g., rabbit, rat).
-
Krebs-Henseleit solution (in mM: 118.1 NaCl, 4.7 KCl, 2.6 CaCl₂, 0.6 MgSO₄, 24.9 NaHCO₃, 1.2 KH₂PO₄, and 5.6 glucose).
-
Carbogen gas (95% O₂ and 5% CO₂).
-
Phenylephrine or KCl for pre-contraction.
-
This compound stock solution.
-
Organ bath myography system with isometric force transducers.
Procedure:
-
Tissue Preparation: Euthanize the animal and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution.
-
Ring Preparation: Clean the aorta of adherent connective and adipose tissue. Cut the aorta into rings of 2-4 mm in length. For endothelium-denuded experiments, gently rub the intimal surface of the ring with a fine wire.
-
Mounting: Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 g, with solution changes every 15-20 minutes.
-
Viability Check: Test the viability of the rings by contracting them with a high concentration of KCl (e.g., 60-80 mM).
-
Pre-contraction: After washout and return to baseline, pre-contract the rings with a submaximal concentration of an agonist like phenylephrine (e.g., 1 μM) to achieve a stable contraction plateau.
-
Dose-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of dihydralazine to the organ bath, allowing the response to stabilize at each concentration.
-
Data Analysis: Record the tension at each concentration. Express the relaxation as a percentage of the pre-contraction tension. Plot the percentage relaxation against the logarithm of the dihydralazine concentration to determine the EC₅₀.
Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2
This protocol allows for the real-time measurement of changes in intracellular calcium concentration in response to dihydralazine.
Objective: To determine if dihydralazine alters basal or agonist-induced increases in [Ca²⁺]i in cultured VSMCs.
Materials:
-
Cultured vascular smooth muscle cells (e.g., A7r5 cell line or primary cells).
-
Fura-2 acetoxymethyl ester (Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Agonist (e.g., phenylephrine, angiotensin II).
-
This compound.
-
Fluorescence imaging system or plate reader capable of ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
Procedure:
-
Cell Culture: Grow VSMCs on glass coverslips to an appropriate confluency.
-
Fura-2 Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 μM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.
-
De-esterification: Wash the cells with fresh HBSS to remove extracellular Fura-2 AM and allow 15-30 minutes for intracellular de-esterification of the dye.
-
Baseline Measurement: Mount the coverslip on the stage of the fluorescence microscope or place the plate in the reader. Record the baseline fluorescence ratio (F340/F380) for a few minutes.
-
Experimental Treatment:
-
To test the effect on agonist-induced Ca²⁺ increase, first add the agonist to the cells and record the Ca²⁺ transient. After washout and return to baseline, pre-incubate the cells with dihydralazine for a defined period, and then re-stimulate with the agonist in the presence of dihydralazine.
-
To test the effect on basal Ca²⁺, add dihydralazine directly to the cells and monitor any changes in the fluorescence ratio.
-
-
Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the [Ca²⁺]i. Changes in this ratio over time reflect changes in intracellular calcium.
Patch-Clamp Electrophysiology for BKCa Channels
This technique is used to study the effect of dihydralazine on the activity of specific ion channels.
Objective: To determine if dihydralazine modulates the current through BKCa channels in isolated VSMCs.
Materials:
-
Isolated vascular smooth muscle cells.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Borosilicate glass capillaries for patch pipettes.
-
Pipette solution (intracellular-like) and bath solution (extracellular-like) with appropriate ion concentrations and channel blockers to isolate BKCa currents.
-
This compound.
Procedure:
-
Cell Isolation: Enzymatically dissociate VSMCs from a vascular tissue of interest.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ.
-
Seal Formation: Under microscopic guidance, bring the patch pipette into contact with an isolated VSMC and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell recording configuration.
-
Current Recording: Clamp the membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps to elicit ion channel currents.
-
Drug Application: After obtaining a stable baseline recording of BKCa currents, perfuse the bath solution with dihydralazine and record any changes in the current amplitude or kinetics.
-
Data Analysis: Analyze the recorded currents to determine changes in current-voltage relationships, channel open probability, and other gating parameters in the presence and absence of dihydralazine.
Conclusion
The mechanism of action of this compound in vascular smooth muscle cells is complex, involving multiple interconnected pathways. The primary vasodilatory effect is a direct relaxation of arterial smooth muscle, which is largely attributed to the inhibition of intracellular calcium release from the sarcoplasmic reticulum, likely via interference with the IP₃ signaling cascade. Additionally, modulation of potassium channels leading to membrane hyperpolarization contributes to the reduction of calcium influx. While a component of its action at clinically relevant concentrations may be endothelium-dependent, its direct effect on VSMCs is well-established. A comprehensive understanding of these mechanisms is crucial for the rational design of novel vasodilators and for optimizing the therapeutic use of dihydralazine in cardiovascular diseases. Further research is warranted to fully elucidate the interplay between these different signaling pathways and to explore the clinical relevance of its more recently discovered properties, such as its antioxidant effects.
References
- 1. Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by hydralazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of hydralazine induced... preview & related info | Mendeley [mendeley.com]
- 5. researchgate.net [researchgate.net]
- 6. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 7. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Journey of Dihydralazine Sulfate: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydralazine (B103709) sulfate (B86663), a hydrazinophthalazine derivative, is a direct-acting vasodilator primarily used in the management of hypertension. Its efficacy in reducing blood pressure is attributed to its specific effects on the vasculature. A thorough understanding of its pharmacokinetics (PK) and pharmacodynamics (PD) is crucial for optimizing its therapeutic use and for the development of novel antihypertensive agents. This technical guide provides an in-depth overview of the in vivo behavior of dihydralazine sulfate, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.
Pharmacokinetics: The Body's Handling of this compound
The disposition of this compound in the body is characterized by its absorption, distribution, metabolism, and excretion (ADME) profile. These processes are influenced by factors such as the route of administration and the individual's genetic makeup, particularly their acetylator status.
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of dihydralazine in various species after intravenous and oral administration.
Table 1: Intravenous Pharmacokinetic Parameters of Dihydralazine
| Species | Dose (mg/kg) | Half-Life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Reference |
| Human | 0.3 | 2-8 hours | - | - | [1] |
| Dog | 0.25 - 4.0 | - | 70 ml/min/kg | 9 L/kg | [2] |
| Rabbit | 1, 5, 7.5 | 0.25-0.4 min (initial phase), 1.0-2.0 min (second phase) | Higher than rat and dog | - | [3] |
| Rat | 1, 5, 7.5 | - | Lower than rabbit, higher than dog | - | [3] |
Table 2: Oral Pharmacokinetic Parameters of Dihydralazine
| Species | Dose | Cmax | Tmax | Bioavailability (F) | Reference |
| Human (Slow Acetylators) | 20 mg | 47.0 ± 11.0 ng/mL | 1 hour | 30-35% | [1][4] |
| Human (Fast Acetylators) | 20 mg | Lower than slow acetylators | 1 hour | 10-16% | [1][4] |
| Dog | 0.25 - 4.0 mg/kg | Dose-dependent increase | - | 36-77% (increases with dose) | [2] |
Metabolism and Excretion
Dihydralazine undergoes extensive metabolism, primarily through acetylation and oxidation.[1] The rate of acetylation is genetically determined, with individuals being classified as either "slow" or "fast" acetylators. This polymorphism significantly impacts the drug's bioavailability and plasma concentrations.[1][4] In humans, after oral administration, a significant portion of the dose is eliminated through first-pass metabolism.[1][5] The metabolites are primarily excreted in the urine.[5] In dogs, biliary excretion has been observed to be a route of elimination.[3]
Pharmacodynamics: The Drug's Effect on the Body
This compound's primary pharmacodynamic effect is the relaxation of vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.
Mechanism of Action: A Two-Pronged Approach
The vasodilatory effect of dihydralazine is mediated through two main pathways:
-
Inhibition of Calcium Ion Influx: Dihydralazine directly inhibits the influx of calcium ions into vascular smooth muscle cells. Since calcium is essential for muscle contraction, this inhibition leads to muscle relaxation and vasodilation.
-
Stimulation of Nitric Oxide (NO) Release: Dihydralazine stimulates the release of nitric oxide from endothelial cells. NO then diffuses into the adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC).[6]
The NO-cGMP Signaling Pathway
The activation of sGC by NO initiates a signaling cascade that results in vasodilation.
Caption: this compound's dual mechanism of action leading to vasodilation.
Hemodynamic Effects
The primary hemodynamic consequence of dihydralazine-induced vasodilation is a decrease in mean arterial blood pressure.[7] This reduction in afterload can lead to a reflex increase in heart rate and cardiac output as the body attempts to maintain adequate tissue perfusion.[7][8] In conscious rats, the heart rate response to hydralazine (B1673433) can be variable, with some animals exhibiting tachycardia, no change, or even bradycardia, potentially due to the interplay between arterial baroreflexes and cardiac mechanoreceptor reflexes.[9]
Experimental Protocols
Pharmacokinetic Analysis
A common experimental workflow for determining the pharmacokinetic profile of this compound in vivo is as follows:
Caption: General experimental workflow for in vivo pharmacokinetic studies.
Quantitative Analysis of Dihydralazine in Biological Samples:
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific method for the quantification of dihydralazine in plasma and urine.
-
Sample Preparation: Plasma or urine samples are typically subjected to protein precipitation followed by solid-phase extraction to isolate the drug and remove interfering substances.
-
Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18) and eluted with a suitable mobile phase.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, where dihydralazine is ionized and fragmented. Specific parent and daughter ion transitions are monitored for quantification.
Pharmacodynamic Assessment
Measurement of Blood Pressure and Heart Rate in Rats:
A standard protocol for assessing the hemodynamic effects of dihydralazine in rats involves the following steps:
-
Animal Preparation: Rats are anesthetized, and a catheter is implanted in the carotid artery for direct blood pressure measurement and in the jugular vein for drug administration.
-
Baseline Measurements: After a stabilization period, baseline mean arterial pressure (MAP) and heart rate (HR) are recorded.
-
Drug Administration: this compound is administered intravenously at various doses.
-
Continuous Monitoring: MAP and HR are continuously monitored and recorded for a specified period after each dose to determine the magnitude and duration of the response.[10]
Conclusion
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound. The quantitative data presented in the tables offer a valuable resource for comparative analysis, while the detailed experimental methodologies provide a foundation for designing future studies. The visualization of the signaling pathway and experimental workflow aims to facilitate a deeper understanding of the drug's action and evaluation. This information is intended to support researchers, scientists, and drug development professionals in their efforts to advance the therapeutic application of dihydralazine and to discover and develop new cardiovascular medicines.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. Hydralazine pharmacokinetics and interaction with food: an evaluation of the dog as an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacokinetics of dihydralazine following intravenous administration in laboratory animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma concentrations and pharmacokinetics of dihydralazine after single oral doses to human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on hydralazine. III. Bioavailability of hydralazine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The cardiac response to a small i.v. dose of dihydralazine, a safe drug for diagnostic tests? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of hydralazine on blood pressure, pressor mechanisms, and cardiac hypertrophy in two-kidney, one-clip hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reflex bradycardia induced by hydralazine in sino-aortic deafferented conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Dihydralazine Sulfate for Research Applications
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of dihydralazine (B103709) sulfate (B86663) for research purposes. The document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Dihydralazine (1,4-dihydrazinophthalazine) is a direct-acting vasodilator primarily used as an antihypertensive agent.[1] It belongs to the hydrazinophthalazine class of compounds and exerts its therapeutic effect by relaxing vascular smooth muscle, leading to a reduction in blood pressure. For research applications, a reliable and well-documented method for the synthesis and purification of dihydralazine sulfate is crucial to ensure the quality and reproducibility of experimental results. This guide outlines a common synthetic route, detailed purification protocols, and analytical methods for quality control.
Synthesis of this compound
The synthesis of this compound is typically a multi-step process that begins with readily available starting materials such as phthalic anhydride (B1165640) or phthalazinone. A common and effective strategy involves the chlorination of a phthalazinone precursor to form a reactive intermediate, followed by nucleophilic substitution with hydrazine (B178648). The final step involves the formation of the sulfate salt.
A general workflow for the synthesis is depicted below:
Step 1: Synthesis of Phthalazin-1,4-dione from Phthalic Anhydride
-
Reaction: Phthalic anhydride is reacted with hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or acetic acid, to yield phthalazin-1,4-dione.[2]
-
Procedure:
-
To a solution of phthalic anhydride (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1 equivalent) dropwise with stirring.[2]
-
Reflux the reaction mixture for 2-4 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain phthalazin-1,4-dione.
-
Step 2: Synthesis of 1,4-Dichlorophthalazine
-
Reaction: Phthalazin-1,4-dione is chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃) to produce 1,4-dichlorophthalazine.[3]
-
Procedure:
-
Carefully add phthalazin-1,4-dione (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for 3-5 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.[3]
-
Step 3: Synthesis of Dihydralazine (base)
-
Reaction: 1,4-Dichlorophthalazine is reacted with an excess of hydrazine hydrate to substitute the chlorine atoms with hydrazinyl groups.
-
Procedure:
-
Suspend 1,4-dichlorophthalazine (1 equivalent) in a suitable solvent like ethanol or isopropanol.[3]
-
Add an excess of hydrazine hydrate (at least 2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux for 4-6 hours. The product will start to precipitate during the reaction.
-
Cool the reaction mixture, filter the precipitated solid, and wash with cold ethanol.
-
Dry the crude dihydralazine base under vacuum.
-
Step 4: Formation of this compound
-
Reaction: The dihydralazine base is neutralized with sulfuric acid to form the more stable sulfate salt.[4]
-
Procedure:
-
Dissolve the crude dihydralazine base in a minimal amount of a suitable solvent, such as a mixture of water and an alcohol (e.g., ethanol), with gentle heating (60-80°C).[4]
-
Slowly add a stoichiometric amount of dilute sulfuric acid dropwise with continuous stirring.
-
After the addition is complete, continue stirring for a period to ensure complete salt formation.
-
Cool the solution slowly to room temperature and then in an ice bath to induce crystallization.
-
Filter the crystalline product, wash with a small amount of cold solvent, and dry under vacuum.
-
The following table summarizes typical yields and purity data for each step of the synthesis. These values are indicative and can vary based on reaction scale and specific conditions.
| Step | Product | Typical Molar Yield | Typical Purity (by HPLC) |
| 1 | Phthalazin-1,4-dione | 85-95% | >98% |
| 2 | 1,4-Dichlorophthalazine | 70-85% | >97% |
| 3 | Dihydralazine (base) | 75-90% | >95% (crude) |
| 4 | This compound | 80-90% (from base) | >99% (after purification)[4] |
Purification of this compound
For research purposes, high purity of the final compound is essential. The primary methods for purifying crude this compound are recrystallization and treatment with activated carbon.
Recrystallization
-
Purpose: To remove process-related impurities and improve the crystalline form of the product.
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent system. A mixture of water and a miscible organic solvent like ethanol or methanol (B129727) is often effective.
-
If the solution is colored, proceed with activated carbon treatment.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form well-defined crystals.
-
Further cool the mixture in an ice bath to maximize crystal yield.
-
Filter the purified crystals, wash with a small amount of the cold recrystallization solvent, and dry under vacuum at a temperature not exceeding 50°C.
-
Activated Carbon Treatment
-
Purpose: To remove colored impurities.
-
Procedure:
-
After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated carbon (typically 1-5% by weight of the solute).
-
Stir the mixture at an elevated temperature for 15-30 minutes.
-
Hot filter the mixture through a pad of celite or a suitable filter aid to remove the activated carbon.
-
Proceed with the cooling and crystallization steps as described in the recrystallization protocol.
-
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
HPLC is a powerful tool for assessing the purity of this compound and for quantifying any impurities.[5][6]
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.0) and an organic modifier like acetonitrile. A common mobile phase composition is a high aqueous ratio, for instance, 98:2 (v/v) buffer:acetonitrile.[6]
-
Detection: UV detection at a wavelength of approximately 235 nm or 305 nm.[5][6]
-
Column Temperature: 30-40°C.[6]
-
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve it in the mobile phase or a suitable diluent to a known concentration (e.g., 100 µg/mL).[6]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Melting Point: Determination of the melting point can provide a quick indication of purity.
-
Spectroscopy (IR, NMR): Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the chemical structure of the synthesized compound.
-
Elemental Analysis: To confirm the empirical formula of the this compound salt.
Mechanism of Action: Vasodilation Signaling Pathway
This compound induces vasodilation through a multi-faceted mechanism primarily targeting vascular smooth muscle cells and endothelial cells.[1]
The primary mechanisms of action include:
-
Inhibition of Calcium Release: Dihydralazine directly acts on vascular smooth muscle cells to inhibit the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum. A reduction in intracellular Ca²⁺ levels prevents the activation of myosin light-chain kinase, which is essential for muscle contraction.[1][7]
-
Stimulation of Nitric Oxide Release: Dihydralazine also acts on endothelial cells to stimulate the production and release of nitric oxide (NO). NO, a potent vasodilator, diffuses into the adjacent smooth muscle cells.[1]
-
Activation of Guanylate Cyclase: In the smooth muscle cells, NO activates the enzyme soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1]
-
cGMP-Mediated Vasodilation: The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G, which in turn phosphorylates various proteins that promote muscle relaxation and vasodilation.[8]
By understanding these synthesis and purification protocols, as well as the underlying mechanism of action, researchers can confidently prepare and utilize high-quality this compound in their studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmascholars.com [pharmascholars.com]
- 7. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
An In-Depth Technical Guide to the Chemical Stability and Degradation Pathways of Dihydralazine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of Dihydralazine (B103709) Sulfate (B86663). Dihydralazine, a hydrazinophthalazine derivative, is an antihypertensive agent. Understanding its stability profile is critical for the development of safe, effective, and stable pharmaceutical formulations. This document details the degradation of dihydralazine sulfate under various stress conditions, including hydrolytic, oxidative, thermal, and photolytic stress, and outlines the analytical methodologies for stability assessment.
Chemical Stability Profile
This compound is susceptible to degradation under several conditions, primarily mediated by its reactive hydrazine (B178648) groups. The stability of this compound is significantly influenced by pH, temperature, humidity, and light.
Hydrolytic Degradation
This compound exhibits pH-dependent stability in aqueous solutions. It is relatively stable in acidic conditions but degrades significantly in neutral to alkaline environments.
-
Acidic Conditions: When studied as a single agent, this compound is resistant to degradation in acidic media (e.g., 1 M HCl). However, its degradation can be induced in acidic conditions when in the presence of other substances, such as hydrochlorothiazide.
-
Neutral and Alkaline Conditions: The degradation of this compound is pronounced at pH ≥ 7. Complete degradation has been observed in strongly alkaline environments (e.g., 1 M NaOH).
Oxidative Degradation
The hydrazine moieties in dihydralazine are susceptible to oxidation. Studies have shown that dihydralazine can be oxidized by various oxidizing agents, leading to the formation of reactive intermediates. While specific studies on forced degradation with hydrogen peroxide are not extensively detailed in the reviewed literature, the general understanding of hydrazine chemistry suggests a high susceptibility to oxidative degradation.
Thermal Degradation
This compound is sensitive to high temperatures, both in solid form and in solution. Significant degradation has been observed when the solid drug is exposed to elevated temperatures and humidity.
Photodegradation
Exposure to UV/Vis light can induce the degradation of this compound. The extent of photodegradation increases with higher light exposure. The presence of other photosensitive compounds can accelerate the photodegradation of dihydralazine.
Quantitative Degradation Data
The following tables summarize the quantitative data on the degradation of this compound under various stress conditions. The data is primarily derived from a comprehensive study by Gumieniczek et al. (2018).
Table 1: Degradation of this compound in Liquid State under Different pH Conditions
| Stress Condition (Individual Drug) | Degradation (%) |
| 1 M HCl | No degradation |
| Buffer pH 4 | 5.50 |
| Buffer pH 7 | 38.54 |
| Buffer pH 10 | 74.98 |
| 1 M NaOH | 100 |
Data from Gumieniczek et al. (2018).
Table 2: Degradation of this compound in Solid State
| Stress Condition | Duration | Degradation (%) |
| 70°C / 80% RH | 2 months | 22.01 |
Data from Gumieniczek et al. (2018).
Table 3: Photodegradation of this compound
| Light Exposure | Degradation (%) |
| 1 ICH dose (18,902 kJ m⁻²) | 2.85 |
| 3 ICH doses (56,706 kJ m⁻²) | 13.26 |
| 6 ICH doses (113,412 kJ m⁻²) | 100 |
Data from Gumieniczek et al. (2018).
Degradation Pathways and Products
The degradation of this compound proceeds through several pathways, leading to various degradation products. The primary degradation pathways involve hydrolysis and oxidation of the hydrazine groups.
Alkaline and Photolytic Degradation Pathway
Under alkaline and photolytic conditions, dihydralazine can undergo degradation to form several products. A proposed pathway involves the loss of hydrazine moieties and subsequent rearrangement of the phthalazine (B143731) ring.
Caption: Proposed degradation pathway of this compound under alkaline and photolytic stress.
Identified Degradation Products
Several degradation products of dihydralazine have been identified using LC-MS techniques. These include:
-
(Phenylmethyl)hydrazine: Observed in stressed individual samples.
-
Phthalazine: A common degradation product resulting from the loss of hydrazine groups.
-
Phthalazinone: Another potential degradation product formed through oxidative pathways.
Further research is required to fully elucidate the structures and formation mechanisms of all degradation products under various stress conditions.
Experimental Protocols for Stability Studies
This section details the methodologies for conducting forced degradation studies and for the analysis of this compound and its degradation products.
Forced Degradation Studies Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies on this compound.
Caption: General workflow for forced degradation studies of this compound.
Stability-Indicating HPLC-UV Method
A validated stability-indicating HPLC-UV method is crucial for the quantitative analysis of dihydralazine and its degradation products.
-
Chromatographic System: A standard HPLC system with a UV detector is suitable.
-
Column: A LiChrospher®CN column (125 × 4.0 mm, 5 µm) or a similar column can be used.
-
Mobile Phase: A mixture of water, 0.02 M tetrabutylammonium (B224687) hydrogen sulfate, and acetonitrile (B52724) (20:65:15, v/v/v) adjusted to pH 3.5 with 0.5 M sulfuric acid has been shown to be effective.
-
Flow Rate: 1.4 mL/min.
-
Detection Wavelength: 235 nm.
-
Column Temperature: 25 °C.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
For solid-state studies, dissolve the stressed solid sample in the diluent.
-
For liquid-state studies, dilute the stressed solution to the appropriate concentration.
-
Filter the samples through a 0.45 µm filter before injection.
-
LC-MS for Degradation Product Identification
LC-MS is a powerful technique for the identification and structural elucidation of degradation products.
-
LC System: A UPLC or HPLC system coupled to a mass spectrometer.
-
Mass Spectrometer: A time-of-flight (TOF) or Orbitrap mass spectrometer is recommended for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative modes should be employed.
-
Mobile Phase: A gradient elution with mobile phases such as water and acetonitrile containing a modifier like ammonium (B1175870) formate (B1220265) is typically used.
-
Data Analysis: The accurate mass data obtained from the MS analysis is used to determine the elemental composition of the degradation products, which aids in their structural elucidation.
Alternative Analytical Techniques
While HPLC-UV and LC-MS are the most common techniques, other methods can also be employed for stability studies of this compound:
-
Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis times compared to conventional HPLC, which is beneficial for separating complex mixtures of degradation products.
-
Capillary Electrophoresis (CE): Can be a valuable tool for the separation of charged species and can offer different selectivity compared to HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is invaluable for the unambiguous identification of degradation products, especially when coupled with separation techniques (LC-NMR).
Logical Relationships in Stability Assessment
The following diagram illustrates the logical relationships between the different aspects of a comprehensive stability assessment of this compound.
Caption: Logical flow from stability testing to pharmaceutical development applications.
Conclusion
This technical guide has provided a detailed overview of the chemical stability and degradation pathways of this compound. The compound is susceptible to degradation under hydrolytic (neutral to alkaline pH), thermal, and photolytic stress. The primary analytical techniques for stability assessment are HPLC-UV for quantification and LC-MS for the identification of degradation products. A thorough understanding of these stability characteristics is essential for the development of robust and safe pharmaceutical formulations of this compound. Further research is warranted to fully characterize the degradation products and mechanisms under all stress conditions.
Dihydralazine Sulfate solubility in common laboratory solvents like DMSO and water
An In-Depth Technical Guide to the Solubility of Dihydralazine (B103709) Sulfate (B86663)
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to experimental design, formulation, and ensuring reliable biological data. Dihydralazine sulfate, a vasodilator used as an antihypertensive agent, presents a case where solubility data can vary based on the solvent and experimental conditions.[1][2][3] This guide provides a detailed overview of its solubility in common laboratory solvents, outlines standard experimental protocols for solubility determination, and illustrates key related workflows and biological pathways.
Quantitative Solubility Data
The solubility of this compound has been reported in several common laboratory solvents. The data, summarized below, indicates variability, particularly in aqueous media, which underscores the importance of experimental conditions.
| Solvent | Reported Solubility | Conditions / Notes | Source(s) |
| DMSO | 1 mg/mL | - | [1][3][4] |
| ≥1 mg/mL | - | ||
| 2 mg/mL | Solution reported as "clear" | ||
| 4.17 mg/mL | Requires sonication and warming to 60°C | [5] | |
| 6 mg/mL | Fresh DMSO recommended as moisture can reduce solubility | [6] | |
| Water | 1 g/10 mL (100 mg/mL) | Reported as "soluble" | |
| < 0.1 mg/mL | Reported as "insoluble"; requires sonication, warming to 60°C | [5] | |
| Ethanol | Insoluble | - | [6] |
Note: The significant discrepancy in reported water solubility (ranging from highly soluble to insoluble) may be attributable to differences in experimental methods (e.g., kinetic vs. thermodynamic), pH, temperature, or the presence of different salt forms or hydrates.
Experimental Protocols for Solubility Determination
Accurate solubility measurement is critical. The two primary methods employed during drug discovery and development are for determining thermodynamic and kinetic solubility.[7][8]
Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining the intrinsic equilibrium solubility of a compound.[8][9][10] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Methodology:
-
Preparation : Add an excess amount of this compound solid to a vial containing the solvent of interest (e.g., water, DMSO, or a relevant buffer). The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.[8]
-
Equilibration : Seal the vial and agitate it at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is achieved.[10]
-
Phase Separation : After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification : Accurately dilute the saturated supernatant with a suitable solvent.
-
Analysis : Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing the result against a standard calibration curve.[7]
Kinetic Solubility Determination
This high-throughput method is often used in early drug discovery to quickly assess the solubility of compounds. It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer.[7]
Methodology:
-
Stock Solution Preparation : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[7]
-
Serial Dilution : Add small aliquots of the DMSO stock solution to a multi-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).
-
Precipitation Detection : Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature. The formation of a precipitate is detected by an instrument that measures light scattering (nephelometry) or turbidity.[7]
-
Solubility Calculation : The kinetic solubility is defined as the concentration in the well just before the first sign of precipitation is detected.[7]
Visualized Workflows and Pathways
Diagrams are essential for visualizing complex processes. The following have been generated using Graphviz (DOT language) in accordance with the specified technical requirements.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Dihydralazine's Vasodilatory Signaling Pathways.
Mechanism of Action Summary
This compound functions primarily as a direct-acting arterial vasodilator.[11] Its mechanism, while not fully elucidated, is understood to involve several pathways:
-
Calcium Metabolism : It interferes with calcium ion (Ca²⁺) movements within vascular smooth muscle cells, inhibiting their influx and promoting muscle relaxation.[12][13]
-
Nitric Oxide (NO) Stimulation : The drug may stimulate the release of nitric oxide from endothelial cells, which activates guanylate cyclase, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.[12][13]
-
HIF-1α Pathway : A novel mechanism suggests that dihydralazine inhibits prolyl hydroxylase domain (PHD) enzymes.[14][15] This action stabilizes the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α), promoting the expression of downstream genes, including those involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[14][15]
References
- 1. Dihydralazine sulphate CAS#: 7327-87-9 [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cas 7327-87-9,Dihydralazine sulphate | lookchem [lookchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. researchgate.net [researchgate.net]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. CAS 484-23-1: Dihydralazine | CymitQuimica [cymitquimica.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. ahajournals.org [ahajournals.org]
- 15. ahajournals.org [ahajournals.org]
In Vitro Genotoxicity of Dihydralazine Sulfate in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydralazine (B103709) sulfate (B86663), an antihypertensive medication, has been the subject of scrutiny regarding its potential to induce genetic damage. This technical guide provides a comprehensive overview of the in vitro genotoxicity of dihydralazine sulfate in mammalian cells. Drawing from a range of studies, this document summarizes key quantitative data, details experimental methodologies for pivotal assays, and illustrates the proposed mechanisms of action through signaling pathway diagrams. The evidence strongly indicates that this compound is genotoxic in various in vitro mammalian cell systems, inducing DNA repair, micronuclei formation, and gene mutations. The primary mechanism is believed to involve the generation of reactive oxygen species, leading to DNA damage and the activation of cellular stress response pathways.
Introduction
This compound is a hydrazine (B178648) derivative used in the management of hypertension. Its structural similarity to other hydrazine compounds, some of which are known mutagens and carcinogens, has prompted investigations into its genotoxic potential.[1] Understanding the in vitro genotoxicity of this compound is crucial for assessing its safety profile and for regulatory purposes. This guide synthesizes the available scientific literature to provide a detailed technical resource for professionals in the fields of toxicology, pharmacology, and drug development.
Quantitative Genotoxicity Data
The following tables summarize the quantitative data from key in vitro genotoxicity studies on this compound and its closely related analog, hydralazine (B1673433). These assays provide evidence of DNA damage, chromosomal aberrations, and gene mutations induced by these compounds in mammalian cells.
Table 1: DNA Repair Assay in Primary Rat Hepatocytes
| Compound | Concentration | Result | Reference |
| Dihydralazine | Not Specified | Elicited DNA Repair | [2] |
| Hydralazine | Not Specified | Elicited DNA Repair | [2] |
Table 2: In Vitro Micronucleus Assay in L929 Mouse Fibroblast Cells
| Compound | Exposure Time | Concentration | Result (% Micronucleated Cells) | Reference |
| Dihydralazine | 24 hours | 0.1 µg/mL | Positive (Dose-dependent increase) | [3] |
| Dihydralazine | 48 hours | 0.1 µg/mL | Positive (Dose-dependent increase) | [3] |
| Hydralazine | 24 hours | 1.0 µg/mL | Positive (Dose-dependent increase) | [3] |
| Hydralazine | 48 hours | 1.0 µg/mL | Positive (Dose-dependent increase) | [3] |
Note: The referenced study indicates a dose-dependent increase but does not provide specific percentages for each concentration.
Table 3: Gene Mutation Assay at the HPRT Locus in ARL 18 Rat Liver Cells
| Compound | Concentration (M) | Mutant Frequency (mutants/10⁶ cells) | Reference |
| Hydralazine | 5 x 10⁻⁶ | Concentration-dependent increase | [4] |
| Hydralazine | 5 x 10⁻⁴ | 110 | [4] |
| Benzo(a)pyrene (Positive Control) | 10⁻⁴ | 129 | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of genotoxicity studies. The following sections outline the protocols for the key assays cited in this guide.
DNA Repair Assay in Primary Rat Hepatocytes
This assay assesses the ability of a test compound to induce DNA damage, which in turn triggers DNA repair synthesis.
-
Cell Culture: Primary hepatocytes are isolated from adult male rats and cultured.
-
Treatment: The cultured hepatocytes are exposed to various concentrations of this compound. A positive control (e.g., a known genotoxin) and a negative control (vehicle) are run in parallel.
-
³H-Thymidine Incorporation: During the exposure period, radiolabeled thymidine (B127349) ([³H]TdR) is added to the culture medium. Cells undergoing DNA repair will incorporate the [³H]TdR into their DNA.
-
Autoradiography: After treatment, the cells are fixed, and autoradiography is performed to visualize the incorporation of [³H]TdR.
-
Data Analysis: The number of silver grains over the nucleus (indicating [³H]TdR incorporation) is counted. A significant increase in the net grain count per nucleus in the treated cells compared to the control cells indicates a positive result for DNA repair induction.[2]
In Vitro Micronucleus Assay in L929 Cells
This assay detects chromosomal damage by identifying the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
Cell Line: L929 mouse fibroblast cells are used.
-
Exposure: The cells are exposed to this compound at various concentrations for different time periods (e.g., 24 and 48 hours).[3]
-
Metabolic Activation: The assay can be performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to assess the genotoxicity of the parent compound and its metabolites. Interestingly, the presence of S9 fraction has been shown to decrease the number of micronucleated cells, suggesting a protective role of antioxidant enzymes like catalase and superoxide (B77818) dismutase present in the S9 mix.[5]
-
Cytokinesis Block: Cytochalasin B is often added to the cultures to block cytokinesis, resulting in binucleated cells. This makes it easier to identify micronuclei that have formed during the first mitosis after treatment.
-
Staining and Scoring: The cells are harvested, fixed, and stained (e.g., with Giemsa). The frequency of micronucleated cells is then scored by microscopic examination. A statistically significant, dose-dependent increase in the number of micronucleated cells is considered a positive result.[3]
Gene Mutation Assay at the HPRT Locus
This assay is designed to detect forward mutations at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene in mammalian cells.
-
Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or, as in the case of the related compound hydralazine, ARL 18 adult rat liver cells, is used.[4][6]
-
Treatment: The cells are treated with the test substance over a range of concentrations, both with and without metabolic activation.
-
Expression Period: After treatment, the cells are cultured for a period to allow for the expression of any induced mutations.
-
Mutant Selection: The cells are then plated in a selective medium containing a purine (B94841) analog, such as 6-thioguanine (B1684491) (6-TG). Cells with a functional HPRT enzyme will incorporate the toxic 6-TG and die. Mutant cells lacking a functional HPRT enzyme will survive and form colonies.
-
Data Analysis: The number of mutant colonies is counted, and the mutant frequency is calculated. A dose-related increase in the mutant frequency that is statistically significant indicates a mutagenic effect.[6][7]
Signaling Pathways and Mechanisms of Genotoxicity
The genotoxicity of this compound is believed to be mediated through the generation of reactive oxygen species (ROS) and subsequent DNA damage. This triggers a cellular DNA damage response.
Proposed Mechanism of Dihydralazine-Induced Genotoxicity
Dihydralazine, as a hydrazine derivative, can undergo auto-oxidation, a process that can be catalyzed by metal ions. This leads to the formation of free radicals and reactive oxygen species such as superoxide anions and hydrogen peroxide.[1][8] These ROS can then directly interact with DNA, causing various types of damage, including single- and double-strand breaks and base modifications.
Caption: Proposed initial steps of Dihydralazine-induced genotoxicity.
DNA Damage Response Pathway
Once DNA damage occurs, it activates a complex signaling network known as the DNA Damage Response (DDR). For the related compound hydralazine, studies in leukemic T cells have shown the activation of the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinase pathways.[9][10] These kinases phosphorylate a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.
Caption: Simplified DNA Damage Response pathway activated by Hydralazine.
Conclusion
The available in vitro data from multiple mammalian cell-based assays, including DNA repair, micronucleus formation, and gene mutation, consistently demonstrate the genotoxic potential of this compound. The proposed mechanism involves the generation of reactive oxygen species, leading to DNA damage and the activation of the DNA damage response pathway. This technical guide provides a consolidated resource for researchers and professionals to understand the genotoxic profile of this compound, highlighting the importance of careful consideration of its potential genetic risks. Further research to obtain more detailed quantitative dose-response data and to fully elucidate the intricate signaling pathways involved is warranted.
References
- 1. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotoxicity of the antihypertensive drugs hydralazine and dihydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxicity of hydrazino-phtalazine antihypertensive drugs assessed by an in vitro micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the effect of cell transplantation on DNA repair in rat hepatocytes exposed to carbon tetrachloride (CCl 4 ) by DNA comet assay - Shabasheva - Toxicological Review [rjsocmed.com]
- 5. Influence of metabolic activation on the induction of micronuclei by antihypertensive drugs in L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurofins.com [eurofins.com]
- 8. DNA CLEAVAGE AND DETECTION OF DNA RADICALS FORMED FROM HYDRALAZINE AND COPPER (II) BY ESR AND IMMUNO-SPIN TRAPPING - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Unraveling the Molecular Antihypertensive Mechanisms of Dihydralazine Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydralazine sulfate, a hydrazinophthalazine derivative, has been a long-standing therapeutic agent for the management of hypertension. Its primary clinical effect, the reduction of peripheral resistance, stems from a complex interplay of molecular interactions within the vasculature. This technical guide provides an in-depth exploration of the antihypertensive properties of this compound at the molecular level. We will dissect the key signaling pathways it modulates, present available quantitative data on its efficacy, and provide detailed experimental protocols for investigating its multifaceted mechanism of action. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and further explore the therapeutic potential of this compound and related compounds.
Introduction
This compound is a direct-acting vasodilator that exerts its antihypertensive effect primarily by relaxing arterial smooth muscle.[1] This leads to a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure.[2] While its clinical utility is well-established, a complete understanding of its molecular targets and mechanisms of action is crucial for optimizing its therapeutic use and for the development of novel antihypertensive agents with improved efficacy and safety profiles. This guide will delve into the intricate molecular pharmacology of this compound, focusing on its interactions with key cellular signaling pathways.
Molecular Mechanisms of Action
The antihypertensive effect of this compound is not attributed to a single molecular target but rather to a combination of actions on vascular smooth muscle and endothelial cells. The principal mechanisms identified to date are detailed below.
Modulation of Intracellular Calcium Homeostasis
A cornerstone of Dihydralazine's vasodilatory action is its ability to lower the concentration of intracellular free calcium ([Ca²⁺]i) in vascular smooth muscle cells (VSMCs), a critical determinant of contractility.[3]
-
Inhibition of Calcium Influx: Dihydralazine has been shown to interfere with the influx of extracellular calcium into VSMCs.[3]
-
Inhibition of IP₃-Induced Calcium Release: A significant component of its action is the inhibition of inositol (B14025) 1,4,5-trisphosphate (IP₃)-mediated Ca²⁺ release from the sarcoplasmic reticulum (SR).[4] By blocking this pathway, Dihydralazine effectively uncouples vasoconstrictor signals from the contractile machinery.
Endothelium-Dependent Vasodilation: The Nitric Oxide Pathway
Dihydralazine can induce vasodilation through an endothelium-dependent mechanism involving the production of nitric oxide (NO).[5]
-
Stimulation of Nitric Oxide Synthase (eNOS): Dihydralazine can stimulate the activity of endothelial nitric oxide synthase (eNOS), leading to increased production of NO.
-
Activation of Soluble Guanylate Cyclase (sGC): The released NO diffuses into the underlying VSMCs and activates soluble guanylate cyclase (sGC).
-
Increased cGMP and Vasorelaxation: sGC activation leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, which in turn activates protein kinase G (PKG). PKG phosphorylates several downstream targets that ultimately lead to a decrease in intracellular Ca²⁺ and vasorelaxation.[5]
Opening of Potassium Channels
Hydralazine (B1673433), a closely related compound, has been demonstrated to open high-conductance Ca²⁺-activated K⁺ (BKCa) channels in arterial smooth muscle.[6] This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated Ca²⁺ channels, thereby promoting vasodilation.[7] While direct evidence for Dihydralazine is less abundant, this remains a plausible contributing mechanism.
Inhibition of Prolyl Hydroxylases and HIF-1α Stabilization
A novel mechanism of action for hydralazine involves the inhibition of prolyl hydroxylase domain (PHD) enzymes.[8][9][10]
-
HIF-1α Stabilization: Inhibition of PHDs prevents the degradation of the alpha subunit of hypoxia-inducible factor-1 (HIF-1α).
-
Induction of Vasodilatory Genes: Stabilized HIF-1α translocates to the nucleus and induces the expression of several genes, some of which encode for vasodilatory mediators.[8][9][10]
Antioxidant Properties
Hydralazine has been shown to possess antioxidant properties by acting as a scavenger of reactive oxygen species (ROS).[11] By reducing oxidative stress in the vasculature, Dihydralazine may improve endothelial function and contribute to its overall antihypertensive effect.[12]
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of Dihydralazine and the closely related hydralazine.
Table 1: Vasodilatory Potency of Hydralazine in Various Arteries
| Artery | Species | Agonist | IC50 / EC50 (µM) | Reference |
| Rabbit Pulmonary Artery | Rabbit | Phenylephrine | 16 ± 2 | [13] |
| Rabbit Aorta | Rabbit | Phenylephrine | 20 ± 1 | [13] |
| Rabbit Renal Artery | Rabbit | Norepinephrine | 0.14 | [14] |
| Rabbit Aorta | Rabbit | Phenylephrine | 17 | [4] |
| Rat Mesenteric Arteries (Pregnant) | Rat | Phenylephrine | 3.6 ± 0.3 | [1] |
| Human Fetal Placental Circulation | Human | KCl | 1900 | [5] |
Table 2: In Vivo Hemodynamic Effects of Dihydralazine/Hydralazine
| Parameter | Species/Condition | Dose | Effect | Reference |
| Cerebral Blood Flow | Human (Normotensive) | 6.25 mg i.v. | Median increase of 16-27% | [15] |
| Brachial Artery Diameter | Human (Hypertensive) | N/A | Reduced | [2] |
| Coronary Flow | Rat (Isolated Heart) | 1 µM | 28.8% increase | [6] |
| Hypotensive Response | Rat (Conscious) | 0.6 mg/kg/min | Reduced by 41% with Iberiotoxin | [6] |
| SR Ca²⁺ Leak (IC₅₀) | Mouse (Cardiomyocytes) | 0.0705 ± 0.0473 µM | Inhibition | [16] |
| NOX Activity (IC₅₀) | Mouse (Heart Homogenates) | 0.42 ± 0.23 mM | Inhibition | [16] |
| Ca²⁺ dependent ATPase and Phosphorylation (Half maximal inhibition) | Bovine (Carotid Arteries) | 20 µM | Inhibition | [17] |
Table 3: Effect of Hydralazine on Prolyl Hydroxylase (PHD) Activity
| Assay | Concentration | Inhibition | Reference |
| HIF–VHL Capture Assay | 50 µmol/L | 10% | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the antihypertensive properties of this compound.
Vasodilation Assay in Isolated Arterial Rings
Objective: To determine the vasodilatory potency (IC₅₀) of this compound on isolated arterial segments.
Materials:
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine or KCl for pre-constriction
-
This compound stock solution
-
Organ bath system with force transducers
-
Data acquisition system
Protocol:
-
Isolate arterial segments (e.g., thoracic aorta, mesenteric artery) from a suitable animal model (e.g., rat, rabbit).
-
Cut the artery into rings of 2-3 mm in length.
-
Mount the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.
-
Induce a stable contraction with a submaximal concentration of a vasoconstrictor (e.g., 1 µM Phenylephrine or 60 mM KCl).
-
Once the contraction is stable, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).
-
Record the relaxation response after each addition.
-
Calculate the percentage of relaxation relative to the pre-contracted tone.
-
Plot the concentration-response curve and determine the IC₅₀ value.
Measurement of Intracellular Calcium ([Ca²⁺]i)
Objective: To assess the effect of this compound on intracellular calcium levels in vascular smooth muscle cells.
Materials:
-
Cultured vascular smooth muscle cells (e.g., A7r5 cell line)
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Vasoconstrictor (e.g., Angiotensin II, Phenylephrine)
-
Fluorescence microscopy system with ratiometric imaging capabilities
Protocol:
-
Seed VSMCs on glass coverslips and grow to 70-80% confluency.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS containing 0.02% Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye.
-
Mount the coverslip on the stage of the fluorescence microscope.
-
Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.
-
Establish a stable baseline [Ca²⁺]i.
-
Stimulate the cells with a vasoconstrictor to induce a calcium transient.
-
In a separate experiment, pre-incubate the cells with this compound for a defined period before adding the vasoconstrictor.
-
Compare the amplitude and kinetics of the calcium transients in the presence and absence of this compound.
Nitric Oxide (NO) Production Assay
Objective: To quantify the effect of this compound on NO production in endothelial cells.
Materials:
-
Cultured human umbilical vein endothelial cells (HUVECs)
-
Griess Reagent System
-
Cell culture medium
-
This compound
Protocol:
-
Plate HUVECs in a multi-well plate and grow to confluence.
-
Replace the culture medium with fresh medium containing various concentrations of this compound.
-
Incubate for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Briefly, mix the supernatant with the Griess reagents and measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Patch-Clamp Electrophysiology for Potassium Channel Activity
Objective: To investigate the effect of this compound on the activity of BKCa channels in vascular smooth muscle cells.
Materials:
-
Isolated vascular smooth muscle cells
-
Patch-clamp amplifier and data acquisition system
-
Micropipettes
-
Intracellular and extracellular solutions with appropriate ionic compositions
-
This compound
Protocol (Inside-Out Patch Configuration):
-
Prepare isolated VSMCs using enzymatic digestion.
-
Form a high-resistance seal (giga-seal) between the micropipette filled with intracellular solution and the cell membrane.
-
Excise the patch of membrane by pulling the pipette away from the cell, resulting in an "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.
-
Apply a voltage clamp protocol to the patch to record single-channel currents.
-
Perfuse the bath with a solution containing this compound.
-
Record any changes in the open probability and conductance of the BKCa channels.
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound in the vasculature.
Experimental Workflow
Caption: General experimental workflow for investigating this compound.
Conclusion
This compound exerts its antihypertensive effects through a sophisticated and multifaceted molecular mechanism. Its ability to modulate intracellular calcium, stimulate nitric oxide production, open potassium channels, inhibit prolyl hydroxylases, and exert antioxidant effects collectively contributes to its potent vasodilatory properties. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the intricate pharmacology of this important therapeutic agent. A deeper understanding of these molecular pathways will undoubtedly pave the way for the development of next-generation antihypertensive therapies with enhanced precision and efficacy.
References
- 1. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of vasodilating drugs on small and large arteries of hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of hydralazine-induced relaxation of arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of inhibition of nitric oxide synthase and guanylate cyclase on hydralazine-induced vasodilatation of the human fetal placental circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of hydralazine on tension and membrane potential in the rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. The oxidative stress concept of nitrate tolerance and the antioxidant properties of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies on the direct vasodilator effect of hydralazine in the isolated rabbit renal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dihydralazine induces marked cerebral vasodilation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydralazine and Organic Nitrates Restore Impaired Excitation-Contraction Coupling by Reducing Calcium Leak Associated with Nitroso-Redox Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydralazine Sulfate: An In-depth Technical Guide to its Application as a Research Tool in Vasodilation Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dihydralazine (B103709) sulfate's utility as a research tool for investigating the complex mechanisms of vasodilation. Dihydralazine, a derivative of hydralazine (B1673433), is a well-established antihypertensive agent that exerts its effects through direct action on vascular smooth muscle.[1] Its multifaceted mechanism of action makes it a valuable pharmacological instrument for dissecting the intricate signaling pathways that govern vascular tone. This document details the key signaling pathways influenced by dihydralazine, presents quantitative data from various studies, outlines relevant experimental protocols, and provides visual representations of these mechanisms and workflows.
Core Mechanisms of Dihydralazine-Induced Vasodilation
Dihydralazine sulfate (B86663) induces vasodilation through several key mechanisms, primarily by modulating intracellular calcium concentrations and influencing other signaling cascades within vascular smooth muscle and endothelial cells.
Inhibition of Intracellular Calcium Release
A primary mechanism of action for dihydralazine and its parent compound, hydralazine, is the inhibition of calcium release from the sarcoplasmic reticulum (SR) of vascular smooth muscle cells.[2][3] Specifically, it has been shown to inhibit the inositol (B14025) 1,4,5-trisphosphate (IP₃)-induced release of Ca²⁺.[2][3] By blocking this pathway, dihydralazine prevents the rise in intracellular calcium required for the activation of myosin light chain kinase and subsequent muscle contraction, leading to vasodilation.[4]
Opening of Potassium Channels
Evidence suggests that dihydralazine contributes to vasodilation by opening high-conductance Ca²⁺-activated potassium channels (BKCa).[5] The opening of these channels leads to an efflux of potassium ions from the vascular smooth muscle cells, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing calcium influx and promoting relaxation.
Stimulation of the Prostacyclin Pathway
In certain vascular beds, particularly in resistance arteries during pregnancy, dihydralazine's vasodilatory effect is mediated by the prostacyclin (PGI₂) pathway.[6] This action is dependent on the endothelium and involves the activation of cyclooxygenase (COX) and the subsequent production of PGI₂, which then acts on the prostacyclin receptor on smooth muscle cells to induce relaxation.[6]
Modulation of Nitric Oxide Signaling
While some studies suggest dihydralazine's effects are independent of the nitric oxide (NO) pathway, others indicate it may stimulate the release of NO from endothelial cells.[1] NO diffuses to adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.[1]
Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes
A novel mechanism proposed for hydralazine involves the inhibition of prolyl hydroxylase domain (PHD) enzymes.[7] This inhibition leads to the stabilization of hypoxia-inducible factor-1α (HIF-1α), which can upregulate the expression of vasodilatory and angiogenic factors.[7]
Quantitative Data on Dihydralazine-Induced Vasodilation
The following tables summarize key quantitative data from various studies investigating the vasodilatory effects of dihydralazine and hydralazine.
| Compound | Preparation | Agonist | EC₅₀ (μM) | Efficacy (% Relaxation) | Reference |
| Hydralazine | Rabbit Pulmonary Artery (endothelium-denuded) | Phenylephrine (B352888) | 16 ± 2 | ~90% | [1] |
| Hydralazine | Rabbit Aorta (endothelium-denuded) | Phenylephrine | 20 ± 1 | ~90% | [1] |
| Hydralazine | Mesenteric Resistance Arteries (Pregnant Rats) | Phenylephrine | 3.6 ± 0.3 | 75 ± 6.2% | [8] |
Table 1: EC₅₀ and Efficacy Values for Hydralazine-Induced Vasodilation. This table presents the half-maximal effective concentration (EC₅₀) and the maximum relaxation efficacy (Emax) of hydralazine in different isolated blood vessel preparations.
| Compound | Preparation | pD₂ | Emax (%) | Reference |
| Hydralazine | Porcine Coronary Arteries | 5.38 ± 0.06 | 85.9 ± 3.6 | [9] |
Table 2: pD₂ and Emax Values for Hydralazine-Induced Vasodilation. This table shows the negative logarithm of the EC₅₀ (pD₂) and the maximum relaxation efficacy (Emax) of hydralazine in porcine coronary arteries.
Key Experimental Protocols
The following sections provide an overview of the methodologies commonly employed in studies investigating the vasodilatory properties of dihydralazine sulfate.
Wire Myography for Measuring Vascular Reactivity
Wire myography is a standard ex vivo technique used to assess the contractile and relaxant properties of isolated small blood vessels.
-
Vessel Preparation: Small arteries (e.g., mesenteric, coronary) are dissected and mounted as ring segments between two wires in a myograph chamber.
-
Experimental Conditions: The chamber is filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Protocol:
-
The vessel is stretched to its optimal resting tension.
-
The vessel is pre-constricted with an agonist such as phenylephrine or a high potassium solution to induce a stable contraction.
-
Cumulative concentrations of this compound are added to the chamber, and the resulting relaxation is recorded.
-
Concentration-response curves are then constructed to determine parameters like EC₅₀ and Emax.
-
Measurement of Intracellular Calcium ([Ca²⁺]i)
Fluorescent calcium indicators, such as Fura-2 AM, are used to measure changes in intracellular calcium concentrations in vascular smooth muscle cells.
-
Cell Preparation: Vascular smooth muscle cells are isolated and cultured on coverslips.
-
Dye Loading: Cells are incubated with Fura-2 AM, which is a membrane-permeable form of the dye. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.
-
Fluorescence Imaging: The coverslip is placed in a perfusion chamber on an inverted fluorescence microscope. The cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm.
-
Protocol:
-
A baseline fluorescence ratio (F340/F380) is established.
-
A vasoconstrictor agonist is added to increase intracellular calcium.
-
This compound is then introduced, and the change in the fluorescence ratio is recorded to determine its effect on intracellular calcium levels.
-
Patch-Clamp Electrophysiology for Ion Channel Activity
The patch-clamp technique is employed to study the activity of ion channels, such as potassium channels, in the membrane of single vascular smooth muscle cells.
-
Cell Preparation: Isolated vascular smooth muscle cells are placed in a recording chamber.
-
Pipette and Seal Formation: A glass micropipette with a very small tip opening is pressed against the cell membrane. Suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, allowing electrical access to the entire cell.
-
Protocol:
-
The cell's membrane potential is clamped at a specific voltage.
-
Currents flowing through the ion channels are recorded.
-
This compound is applied to the cell, and any changes in the recorded currents are measured to assess its effect on ion channel activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of dihydralazine-induced vasodilation and a typical experimental workflow.
Caption: Dihydralazine's inhibition of IP₃-induced calcium release.
Caption: Dihydralazine-induced opening of potassium channels.
Caption: Dihydralazine's activation of the prostacyclin pathway.
Caption: Experimental workflow for vasodilation studies.
Conclusion
This compound is a versatile and potent research tool for the study of vasodilation. Its complex and multifaceted mechanism of action, involving the modulation of intracellular calcium, potassium channel activity, and other signaling pathways, provides researchers with a valuable agent to probe the fundamental processes of vascular regulation. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for designing and interpreting studies aimed at further elucidating the intricate biology of blood vessel function.
References
- 1. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Measurement of Endothelium-dependent Vasorelaxation in the Mouse Thoracic Aorta using Tensometric Small Volume Chamber Myography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydralazine induces marked cerebral vasodilation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking the Unintended: An In-depth Technical Guide to the Off-Target Effects of Dihydralazine Sulfate in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydralazine (B103709) sulfate (B86663), a derivative of hydralazine (B1673433), is a well-established antihypertensive agent recognized for its vasodilator properties. Its primary mechanism of action involves the relaxation of arteriolar smooth muscle, a process believed to be mediated through the inhibition of calcium ion influx and the stimulation of nitric oxide (NO) production. While its efficacy in managing hypertension is well-documented, a growing body of evidence reveals a complex pharmacological profile characterized by a range of off-target effects. These unintended interactions, observed across various cellular models, present both potential therapeutic opportunities and safety considerations. This technical guide provides a comprehensive exploration of the known off-target effects of dihydralazine sulfate, offering detailed experimental protocols, quantitative data, and visual representations of the affected signaling pathways to support further research and drug development endeavors.
Off-Target Profile of this compound
This compound has been shown to interact with several molecular targets beyond its intended therapeutic scope. These interactions can lead to a cascade of cellular events, influencing pathways involved in hypoxia, epigenetics, mitochondrial dynamics, oxidative stress, and cell survival. This section details the key identified off-target effects.
Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes and HIF-1α Stabilization
A significant off-target effect of dihydralazine is its ability to inhibit prolyl hydroxylase domain (PHD) enzymes. PHDs are critical negative regulators of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcription factor in the cellular response to low oxygen. Under normoxic conditions, PHDs hydroxylate proline residues on HIF-1α, targeting it for proteasomal degradation. By inhibiting PHDs, dihydralazine stabilizes HIF-1α, leading to its accumulation and the subsequent transcription of hypoxia-responsive genes, including Vascular Endothelial Growth Factor (VEGF).[1][2]
| Cellular Model | Dihydralazine Concentration | Effect on HIF-1α | Reference |
| bEnd.3 | 100 μM | 5.6-fold increase in HIF-1α protein levels | [3] |
| HUVEC | 50-500 μM | Dose-dependent increase in HIF-1α protein | [2] |
HIF-1α Stabilization via Western Blot
-
Cell Culture and Treatment: Plate cells (e.g., HUVECs or bEnd.3) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 50 µM, 100 µM, 200 µM) for a specified time (e.g., 2-4 hours). Include a positive control (e.g., CoCl₂) and a vehicle control.[3]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against HIF-1α overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
PHD Enzyme Activity Assay (HIF-VHL Capture Assay)
This assay measures the interaction between HIF-1α and VHL, which is dependent on PHD-mediated hydroxylation.[2]
-
Assay Preparation: Use a cell extract containing PHD activity (e.g., from RCC4 VA cells).
-
Reaction Mixture: In a microplate well, combine the cell extract with a bead-immunopurified Gal/HIF/VP16 fusion protein, 5 µmol/L Fe²⁺, and varying concentrations of this compound.
-
Hydroxylation Reaction: Initiate the reaction by adding ³⁵S-methionine-labeled VHL-HA. Incubate to allow for hydroxylation of the HIF fusion protein and subsequent binding by VHL.
-
Detection: Measure the amount of radiolabeled VHL captured by the beads using a scintillation counter. A decrease in captured VHL indicates inhibition of PHD activity by this compound.
Inhibition of DNA Methyltransferases (DNMTs)
Dihydralazine has been identified as a non-nucleoside inhibitor of DNA methyltransferases (DNMTs).[4] DNMTs are responsible for maintaining DNA methylation patterns, which play a crucial role in gene silencing. By inhibiting DNMTs, dihydralazine can lead to the demethylation of gene promoters and the re-expression of silenced genes, including tumor suppressor genes.[4][5]
| Cellular Model | Dihydralazine Concentration | Effect on DNMTs and Methylation | Reference |
| MCF-7/Adr | 10 µM | 30% decrease in DNMT enzymatic activity | [6] |
| Cervical Cancer Patients | 50-150 mg/day | Variable demethylation rates (32-52%) of tumor suppressor genes | [4] |
DNMT Activity Assay
-
Nuclear Extract Preparation: Isolate nuclei from treated and untreated cells. Prepare nuclear extracts containing DNMT activity.
-
Reaction Mixture: In a reaction tube, combine nuclear extract, a DNA substrate (e.g., poly(dI-dC) or a hemimethylated oligonucleotide), and S-adenosyl-L-[methyl-³H]methionine as the methyl donor. Include varying concentrations of this compound.
-
Methylation Reaction: Incubate the reaction mixture at 37°C to allow for DNA methylation.
-
DNA Isolation: Stop the reaction and isolate the DNA.
-
Quantification: Measure the incorporation of the radiolabeled methyl group into the DNA using a scintillation counter. A decrease in radioactivity indicates inhibition of DNMT activity.
Inhibition of Drp1-Mediated Mitochondrial Fission
Recent studies have implicated hydralazine in the regulation of mitochondrial dynamics. Specifically, it has been shown to inhibit the GTPase activity of Dynamin-related protein 1 (Drp1), a key protein involved in mitochondrial fission. By inhibiting Drp1, hydralazine can prevent excessive mitochondrial fragmentation, a process associated with cellular stress and apoptosis.
| Cellular Model | Dihydralazine Concentration | Effect on Mitochondrial Fission and Cell Death | Reference |
| HeLa cells | 1 µM | Attenuated H₂O₂-induced mitochondrial fragmentation | |
| Adult murine cardiomyocytes | Not specified | Reduced cardiomyocyte death from 34.1% to 24.7% after simulated IRI |
Drp1 GTPase Activity Assay
This protocol is adapted from a colorimetric GTPase assay kit.
-
Reagent Preparation: Prepare recombinant human Drp1 protein and a GTP solution.
-
Reaction Setup: In a 96-well plate, incubate the Drp1 protein with varying concentrations of this compound (or vehicle control) for 15 minutes at 37°C.
-
GTP Hydrolysis: Initiate the reaction by adding GTP to the wells and incubate for 30 minutes at 37°C. During this time, Drp1 will hydrolyze GTP to GDP and inorganic phosphate (B84403) (Pi).
-
Phosphate Detection: Stop the reaction and add a malachite green-based reagent that forms a colored complex with the released Pi.
-
Measurement: Measure the absorbance at 635 nm using a microplate reader. A decrease in absorbance indicates inhibition of Drp1 GTPase activity.
Activation of the Nrf2/ARE Antioxidant Pathway
Dihydralazine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of this pathway can enhance cellular defense against oxidative stress.
Nrf2/ARE-Driven Luciferase Reporter Assay
-
Cell Transfection: Transfect cells (e.g., lens epithelial cells) with a luciferase reporter plasmid containing ARE sequences upstream of the luciferase gene.
-
Cell Treatment: After transfection, treat the cells with various concentrations of this compound for a specified duration.
-
Cell Lysis: Lyse the cells and collect the lysate.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer. An increase in luciferase activity indicates the activation of the Nrf2/ARE pathway.
Interaction with cAMP-Dependent Protein Kinase (PKA)
Dihydralazine has been found to directly bind to and activate the catalytic subunit of cAMP-dependent protein kinase (PKA).[7] PKA is a key enzyme in various signaling pathways, and its activation by dihydralazine can lead to downstream effects on mitochondrial function and gene expression.[7]
| Assay | Dihydralazine Concentration | IC50 | Reference |
| In vitro PKA activity | 0.03-10 mmol/L | 1.2 mmol/L | [8] |
Histone Phosphorylation Assay for PKA Activity
-
Cell Lysate Preparation: Prepare crude cell extracts from cells treated with this compound (e.g., 10 µM for 2 hours) and untreated controls.
-
Kinase Reaction: In a reaction mixture, combine the cell extract, radiolabeled ATP (e.g., [γ-³²P]ATP), and a histone substrate.
-
Incubation: Incubate the reaction mixture to allow for phosphorylation of the histone by active PKA.
-
SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film to visualize the radiolabeled (phosphorylated) histone bands. An increase in the intensity of the histone band indicates increased PKA activity.
Cytotoxicity Profile
The off-target effects of this compound can also manifest as cytotoxicity in certain cellular contexts. Understanding the cytotoxic profile is crucial for assessing the therapeutic window and potential adverse effects.
Quantitative Cytotoxicity Data
| Cell Line | Assay Type | This compound IC50 | Reference |
| bEnd.3 | MTT | 200 μM | [3] |
| MCF-7 (Doxorubicin Resistant) | MTT | > 100 µM | [9] |
| Raji (B-cell lymphoma) | Trypan Blue | ~40-50 µM (significant inhibition) | [10] |
| HuT 78 (T-cell lymphoma) | Trypan Blue | < 50 µM (significant inhibition) | [10] |
Experimental Protocol
MTT Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well plate at a desired density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
The off-target effects of this compound are multifaceted, impacting a range of critical cellular pathways. Its ability to stabilize HIF-1α, inhibit DNA methylation, modulate mitochondrial dynamics, and activate the Nrf2 antioxidant pathway highlights a pharmacological complexity that extends beyond its established role as a vasodilator. While these off-target activities may present opportunities for drug repurposing, particularly in the context of cancer and ischemic diseases, they also underscore the importance of a thorough understanding of a drug's complete interaction profile. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the complex pharmacology of this compound. A deeper exploration of these off-target effects will be crucial in optimizing its therapeutic potential and ensuring its safe and effective use.
References
- 1. Hypoxic Stress Induced by Hydralazine Leads to a Loss of Blood-Brain Barrier Integrity and an Increase in Efflux Transporter Activity | PLOS One [journals.plos.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Hypoxic Stress Induced by Hydralazine Leads to a Loss of Blood-Brain Barrier Integrity and an Increase in Efflux Transporter Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I study of hydralazine to demethylate and reactivate the expression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversal of increased mammary tumorigenesis by valproic acid and hydralazine in offspring of dams fed high fat diet during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolyl Hydroxylase Inhibitors Increase Neoangiogenesis and Callus Formation following Femur Fracture in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydralazine targets cAMP-dependent protein kinase leading to sirtuin1/5 activation and lifespan extension in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of protein kinases A and G by hydralazine but not KRN2391 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line | PLOS One [journals.plos.org]
- 10. The inhibitory and transcriptional effects of the epigenetic repurposed drugs hydralazine and valproate in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Dihydralazine Sulfate's Impact on Renal and Cerebral Blood Flow: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydralazine (B103709), a direct-acting vasodilator, has been a subject of extensive research due to its significant hemodynamic effects, particularly on renal and cerebral circulation. This technical guide provides a comprehensive overview of the impact of dihydralazine sulfate (B86663) on renal and cerebral blood flow, synthesizing findings from preclinical and clinical studies. It details the quantitative effects on key hemodynamic parameters, outlines the experimental methodologies used in these investigations, and illustrates the underlying signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Introduction
Dihydralazine, and its closely related compound hydralazine (B1673433), are antihypertensive agents that exert their effects through direct relaxation of vascular smooth muscle, primarily in arterioles.[1][2] This vasodilatory action leads to a reduction in peripheral resistance and a decrease in blood pressure.[3] The distinct physiological regulation and autoregulatory capacities of the renal and cerebral circulations make them particularly interesting and important areas of study in the context of dihydralazine's action. Understanding the nuanced effects of this drug on blood flow to the kidneys and the brain is critical for its safe and effective therapeutic use, especially in conditions such as hypertensive emergencies, heart failure, and pre-eclampsia.[1][3]
Impact on Renal Blood Flow
Dihydralazine generally increases renal blood flow (RBF). This effect is attributed to its direct vasodilatory action on renal arterioles, leading to a decrease in renal vascular resistance.[4] However, the net effect can be influenced by the patient's underlying condition and the dose administered.
Quantitative Data on Renal Hemodynamics
The following table summarizes the quantitative effects of dihydralazine and hydralazine on renal blood flow from various studies.
| Subject/Model | Drug & Dosage | Key Findings | Reference |
| Anesthetized Dogs | Hydralazine (500 µg intra-renal artery) | Increase in RBF of 110 +/- 10.4 ml/min (53 +/- 4.7%) from a baseline of 214 +/- 28 ml/min.[5] | [5] |
| Male Sprague-Dawley Rats | Dihydralazine (0.1 mg/kg IV) | Increased renal plasma flow. | [6] |
| Patients with Congestive Heart Failure | Hydralazine (IV) | Significant increase in RBF and decrease in total renal resistance.[4] | [4] |
| Patients with Congestive Heart Failure | Hydralazine (100mg oral, twice daily) | 24-hour creatinine (B1669602) clearance increased from 69.7 ± 7.7 ml/min to 76.3 ± 9.0 ml/min.[7] | [7] |
| Pregnant women with pre-eclampsia | Hydralazine (50 mg oral, twice daily) | No significant effect on maternal renal artery blood velocity waveforms.[8] | [8] |
| Mice | Hydralazine (in drinking water) | Unchanged renal blood flow as assessed by 86Rb uptake.[9] | [9] |
Experimental Protocols
2.2.1. Study in Anesthetized Dogs
-
Objective: To investigate the mechanism of hydralazine-induced renal vasodilation.[5]
-
Subjects: Chloralose-anesthetized dogs.[5]
-
Methodology: A bolus injection of hydralazine (500 µg) was administered directly into the renal artery. Renal artery blood flow was measured. In separate experimental arms, dogs were pretreated with prazosin (B1663645) (an alpha-1 adrenergic antagonist) or indomethacin/sodium meclofenamate (cyclooxygenase inhibitors).[5]
-
Workflow Diagram:
2.2.2. Study in Pregnant Women with Pre-eclampsia
-
Objective: To evaluate the effect of oral hydralazine on placental and maternal renal circulation in pre-eclampsia.[8]
-
Subjects: 12 pregnant women with pre-eclampsia.[8]
-
Methodology: Doppler ultrasonography was used to measure blood velocity in the maternal renal artery at baseline (after 24 hours of bedrest), and at 24 and 72 hours after starting oral hydralazine (50 mg twice daily).[8]
Signaling Pathways in Renal Vasodilation
The renal vasodilatory effect of dihydralazine is believed to be mediated, in part, by prostaglandins (B1171923). Studies have shown that the increase in renal blood flow is significantly blunted by cyclooxygenase inhibitors like indomethacin.[5] This suggests that dihydralazine stimulates the release of vasodilatory prostaglandins within the kidney.[5] Additionally, some research points to the involvement of the renal kallikrein-kinin system, with dihydralazine increasing the urinary excretion of kinins, which are potent vasodilators.[6]
Impact on Cerebral Blood Flow
Dihydralazine induces marked cerebral vasodilation.[10] This can lead to an increase in cerebral blood flow (CBF), even in the presence of hypotension.[11][12] However, this effect is complex, as the drug can also increase intracranial pressure.[13][14]
Quantitative Data on Cerebral Hemodynamics
The following table summarizes the quantitative effects of dihydralazine on cerebral blood flow.
| Subject/Model | Drug & Dosage | Key Findings | Reference |
| Normotensive Volunteers (n=7) | Dihydralazine (6.25 mg IV) | Median CBF increase of 16%, 27%, and 23% at 15, 60, and 180 minutes post-injection, respectively.[10] | [10] |
| Hypertensive Rats (Renal and Spontaneously Hypertensive) | Dihydralazine (0.1 to 2 mg/kg IV) | CBF was preserved at resting levels (79-88 ml/100 g/min ) despite a drop in mean arterial pressure to around 50 mm Hg.[11][12] | [11][12] |
| Patients with Acute Hypertension (n=5) | Hydralazine (IV) | Mean flow velocity in the middle cerebral artery changed by +1% (95% CI -18% to +21%).[15] | [15] |
| Rats | Hydralazine (2.5-10.0 mg/kg intra-arterial) | No change in brain blood flow.[16] | [16] |
Experimental Protocols
3.2.1. Study in Normotensive Human Volunteers
-
Objective: To investigate the effect of dihydralazine on cerebral blood flow in healthy individuals.[10]
-
Subjects: Seven young, normotensive volunteers.[10]
-
Methodology: Cerebral blood flow was measured using the intravenous xenon-133 (B1212064) technique before and at 15, 60, and 180 minutes after an intravenous injection of 6.25 mg of dihydralazine. For comparison, CBF reactivity to 5% CO2 inhalation was also assessed.[10]
3.2.2. Study in Hypertensive Rats
-
Objective: To determine the cerebrovascular effects of dihydralazine-induced hypotension in hypertensive rats.[11][12]
-
Subjects: Rats with renal hypertension (RHR) and spontaneously hypertensive rats (SHR).[11][12]
-
Methodology: Cerebral blood flow was measured repeatedly using the intra-arterial 133Xenon injection technique in anesthetized, normocapnic animals. Dihydralazine was administered in increasing intravenous doses (0.1 to 2 mg/kg), and CBF was measured after each dose once a stable blood pressure was achieved.[11][12]
-
Workflow Diagram:
Paradoxical Cerebral Hemodynamic Effect
Dihydralazine exhibits a complex and somewhat paradoxical effect on cerebral hemodynamics. It can increase intracranial pressure while simultaneously lowering systemic blood pressure, which would be expected to reduce cerebral perfusion pressure.[13][14] Despite this, cerebral blood flow often increases, suggesting a potent direct vasodilatory effect on cerebral resistance vessels that outweighs the reduction in perfusion pressure.[13][14] This indicates that dihydralazine acts on both cerebral capacitance and resistance vessels.[17]
General Mechanism of Vasodilation
The vasodilatory action of dihydralazine is a result of its direct effect on vascular smooth muscle cells and is independent of the endothelium. The precise molecular mechanism is not fully elucidated but is thought to involve multiple pathways.[2]
A primary proposed mechanism is the inhibition of inositol (B14025) trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells.[2] This reduction in intracellular calcium availability leads to smooth muscle relaxation and vasodilation. There is also evidence to suggest that dihydralazine may open potassium channels, leading to hyperpolarization of the smooth muscle cell membrane, which would also promote relaxation. Furthermore, stimulation of prostacyclin production and increased bioavailability of nitric oxide are other potential contributing factors to its vasodilatory effect.[3] A novel mechanism has been proposed involving the inhibition of hypoxia-inducible factor (HIF)-regulating prolyl hydroxylase domain (PHD) enzymes, leading to the activation of the HIF pathway and a pro-angiogenic phenotype.[18]
Conclusion
Dihydralazine sulfate exerts significant and complex effects on both renal and cerebral blood flow. In the renal circulation, it generally acts as a vasodilator, increasing blood flow, an effect that appears to be at least partially mediated by prostaglandins and kinins. In the cerebral circulation, dihydralazine is a potent vasodilator, capable of increasing blood flow even when systemic blood pressure is lowered. This effect, however, is accompanied by an increase in intracranial pressure, a factor that requires careful consideration in clinical practice. The underlying mechanism of vasodilation is multifactorial, involving the modulation of intracellular calcium, potassium channel activity, and potentially nitric oxide and prostacyclin pathways. The findings summarized in this guide underscore the importance of a thorough understanding of dihydralazine's hemodynamic profile for its optimal therapeutic application and for guiding future research in cardiovascular pharmacology.
References
- 1. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 4. Renal effects of nitroprusside and hydralazine in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandins participate in the renal vasodilation due to hydralazine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of dihydralazine on the renal kallikrein-kinin system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Effects of hydralazine on placental and renal circulation in pre-eclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of hydralazine on the blood flow in RIF-1 tumors and normal tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydralazine induces marked cerebral vasodilation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ovid.com [ovid.com]
- 13. A paradoxical cerebral hemodynamic effect of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. "Antihypertensive Medication Effect on Cerebral Blood Flow" by Sophia Binz, Joseph B. Miller et al. [scholarlycommons.henryford.com]
- 16. Effect of hydralazine on the blood flow in tumors and normal tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. ahajournals.org [ahajournals.org]
The Discovery and Development of Dihydralazine: A Technical Chronicle of an Early Antihypertensive Agent
Abstract: This whitepaper provides a detailed technical overview of the historical development and discovery of dihydralazine (B103709), a prominent early antihypertensive agent. It traces its origins from serendipitous observations in post-war pharmaceutical research to its establishment as a clinical tool and subsequent evolution in therapeutic standing. The document outlines the chemical synthesis, elucidates the complex and evolving understanding of its mechanism of action through various signaling pathways, and presents key quantitative data from historical clinical use. Methodologies of seminal experiments and clinical evaluations are detailed to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Post-War Landscape of Antihypertensive Therapy
The history of antihypertensive drug development began in earnest after World War II.[1] Prior to the 1950s, therapeutic options for severe hypertension were extremely limited and often associated with poor tolerability.[1] The landscape was dominated by agents like ganglion blockers, which, while effective, had a host of debilitating side effects. This environment created a pressing need for safer, more specific, and orally available medications to manage a condition that was increasingly recognized as a major contributor to cardiovascular morbidity and mortality.
A Serendipitous Discovery: From Malaria to Hypertension
The journey of the hydrazinophthalazine class of drugs, which includes both hydralazine (B1673433) and the closely related dihydralazine, began unexpectedly. In the late 1940s, scientists at Ciba (now Novartis) were engaged in a research program to discover new treatments for malaria.[2][3] During the pharmacological screening of newly synthesized compounds, one particular molecule, initially designated C-5968 and chemically known as 1-hydrazinophthalazine (hydralazine), showed a potent and unexpected effect: the dilation of blood vessels.[3]
This powerful vasodilatory property led to a rapid pivot in research, away from infectious disease and towards cardiovascular medicine.[3] Recognizing the therapeutic potential, Ciba filed a patent for hydralazine in 1945, which was granted in 1949.[2] The first scientific papers describing its blood pressure-lowering effects were published in 1950, and by 1953, hydralazine had received FDA approval, becoming one of the first orally administered medications for hypertension.[2][3] Dihydralazine (1,4-dihydrazinophthalazine), a close structural analog, emerged during this same era and was introduced to the market in the 1950s as an antihypertensive agent.[4]
Chemical Synthesis and Structure
Dihydralazine is a hydrazine (B178648) derivative of phthalazine, with the chemical formula C₈H₁₀N₆.[5] Its synthesis can be achieved through a multi-step process starting from readily available phthalic anhydride (B1165640). The general workflow involves the creation of a key intermediate, 1,4-dichlorophthalazine (B42487), which is then substituted to yield the final dihydrazino- product.
General Synthesis Protocol
-
Formation of Phthalazin-1,4-dione: Phthalic anhydride is reacted with hydrazine hydrate, typically under heating, to form the heterocyclic phthalazin-1,4-dione.
-
Chlorination: The phthalazin-1,4-dione is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to produce the reactive intermediate, 1,4-dichlorophthalazine.[1]
-
Nucleophilic Substitution: The chloro groups on 1,4-dichlorophthalazine are subsequently displaced by reacting the intermediate with an excess of hydrazine. This nucleophilic substitution reaction yields 1,4-dihydrazinophthalazine (Dihydralazine).[6]
Mechanism of Action: An Evolving Understanding
Despite decades of clinical use, the precise molecular mechanism of dihydralazine has remained a subject of investigation, with several pathways now believed to contribute to its vasodilatory effect.[4] It is classified as a direct-acting smooth muscle relaxant that acts primarily on resistance arterioles.[5]
Primary Mechanism: Direct Vasodilation via Calcium and Nitric Oxide Pathways
The principal antihypertensive effect of dihydralazine is the relaxation of vascular smooth muscle, which decreases peripheral resistance and lowers blood pressure. This is thought to occur through two main intracellular actions:
-
Inhibition of Calcium Release: Dihydralazine is believed to inhibit the inositol (B14025) trisphosphate (IP₃)-induced release of calcium (Ca²⁺) from the sarcoplasmic reticulum within arterial smooth muscle cells.[7] Reduced intracellular Ca²⁺ availability prevents the activation of myosin light chain kinase, a critical enzyme for muscle contraction.
-
Stimulation of Nitric Oxide (NO) Release: Evidence suggests that dihydralazine stimulates endothelial cells to release nitric oxide (NO). NO diffuses into adjacent smooth muscle cells and activates guanylate cyclase, which increases the production of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels lead to smooth muscle relaxation.
Novel Mechanisms of Action
More recent research has uncovered additional molecular targets that may contribute to dihydralazine's biological effects.
-
Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes: Hydralazine has been shown to inhibit PHD enzymes. These enzymes normally target the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for degradation. By inhibiting PHD, hydralazine stabilizes HIF-1α, allowing it to accumulate and promote the transcription of various genes, including those involved in angiogenesis.[8] This represents a novel mechanism of action with implications beyond vasodilation.
-
Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO): Dihydralazine is also known to inhibit SSAO (also known as Vascular Adhesion Protein-1). Elevated levels of SSAO are implicated in pathologies such as diabetic macular edema, suggesting another potential therapeutic application for the drug.
Early Preclinical and Clinical Development
Following its discovery, dihydralazine underwent preclinical and clinical evaluation to establish its safety and efficacy as an antihypertensive agent. While detailed protocols from the earliest 1950s trials are not widely available in digitized formats, the general workflow can be reconstructed. Early genotoxicity studies in the 1980s using the Ames test found dihydralazine to be weakly mutagenic in specific bacterial strains.[9]
Experimental Protocol: Early Phase Antihypertensive Trial (Generalized)
A typical early clinical study would have involved recruiting patients with essential hypertension and evaluating the drug's effect on blood pressure compared to a placebo or baseline.
-
Patient Selection: Inclusion of adult patients with diagnosed primary hypertension (e.g., diastolic BP > 100 mmHg) and exclusion of those with secondary hypertension or severe comorbidities.
-
Baseline Period: A run-in period of 1-2 weeks where patients might receive a placebo to establish baseline blood pressure measurements.
-
Randomization & Treatment: Patients are randomized to receive either oral dihydralazine or a placebo. The initial dose would be low (e.g., 10-25 mg), administered multiple times daily.
-
Dose Titration: The dose would be gradually increased over several weeks based on the patient's blood pressure response and tolerance.
-
Monitoring: Regular monitoring of supine and standing blood pressure and heart rate. Collection of data on adverse effects such as headache, palpitations, and nausea.
-
Endpoint Evaluation: The primary endpoint would be the change in mean diastolic and systolic blood pressure from baseline compared to the control group.
Quantitative Clinical Data
While comprehensive datasets from the initial 1950s studies are scarce, later investigations provide valuable quantitative insights into dihydralazine's pharmacokinetics and dose-dependent side effects.
| Parameter | Value | Study Population / Conditions |
| Pharmacokinetics | ||
| Time to Maximal Plasma Level (Free Drug) | 20 - 40 min | 16 hypertensive patients, 50 mg oral dose.[10] |
| Maximal Plasma Level (Free Drug) | 58 - 314 nmol/L | 16 hypertensive patients, 50 mg oral dose.[10] |
| Elimination Half-Life (Free Drug) | 23 - 47 min | 16 hypertensive patients, 50 mg oral dose.[10] |
| Urinary Excretion (24h, as free drug) | < 0.5% | 16 hypertensive patients, 50 mg oral dose.[10] |
| Adverse Effects | ||
| Incidence of Lupus-Like Syndrome | 5.4% | Patients on 100 mg/day of Hydralazine.[4] |
| Incidence of Lupus-Like Syndrome | 10.4% | Patients on 200 mg/day of Hydralazine.[4] |
| Table 1: Summary of Quantitative Data on Dihydralazine and Hydralazine. |
Evolution of Clinical Use and Decline in Prominence
For a time, dihydralazine was a cornerstone of hypertension management. However, its use was often complicated by reflex sympathetic stimulation of the heart, leading to tachycardia and palpitations.[11] This necessitated its frequent use in combination with beta-blockers and diuretics to manage side effects and fluid retention.[11]
Over the decades, the significant number of adverse drug reactions (ADRs), most notably the risk of a dose-dependent, drug-induced lupus-like syndrome, caused a major shift in its therapeutic standing.[4][7] With the advent of newer, better-tolerated classes of antihypertensives such as ACE inhibitors and calcium channel blockers, dihydralazine was relegated from a first-line agent to a reserve drug.[4]
Today, its use is largely confined to specific clinical scenarios, including the management of hypertensive emergencies, severe hypertension in pregnancy (pre-eclampsia), and, in combination with nitrates, for treating heart failure in specific patient populations.[4][11]
Conclusion: The Legacy of Dihydralazine
The story of dihydralazine is a classic example of serendipity in drug discovery and the dynamic evolution of a drug's role in medicine. From an accidental finding in an antimalarial program, it became a vital tool in the early fight against hypertension. While its prominence has waned due to a challenging side-effect profile, it has not disappeared. Its continued use in niche but critical applications, and the ongoing elucidation of novel molecular mechanisms, underscore the enduring legacy of this pioneering antihypertensive agent. The journey of dihydralazine provides valuable lessons in pharmacology, drug development, and the continuous refinement of therapeutic standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydralazine - Wikipedia [en.wikipedia.org]
- 3. The History of Hydralazine: A Medical Perspective - The Pharmacy Newsletter! [thepharmacynewsletter.com]
- 4. The change in the pharmacological significance of dihydralazine (Germany) and hydralazine (USA) | springermedizin.de [springermedizin.de]
- 5. Dihydralazine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydralazine target: From blood vessels to the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo study of hydralazine, a potential anti-angiogenic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxicity of the antihypertensive drugs hydralazine and dihydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Quantitative determination and kinetics of dihydralazine in hypertension patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Dihydralazine Sulfate for Pharmaceutical Researchers
For Immediate Release
This whitepaper serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to Dihydralazine (B103709) Sulfate (B86663).
Introduction
Dihydralazine Sulfate (CAS: 7327-87-9) is a direct-acting arteriolar vasodilator belonging to the hydrazinophthalazine chemical class.[1][2] It is a derivative of hydralazine (B1673433) and is primarily utilized as an antihypertensive agent for the management of high blood pressure, particularly in cases where first-line treatments are not sufficiently effective.[1][3] Its therapeutic effect is achieved by reducing peripheral vascular resistance, which consequently lowers blood pressure.[3] This document provides a comprehensive overview of its chemical and pharmacological profile.
Chemical Structure and Physicochemical Properties
Dihydralazine is chemically described as 1,4-dihydrazinophthalazine.[4] The sulfate salt form enhances its stability and suitability for pharmaceutical formulations.
Chemical Structure:
-
IUPAC Name: (4-hydrazinylphthalazin-1-yl)hydrazine;sulfuric acid[4]
-
Molecular Formula: C₈H₁₂N₆O₄S[5]
-
Molecular Weight: 288.28 g/mol [5]
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 7327-87-9 | [5] |
| Appearance | Off-white to pale yellow powder | [1] |
| Melting Point | >235°C (with sublimation/decomposition) | [1][3] |
| Solubility | DMSO: ~1-6 mg/mL | [5][6] |
| InChI Key | BWHAMWGGORIDBK-UHFFFAOYSA-N | [4][5] |
| SMILES | C1=CC=C2C(=C1)C(=NN=C2NN)NN.OS(=O)(=O)O | [4] |
Synthesis Pathway
The synthesis of Dihydralazine originates from phthalic anhydride (B1165640). While specific industrial protocols may vary, the general chemical pathway involves a multi-step process. The logical workflow for this synthesis is outlined below.
This process begins with the condensation of phthalic anhydride with hydrazine hydrate to form the heterocyclic core, phthalazin-1,4-dione.[7] This intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the reactive 1,4-dichlorophthalazine.[7] Subsequent nucleophilic substitution with excess hydrazine hydrate replaces the chlorine atoms with hydrazinyl groups, forming the dihydralazine free base. Finally, treatment with sulfuric acid yields the more stable this compound salt.
Mechanism of Action
This compound exerts its vasodilatory effects through a multi-faceted mechanism primarily targeting vascular smooth muscle cells (VSMCs). Its action is highly specific to arterial vessels, leading to a reduction in systemic vascular resistance and a decrease in blood pressure.[8] The core mechanisms include interference with calcium metabolism and activation of secondary messenger pathways.[8][9]
-
Inhibition of Calcium Mobilization: Dihydralazine inhibits the inositol (B14025) trisphosphate (IP₃)-induced release of calcium (Ca²⁺) from the sarcoplasmic reticulum within VSMCs.[8][10] This reduction in intracellular free Ca²⁺ prevents the activation of myosin light chain kinase, a critical enzyme for muscle contraction.[8]
-
Potassium Channel Activation: Evidence suggests hydralazines can open K⁺ channels, leading to hyperpolarization of the smooth muscle cell membrane.[8][11] This makes the cell less responsive to contractile stimuli.
-
Endothelium-Mediated Pathways: At clinically relevant concentrations, dihydralazine's effect is also mediated by the vascular endothelium. It stimulates the production of prostacyclin (PGI₂), which then acts on VSMCs to increase cyclic adenosine (B11128) monophosphate (cAMP) levels, promoting relaxation.[6][8] Some evidence also points to an increased bioavailability of nitric oxide (NO), which would activate guanylate cyclase and increase cyclic guanosine (B1672433) monophosphate (cGMP), further contributing to vasodilation.[8][9]
The signaling cascade is illustrated in the diagram below.
Pharmacokinetic and Pharmacodynamic Data
Dihydralazine undergoes extensive first-pass metabolism, primarily through acetylation in the liver, the rate of which is dependent on the patient's acetylator phenotype.
Table 2: Pharmacokinetic Parameters of Dihydralazine
| Parameter | Value | Reference |
|---|---|---|
| Administration | Oral | [2] |
| Bioavailability | 30-50% | [12] (by analogy with Hydralazine) |
| Protein Binding | 85-90% | [12] (by analogy with Hydralazine) |
| Metabolism | Hepatic (Acetylation) | [12] (by analogy with Hydralazine) |
| Elimination Half-life | 2-8 hours | [12] (by analogy with Hydralazine) |
| Excretion | Renal |[12] (by analogy with Hydralazine) |
Table 3: Pharmacodynamic Parameters of Dihydralazine/Hydralazine
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| EC₅₀ | 3.6 ± 0.3 μM | Relaxation of phenylephrine-constricted mesenteric arteries (rat) | [6] |
| Eₘₐₓ | 9.4 mm Hg reduction | Sitting diastolic blood pressure (human) | [13] |
| D₅₀ (Slow Acetylators) | 0.87 mg/kg | Antihypertensive response (human) | [13] |
| D₅₀ (Fast Acetylators) | 1.68 mg/kg | Antihypertensive response (human) |[13] |
Experimental Protocols
Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is adapted from a validated method for the estimation of Dihydralazine in pharmaceutical dosage forms.[10]
Objective: To quantify Dihydralazine concentration using RP-HPLC with UV detection.
Methodology:
-
Instrumentation: Waters HPLC system (e.g., 2695 module) with a PDA detector (e.g., 2996 module) and Empower software.[10]
-
Column: Hypersil C18 (150 × 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) (98:2 v/v).[10]
-
Flow Rate: 0.8 mL/min (Isocratic elution).[10]
-
Column Temperature: 40°C.[10]
-
Detection Wavelength: 305 nm.[10]
-
Injection Volume: 20 µL.[10]
-
Standard Preparation:
-
Sample Preparation:
-
Accurately weigh and powder tablet formulations.
-
Dissolve a portion equivalent to a known amount of Dihydralazine in the diluent, sonicate to ensure complete dissolution, and dilute to fall within the calibration range.
-
Filter the final solution through a 0.45 µm filter before injection.[10]
-
-
Analysis: Construct a calibration curve from the standard solutions and determine the concentration of Dihydralazine in the samples by interpolation.
In Vivo Antihypertensive Activity Assessment in Rats
This protocol outlines a general procedure for evaluating the effect of Dihydralazine on blood pressure in spontaneously hypertensive rats (SHR), based on established experimental models.
Objective: To measure the change in systolic and diastolic blood pressure in conscious hypertensive rats following administration of Dihydralazine.
Methodology:
-
Animal Model: Male spontaneously hypertensive rats (SHR), aged appropriately (e.g., 22 weeks old). Wistar-Kyoto (WKY) rats can be used as a normotensive control group.
-
Housing: House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Blood Pressure Measurement:
-
Invasive Method (Gold Standard): Surgically implant a telemetric transmitter or a catheter into the carotid or femoral artery for direct and continuous blood pressure monitoring in conscious, freely moving animals.
-
Non-Invasive Method: Use the tail-cuff method for repeated measurements. Acclimatize animals to the restraining device and procedure to minimize stress-induced fluctuations.
-
-
Experimental Procedure:
-
Record baseline blood pressure and heart rate for a sufficient period to establish a stable reading.
-
Administer this compound or vehicle control. Administration can be oral (gavage) or via injection (e.g., intraperitoneal, intravenous). Doses used in rat studies vary (e.g., 7.36 mg/kg/day orally).
-
Continuously monitor and record blood pressure and heart rate for several hours post-administration to determine the onset, magnitude (Eₘₐₓ), and duration of the antihypertensive effect.
-
-
Data Analysis: Calculate the mean change in systolic and diastolic blood pressure from baseline at various time points. Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the effects of Dihydralazine versus vehicle control.
Conclusion
This compound remains a relevant compound in the management of hypertension. This guide provides a foundational resource, consolidating key technical data on its chemical structure, properties, synthesis, and complex mechanism of action. The detailed experimental protocols offer a practical starting point for analytical and pharmacological investigations. A thorough understanding of these core attributes is essential for any scientist engaged in the research and development of cardiovascular therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dihydralazine induces marked cerebral vasodilation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 9. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 10. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. partone.litfl.com [partone.litfl.com]
- 12. Hydralazine dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. Hydralazine dose-response curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydralazine Sulfate and Cardiac Hypertrophy: A Technical Review of Preclinical Evidence in Animal Models
Abstract
Dihydralazine (B103709), a phthalazine-derivative vasodilator, has a long history in the management of hypertension and heart failure. Its primary mechanism involves direct relaxation of arterial smooth muscle, leading to a reduction in peripheral resistance. However, its effect on the regression of cardiac hypertrophy—a key pathological feature of chronic pressure overload—is not straightforward. Preclinical studies in various animal models reveal a complex, and at times paradoxical, role for dihydralazine and its close analog hydralazine (B1673433). While effectively lowering blood pressure, the drug does not consistently lead to the reversal of myocardial hypertrophy and, under specific genetic conditions, may even exacerbate it. This technical guide synthesizes the available quantitative data from key animal studies, details the experimental protocols used, and illustrates the implicated signaling pathways to provide a comprehensive overview for researchers in cardiovascular drug development.
Preclinical Efficacy in Animal Models of Cardiac Hypertrophy
The consensus from multiple animal studies is that despite effective blood pressure control, dihydralazine/hydralazine therapy does not reliably induce the regression of established cardiac hypertrophy. This effect has been observed across different hypertensive models, including spontaneously hypertensive rats (SHR) and two-kidney, one-clip (2K1C) hypertensive rats.
In SHRs, long-term treatment with hydralazine normalized blood pressure but failed to cause a significant regression of cardiac hypertrophy when compared to untreated hypertensive controls.[1][2] One comparative study found that while the angiotensin-converting enzyme (ACE) inhibitor captopril (B1668294) dramatically reduced heart-to-body weight ratios in SHRs, hydralazine induced only a modest 5% reduction.[3] Similarly, studies in 2K1C hypertensive rats showed that prolonged hydralazine treatment led to the development of both right ventricular (RV) hypertrophy and eccentric left ventricular (LV) hypertrophy.[4]
A pivotal study using genetically modified mice uncovered a potential mechanism for a pro-hypertrophic effect. In mice deficient in guanylyl cyclase-A (GCA KO), a key enzyme in the nitric oxide signaling pathway, hydralazine treatment lowered blood pressure but unexpectedly potentiated cardiac hypertrophy.[5][6] This pro-hypertrophic effect was characterized by increased heart and left ventricular weight to body weight ratios, larger cardiomyocyte cross-sectional area, and elevated expression of atrial natriuretic peptide (ANP) mRNA.[5][6] Further investigation revealed this adverse effect was mediated through the angiotensin II type 2 (AT2) receptor, as it was abolished in mice lacking both GCA and AT2 receptors.[5][6]
Conversely, these same studies noted a beneficial anti-fibrotic effect, with hydralazine treatment reducing cardiac collagen deposition.[5][6] This suggests a decoupling of the hypertrophic and fibrotic responses to the drug.
Quantitative Data Summary
The following tables summarize the key quantitative findings from animal studies investigating the effects of hydralazine on markers of cardiac hypertrophy.
Table 1: Effect of Hydralazine on Heart Weight and Cardiomyocyte Size
| Animal Model | Treatment Group | Dosage & Duration | Heart Weight / Body Weight (HW/BW) Ratio Change | Cardiomyocyte Cross-Sectional Area Change | Reference |
| Spontaneously Hypertensive Rat (SHR) | Hydralazine | Not specified, 12 weeks | No regression vs. untreated SHR (4.33 +/- 0.098 vs 4.66 +/- 0.091) | Not Assessed | [1][2] |
| Spontaneously Hypertensive Rat (SHR) | Hydralazine + Hydrochlorothiazide | Not specified, 6-7 weeks | Modest 5% reduction vs. untreated SHR | Not Assessed | [3] |
| 2-Kidney, 1-Clip Hypertensive Rat | Hydralazine | 80-120 mg/L in water, 5-8 weeks | Significant increase in LV and RV weight | Not Assessed | [4] |
| Guanylyl Cyclase-A Knockout (GCA KO) Mouse | Hydralazine | ≈24 mg/kg/day in water, 5 weeks | Increased vs. untreated GCA KO | Increased vs. untreated GCA KO | [5][6] |
| Wild-Type (WT) Mouse | Hydralazine | ≈24 mg/kg/day in water, 5 weeks | No effect vs. untreated WT | No effect vs. untreated WT | [5][6] |
Table 2: Effect of Hydralazine on Molecular and Histological Markers
| Animal Model | Treatment Group | Dosage & Duration | Atrial Natriuretic Peptide (ANP) mRNA Expression | Cardiac Fibrosis (Collagen Deposition) | Reference |
| Guanylyl Cyclase-A Knockout (GCA KO) Mouse | Hydralazine | ≈24 mg/kg/day in water, 5 weeks | Increased vs. untreated GCA KO | Decreased vs. untreated GCA KO | [5][6] |
| GCA and AT1 Double KO Mouse | Hydralazine | ≈24 mg/kg/day in water, 5 weeks | Increased vs. untreated double KO | Not Assessed | [5] |
| GCA and AT2 Double KO Mouse | Hydralazine | ≈24 mg/kg/day in water, 5 weeks | No increase (effect prevented) | Decreased vs. untreated double KO | [5][6] |
Key Experimental Protocols
The methodologies described below are based on the key studies investigating hydralazine's effect on cardiac hypertrophy.
Animal Models
-
Spontaneously Hypertensive Rats (SHRs): A common genetic model of hypertension and subsequent cardiac hypertrophy. Age-matched Wistar-Kyoto (WKY) rats are used as normotensive controls.[1][3]
-
Two-Kidney, One-Clip (2K1C) Hypertensive Rats: A surgical model of renovascular hypertension where one renal artery is constricted, leading to activation of the renin-angiotensin system and pressure overload hypertrophy.[4]
-
Genetically Modified Mice: Mice with targeted deletions of specific genes were used to probe mechanisms. This included mice deficient in guanylyl cyclase-A (GCA KO), angiotensin II type 1 receptor (AT1 KO), angiotensin II type 2 receptor (AT2 KO), and double knockouts (GCA/AT1 DKO and GCA/AT2 DKO).[5][6]
Drug Administration
-
Route and Dosage: Hydralazine was typically administered in the drinking water.
-
Duration: Treatment periods varied depending on the study, ranging from 5 weeks to 12 weeks to assess the effects of chronic administration.[1][4][5][6]
Hypertrophy Assessment
-
Gravimetric Analysis: At the end of the treatment period, animals were euthanized, and hearts were excised, dried, and weighed. The heart weight to body weight ratio (HW/BW) or left ventricular weight to body weight ratio (LVW/BW) was calculated as a primary index of hypertrophy.[1][4][5]
-
Histological Analysis:
-
Cardiomyocyte Size: Heart tissue was fixed, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin). The cross-sectional area of individual cardiomyocytes was measured using imaging software to provide a cellular index of hypertrophy.[5][6]
-
Fibrosis Assessment: Sections were stained with van Gieson or Picrosirius Red to visualize and quantify collagen deposition, a marker of cardiac fibrosis.[5][6]
-
-
Molecular Analysis:
-
Gene Expression: Total RNA was extracted from ventricular tissue, and quantitative real-time reverse transcription PCR (qRT-PCR) was performed to measure the mRNA levels of hypertrophic markers, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).[5][6]
-
Signaling Pathways and Workflows
Experimental Workflow
The general workflow for assessing the effect of dihydralazine in animal models of cardiac hypertrophy is depicted below.
Caption: General experimental workflow for animal studies.
Paradoxical Pro-Hypertrophic Signaling Pathway
In specific genetic contexts, such as GCA deficiency, dihydralazine's vasodilatory action can trigger a signaling cascade that promotes, rather than reverses, cardiomyocyte growth. This pathway highlights the critical role of the AT2 receptor.
Caption: Dihydralazine's AT2R-mediated pro-hypertrophic effect.
Multifaceted Cardioprotective Mechanisms
Beyond its complex role in hypertrophy, dihydralazine possesses other biological activities that are generally considered cardioprotective, particularly in the context of ischemia and oxidative stress. These mechanisms, however, appear insufficient to override the pro-hypertrophic stimuli in pressure-overload models.
References
- 1. Vascular remodeling and improvement of coronary reserve after hydralazine treatment in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Comparative effects of hydralazine and captopril on the cardiovascular changes in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of hydralazine on blood pressure, pressor mechanisms, and cardiac hypertrophy in two-kidney, one-clip hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasodilator therapy with hydralazine induces angiotensin AT2 receptor-mediated cardiomyocyte growth in mice lacking guanylyl cyclase-A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vasodilator therapy with hydralazine induces angiotensin AT receptor-mediated cardiomyocyte growth in mice lacking guanylyl cyclase-A - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dihydralazine Sulfate In Vitro Vasodilation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydralazine (B103709) sulfate (B86663) is a potent vasodilator used in the management of hypertension. Understanding its mechanism of action and quantifying its effects on vascular tissue are crucial for both preclinical research and clinical applications. The in vitro aortic ring vasodilation assay is a fundamental method used to characterize the pharmacological properties of vasoactive compounds like dihydralazine sulfate. This document provides a detailed protocol for conducting this assay and an overview of the putative signaling pathways involved in dihydralazine-induced vasodilation.
Data Presentation
The vasodilatory effects of dihydralazine and its close analog hydralazine (B1673433) have been quantified in various in vitro studies. The following table summarizes key quantitative data from published literature. It is important to note that while dihydralazine and hydralazine are structurally similar and expected to have comparable effects, the majority of detailed quantitative studies have been conducted on hydralazine.
| Compound | Vessel Type | Species | Pre-constriction Agent | EC50 (μM) | Maximum Relaxation (%) | Reference |
| Hydralazine | Aorta | Rabbit | Phenylephrine (B352888) | 20 ± 1 | ~90 | [1] |
| Hydralazine | Pulmonary Artery | Rabbit | Phenylephrine | 16 ± 2 | ~90 | [1] |
Note: EC50 represents the concentration of the drug that induces a response halfway between the baseline and maximum effect.
Experimental Protocols
Aortic Ring Vasodilation Assay
This protocol details the steps for assessing the vasodilatory effects of this compound on isolated aortic rings.
Materials and Reagents:
-
Male Wistar rats (250-300g)
-
This compound
-
Phenylephrine (PE)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Organ bath system with isometric force transducers
-
Dissection microscope and surgical instruments
-
Data acquisition system
Procedure:
-
Preparation of Aortic Rings:
-
Humanely euthanize the rat according to institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove adherent connective and adipose tissues.
-
Cut the aorta into rings of approximately 2-3 mm in width.[2][3][4][5] Take care to not stretch or damage the endothelial layer.
-
-
Mounting of Aortic Rings:
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, induce a contraction with 60 mM KCl to check the viability of the vascular smooth muscle.
-
Wash the rings and allow them to return to the baseline tension.
-
-
Experimental Protocol:
-
Pre-constrict the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 μM) to achieve a stable contraction plateau.
-
Once a stable contraction is achieved, cumulatively add this compound in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁴ M) to the organ bath at regular intervals.
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration-response curve plateaus.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the initial phenylephrine-induced contraction.
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
Calculate the EC50 value from the concentration-response curve using appropriate pharmacological software.
-
Signaling Pathways and Visualizations
The vasodilatory effect of this compound is believed to be mediated through multiple signaling pathways, primarily targeting vascular smooth muscle cells (VSMCs) and potentially involving the endothelium.
Putative Signaling Pathway of Dihydralazine-Induced Vasodilation
This compound is thought to induce vasodilation through several mechanisms.[6] A primary proposed mechanism is the inhibition of inositol (B14025) trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells.[1][7] This reduction in intracellular calcium concentration leads to smooth muscle relaxation. Additionally, there is evidence to suggest that dihydralazine can stimulate the release of nitric oxide (NO) from endothelial cells, which then activates guanylate cyclase in smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.[6] Some studies also suggest the involvement of opening potassium channels, leading to hyperpolarization of the cell membrane and vasodilation.[8]
References
- 1. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. youtube.com [youtube.com]
- 5. Aortic ring assay [protocols.io]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
Application Notes and Protocols for the Use of Dihydralazine Sulfate in Spontaneously Hypertensive Rat (SHR) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dihydralazine (B103709) Sulfate in spontaneously hypertensive rat (SHR) models, a common preclinical model for essential hypertension. This document includes details on the mechanism of action, experimental protocols, and expected physiological responses.
Introduction
Dihydralazine Sulfate is a direct-acting vasodilator that has been used in the management of hypertension.[1] Its primary effect is to relax the smooth muscle of arterioles, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure.[2][3] The SHR model is a well-established genetic model of hypertension that closely mimics human essential hypertension, making it a valuable tool for the preclinical evaluation of antihypertensive agents like this compound.[1]
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated but is understood to involve multiple pathways that ultimately lead to vasodilation.[4]
-
Inhibition of Calcium Release: Dihydralazine is believed to interfere with the inositol (B14025) triphosphate (IP3) signaling pathway in vascular smooth muscle cells.[5] This inhibits the release of calcium from the sarcoplasmic reticulum, a critical step for muscle contraction.[5]
-
Modulation of Ion Channels: Evidence suggests that dihydralazine may cause hyperpolarization of smooth muscle cells, potentially through the opening of potassium (K+) channels.[4]
-
Nitric Oxide and cGMP Pathway: Dihydralazine may increase the bioavailability of nitric oxide (NO), a potent vasodilator.[4] NO activates guanylate cyclase, which in turn increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation.[4]
-
Hypoxia-Inducible Factor (HIF) Pathway: A novel mechanism suggests that hydralazine (B1673433) can inhibit prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[6] This activation of the HIF pathway can initiate a pro-angiogenic phenotype.[6]
Data Presentation
The following table summarizes the quantitative effects of this compound on key cardiovascular parameters in SHR models as reported in scientific literature.
| Parameter | Control SHR (Mean ± SEM) | This compound Treated SHR (Mean ± SEM) | Dosage | Duration of Treatment | Reference |
| Mean Arterial Pressure (MAP) | 176.2 ± 5.2 mmHg | 150 ± 4.4 mmHg | 100 mg/L in drinking water | 15 days | [7] |
| Heart Rate (HR) | 391.7 ± 13.8 bpm | 368.8 ± 18.9 bpm | 100 mg/L in drinking water | 15 days | [7] |
| Mean Blood Pressure (BP) | 170-180 mmHg | 135-145 mmHg | 80 and 120 mg/L in drinking water | 2 days | [8] |
| Systolic Blood Pressure (SBP) | Not specified | Significantly lowered | 25 mg/kg/day | 2 weeks | [9][10] |
Experimental Protocols
This section outlines a general protocol for administering this compound to SHR and measuring its effects on blood pressure.
Materials
-
Spontaneously Hypertensive Rats (SHR), age-matched
-
This compound
-
Vehicle (e.g., sterile water for injection or saline)
-
Gavage needles or equipment for administration in drinking water
-
Blood pressure measurement system (e.g., tail-cuff plethysmography)
-
Animal scale
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. Patterns of heart rate responses to hydralazine in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 5. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Effects of the antihypertensive drugs alpha-methyldopa and hydralazine on the performance of spontaneously hypertensive rats in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of hydralazine on blood pressure, pressor mechanisms, and cardiac hypertrophy in two-kidney, one-clip hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compared myocardial and vascular effects of captopril and dihydralazine during hypertension development in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydralazine: effect on contraction mechanics of WKY and SHR rat heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydralazine Sulfate: Application Notes and Protocols for In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Dihydralazine (B103709) Sulfate for in vivo studies in rats. The information is compiled from various scientific studies to guide researchers in designing their experimental protocols. Dihydralazine, a vasodilator and antihypertensive agent, is noted for its use in studies of hypertension and its potential therapeutic effects in other conditions like sepsis and renal disease.
Data Presentation: Dosage and Administration Summary
The following tables summarize the quantitative data on Dihydralazine Sulfate and its closely related analog, Hydralazine (B1673433), dosage and administration in rat models from various studies. Researchers should note the specific compound used in each study when designing their experiments.
Table 1: Intravenous (IV) Administration of Dihydralazine and Hydralazine in Rats
| Compound | Rat Model | Dosage | Key Findings | Reference |
| This compound | Renal Hypertensive (RHR) and Spontaneously Hypertensive (SHR) | 0.1 to 2 mg/kg (single doses) | Inhibited hemorrhagic hypotension without reducing cerebral blood flow. | [1] |
| Dihydralazine | Normotensive and Hypertensive | Not specified | Investigated cerebrovascular effects. | [2] |
| Hydralazine | Normotensive (NR) and Renal Hypertensive (RHR) | 0.1 or 0.25 mg/kg and above | Reduced blood pressure. | [3] |
| Hydralazine | Pediatric (for reference) | 1.7 to 3.5 mg/kg/day (divided into 4-6 doses) | Usual recommended parenteral dosage. | [4] |
Table 2: Subcutaneous (SC) and Oral Administration of Hydralazine in Rats
| Administration Route | Rat Model | Dosage | Duration | Key Findings | Reference |
| Subcutaneous | Pregnant Sprague-Dawley | 15 or 30 mg/kg/day | Gestation days 8-19 | Highest dose decreased fetal and placental weights. No teratogenic effects at non-toxic maternal doses. | [5] |
| Subcutaneous | Wistar (Sepsis model) | 1 mg/kg | Single dose post-sepsis induction | Increased survival rate, reduced inflammation and oxidative stress. | [6] |
| Subcutaneous Pellet | Spontaneously Hypertensive (SHR) and Wistar-Kyoto (WKY) | 2.5 mg (21-day release) | 6 days | Caused vasodilation; long-term alterations in vessel growth rather than sustained increase in caliber. | [7] |
| Oral (Gavage) | Pregnant Sprague-Dawley | 15 or 30 mg/kg/day | Gestation days 8-19 | Did not affect maternal weight gain or fetal/placental weights. | [5] |
| Oral (Gavage) | Sprague-Dawley | 7.5 mg/kg | Single dose | Reduced antipyrine (B355649) clearance, an effect linked to hypothermia. | [8] |
| Oral (in drinking water) | Spontaneously Hypertensive (SHR) | 20 mg/kg/day | From 4-5 weeks of age | Enhanced fractional sodium excretion. | [9] |
| Oral (in drinking water) | Mice (for reference) | ≈24 mg/kg/day | 5 weeks | Increased heart rate. | [10] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound and Hydralazine administration in rats, based on cited literature.
Protocol 1: Intravenous Administration for Hypotensive Effect Study
This protocol is based on studies investigating the acute hypotensive effects of Dihydralazine.
1. Animal Model:
-
Spontaneously Hypertensive Rats (SHR) or Wistar rats with induced renal hypertension are commonly used.[1][3] Age and weight-matched animals should be used for all experimental groups.
2. Drug Preparation:
-
This compound should be dissolved in a sterile, isotonic saline solution (0.9% NaCl). The concentration should be calculated to allow for the desired dose in a small injection volume (e.g., 1 ml/kg).
3. Administration:
-
Administer a single bolus dose of this compound (ranging from 0.1 to 2 mg/kg) via the tail vein or a cannulated femoral vein.[1]
-
A control group receiving an equivalent volume of saline should be included.
4. Monitoring:
-
Blood pressure and heart rate should be continuously monitored using a catheterized carotid or femoral artery connected to a pressure transducer.
-
Baseline measurements should be recorded for a stable period before drug administration.
-
Post-administration monitoring should continue until the physiological parameters return to baseline or for a predetermined observation period.
Protocol 2: Subcutaneous Administration for Sepsis Study
This protocol is adapted from a study investigating the therapeutic effects of Hydralazine in a rat model of sepsis.[6]
1. Animal Model:
-
Male Wistar rats are used. Sepsis is induced via the cecal ligation and puncture (CLP) method.
2. Drug Preparation:
-
Prepare a solution of Hydralazine in sterile saline.
3. Administration:
-
Following the CLP procedure, administer a single subcutaneous injection of Hydralazine (1 mg/kg).[6]
-
Sham and sepsis control groups should receive a saline injection.
4. Post-Procedure Monitoring and Analysis:
-
Monitor survival rates and clinical signs of sepsis for at least 48 hours.
-
At the end of the observation period, collect blood and tissue samples (liver, kidney, spleen) for analysis of inflammatory cytokines (e.g., TNF-α, IL-1β), myeloperoxidase (MPO) activity, and markers of oxidative stress.[6]
Protocol 3: Oral Gavage for Chronic Administration Studies
Oral gavage is a common method for precise daily dosing.[11]
1. Animal Model:
-
Sprague-Dawley or other relevant rat strains can be used.[5] Acclimatize animals to handling and the gavage procedure to minimize stress.[11]
2. Drug Preparation:
-
Suspend or dissolve the required dose of Hydralazine (e.g., 15-30 mg/kg) in an appropriate vehicle such as water or a 0.5% carboxymethylcellulose solution.[5]
3. Administration:
-
Administer the drug solution using a ball-tipped gavage needle. The volume should be appropriate for the rat's weight (e.g., 5 ml/kg).[11]
-
Administer daily for the duration of the study.
4. Monitoring:
-
Monitor body weight, food and water intake, and any signs of toxicity throughout the study.
-
At the end of the study, relevant tissues and blood can be collected for analysis.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound studies in rats.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cerebrovascular effects of dihydralazine in hypertensive and normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydralazine and its metabolites: in vitro and in vivo activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Effects of hydralazine on pregnant rats and their fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Therapeutic Value of Hydralazine in Reducing Inflammatory Response, Oxidative Stress, and Mortality in Animal Sepsis: Involvement of the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term microvascular response to hydralazine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of hydralazine on the elimination of antipyrine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic hydralazine treatment alters the acute pressure-natriuresis curve in young spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vasodilator therapy with hydralazine induces angiotensin AT2 receptor-mediated cardiomyocyte growth in mice lacking guanylyl cyclase-A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating RP-HPLC Method for the Quantification of Dihydralazine Sulfate in Pharmaceutical Formulations
Introduction
Dihydralazine Sulfate is a vasodilator drug used in the management of hypertension. Ensuring the quality, efficacy, and safety of its pharmaceutical formulations necessitates a reliable analytical method for its quantification and the monitoring of its stability. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method has been developed and validated in accordance with ICH guidelines and is suitable for routine quality control and stability studies.
Principle
The method utilizes reversed-phase chromatography on a C18 column with isocratic elution. The mobile phase consists of a mixture of phosphate (B84403) buffer and acetonitrile (B52724), providing good resolution and peak shape for this compound. Detection is carried out using a UV detector, where Dihydralazine exhibits significant absorbance. The stability-indicating nature of the method is demonstrated through forced degradation studies, which show that the main peak is well-resolved from any degradation products.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The specific parameters are outlined below.
| Parameter | Specification |
| HPLC System | Waters HPLC system (2695 module) or equivalent |
| Detector | PDA detector (2996 module) or equivalent |
| Column | Hypersil C18 (150 x 4.6 mm, 5 µm) or equivalent[1] |
| Mobile Phase | Phosphate buffer: Acetonitrile (98:2 v/v)[1] |
| Flow Rate | 0.8 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 40°C[1] |
| Detection Wavelength | 305 nm[1] |
| Run Time | 7 minutes[1] |
Preparation of Solutions
2.1. Preparation of Phosphate Buffer
-
Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to obtain a desired molarity (e.g., 0.05M).
-
Adjust the pH of the buffer to a suitable value (e.g., pH 3.0) using phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter and degas prior to use.
2.2. Preparation of Diluent
A mixture of water and acetonitrile in a 50:50 (v/v) ratio is used as the diluent.[1]
2.3. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh about 10 mg of this compound working standard and transfer it to a 10 mL volumetric flask.[1]
-
Add approximately 7 mL of HPLC grade water and sonicate to dissolve the standard completely.[1]
-
Make up the volume to the mark with the diluent.[1]
2.4. Preparation of Working Standard Solution (100 µg/mL)
-
Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask.[1]
-
Dilute to the mark with the diluent.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
2.5. Preparation of Sample Solution (from Tablet Formulation)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound (e.g., 10 mg) and transfer it to a 10 mL volumetric flask.
-
Add about 7 mL of diluent and sonicate for 15-20 minutes to ensure complete dissolution of the drug.
-
Make up the volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Further dilute the filtered solution with the diluent to obtain a final concentration within the linear range of the method (e.g., 100 µg/mL).
Method Validation
The developed HPLC method was validated according to ICH guidelines for the following parameters:
-
System Suitability: The system suitability was evaluated by injecting the standard solution multiple times. The acceptance criteria are summarized in the data presentation section.
-
Linearity: The linearity was established by analyzing a series of this compound standard solutions over a concentration range of 25-150 µg/mL.[1]
-
Precision: The precision of the method was determined by performing intra-day and inter-day analysis of standard solutions.
-
Accuracy: The accuracy was assessed by the recovery method, where a known amount of standard drug was spiked into a pre-analyzed sample solution.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Specificity: The specificity of the method was evaluated by performing forced degradation studies.
Forced Degradation Studies
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. The sample was subjected to various stress conditions to induce degradation.
-
Acid Degradation: The sample solution was treated with 0.1 N HCl and refluxed at 60°C for a specified period. The solution was then neutralized with 0.1 N NaOH.
-
Base Degradation: The sample solution was treated with 0.1 N NaOH and refluxed at 60°C for a specified period. The solution was then neutralized with 0.1 N HCl.
-
Oxidative Degradation: The sample solution was treated with 3% hydrogen peroxide and kept at room temperature for a specified period.
-
Thermal Degradation: The solid drug substance was exposed to a high temperature (e.g., 70°C) for a defined period.[2]
-
Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for a defined period.[2]
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | - | 2.75[1] |
| Tailing Factor | ≤ 2.0 | Complies |
| Theoretical Plates | ≥ 2000 | Complies |
| %RSD of Peak Area | ≤ 2.0% | Complies |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 25 - 150[1] |
| Correlation Coefficient (r²) | 0.999[1] |
| Precision (%RSD) | < 2.0%[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| LOD (µg/mL) | 0.0305 |
| LOQ (µg/mL) | 0.10179 |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Observations |
| Acid (0.1 N HCl, 60°C) | To be determined | No interference from degradation products with the main peak. |
| Base (0.1 N NaOH, 60°C) | To be determined | Dihydralazine is sensitive to pH ≥ 7.[2] No interference from degradation products. |
| Oxidative (3% H₂O₂) | To be determined | No interference from degradation products. |
| Thermal (70°C) | To be determined | Dihydralazine is sensitive to high temperature.[2] No interference from degradation products. |
| Photolytic (UV light) | To be determined | Dihydralazine is sensitive to UV/Vis light.[2] No interference from degradation products. |
Visualization
Caption: Workflow for the HPLC quantification of this compound.
Caption: Workflow for the forced degradation study of this compound.
The described RP-HPLC method is simple, rapid, precise, accurate, and stability-indicating for the quantification of this compound in pharmaceutical dosage forms.[1] The method is suitable for routine quality control analysis and for conducting stability studies due to its ability to separate the active pharmaceutical ingredient from its degradation products.
References
Application Note: Quantitative Analysis of Dihydralazine Sulfate in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust method for the quantitative analysis of dihydralazine (B103709) sulfate (B86663) in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). Dihydralazine, a potent antihypertensive agent, is known for its reactivity and instability in biological matrices. This protocol incorporates a crucial stabilization step using 1,4-dithiothreitol (DTT) and a straightforward protein precipitation procedure for sample preparation. The method is sensitive, selective, and suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Metoprolol is utilized as the internal standard (IS) to ensure accuracy and precision.
Introduction
Dihydralazine is a vasodilator drug used in the treatment of hypertension. Its accurate quantification in plasma is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. However, dihydralazine is a reactive hydrazine (B178648) compound prone to degradation, posing analytical challenges. This method overcomes these challenges by employing immediate stabilization of plasma samples and a highly selective LC-MS/MS detection technique.
Experimental Protocols
Materials and Reagents
-
Dihydralazine Sulfate reference standard
-
Metoprolol (Internal Standard)
-
1,4-Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Equipment
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
-
HPLC system with a reversed-phase column
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and general laboratory consumables
Sample Preparation
Due to the instability of dihydralazine, plasma samples must be stabilized immediately after collection.
-
Stabilization: Immediately after blood collection and centrifugation to obtain plasma, add a solution of 1,4-dithiothreitol (DTT) to the plasma to prevent oxidative degradation of dihydralazine.
-
Protein Precipitation:
-
To a 100 µL aliquot of stabilized plasma sample, standard, or quality control (QC) sample, add the internal standard solution (Metoprolol).
-
Add 200 µL of a precipitating agent, such as a solution of trichloroacetic acid (TCA) in acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Sample Injection:
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
-
Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Quantitative Data Summary
The following tables summarize the performance characteristics of the validated LC-MS/MS method for the quantification of dihydralazine in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Analyte | Dihydralazine |
| Calibration Range | 0.500 - 302 ng/mL[1][2] |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Linearity | Linear |
Table 2: Precision and Accuracy [1][2]
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.500 | < 15 | 7.17 | 106.4 |
| Low QC | 1.34 | < 15 | 7.66 | 103.2 |
| Medium QC | 18.2 | < 15 | 7.86 | 101.3 |
| High QC | 258 | < 15 | 9.73 | 98.3 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation.
Table 3: Recovery and Matrix Effect [1][2]
| Analyte | Extraction Recovery (%) |
| Dihydralazine | 103.8 |
| Internal Standard | > 85 |
Stability
Dihydralazine is highly unstable in plasma. The addition of DTT is critical for preventing its degradation.
-
Room Temperature Stability: In plasma stabilized with DTT, dihydralazine is stable for only about 10 minutes at room temperature.[1]
-
Freeze-Thaw Stability: Samples are stable for at least one freeze-thaw cycle.[1]
-
Long-Term Stability: Stabilized plasma samples are stable for at least one month when stored at -60°C.[1]
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of dihydralazine in plasma.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of the unstable compound dihydralazine in human plasma. The key to successful analysis is the immediate stabilization of the analyte upon sample collection. This method is well-suited for regulated bioanalysis in the context of clinical and preclinical drug development.
References
Protocol for Assessing Dihydralazine Sulfate Toxicity in Primary Cell Cultures
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydralazine (B103709) sulfate (B86663) is a vasodilator drug used in the management of hypertension. However, its clinical use is associated with potential hepatotoxicity and genotoxicity.[1][2] This document provides a detailed protocol for assessing the in vitro toxicity of Dihydralazine Sulfate using primary cell cultures, which are considered the gold standard for preclinical toxicology studies due to their physiological relevance. The primary cell types of interest for this compound toxicity are hepatocytes, given its known hepatotoxic effects, and endothelial cells, reflecting its pharmacological site of action.
The toxic effects of this compound are believed to be mediated by its metabolic activation into reactive intermediates.[3] Cytochrome P450 enzymes, particularly CYP1A2, are implicated in the bioactivation of the structurally similar compound dihydralazine, leading to the formation of reactive species that can induce cellular damage, including DNA damage and the formation of neoantigens that may trigger an immune response.[2] Therefore, assessing cytotoxicity, membrane integrity, and genotoxicity in primary cell cultures is crucial for a comprehensive toxicological profile.
This protocol outlines methods for evaluating cell viability (MTT assay), cell membrane integrity (LDH assay), and DNA damage (Comet assay) in primary human hepatocytes and primary human umbilical vein endothelial cells (HUVECs) following exposure to this compound.
Data Presentation
The following tables summarize representative quantitative data on the cytotoxicity of hydralazine (B1673433), a closely related compound to this compound, in primary rat hepatocytes and an endothelial cell line. This data can be used as a reference for dose-range finding studies for this compound.
Table 1: Cytotoxicity of Hydralazine in Primary Rat Hepatocytes
| Condition | LC50 (2-hour exposure) |
| Hydralazine alone | 8 mM[4] |
| Hydralazine + H₂O₂ | 2 mM[4] |
| Hydralazine + Peroxidase/H₂O₂ | 0.1 mM[4] |
Table 2: Cytotoxicity of Hydralazine in Endothelial Cells (bEnd.3 cell line)
| Parameter | Value |
| IC50 (24-hour exposure) | 200 µM[5] |
| Cytotoxicity at 50 µM (24-hour exposure) | 2.36 ± 0.4%[5] |
| Cytotoxicity at 100 µM (24-hour exposure) | 17.77 ± 4.9%[5] |
Experimental Protocols
Primary Cell Culture
1.1. Primary Human Hepatocytes
-
Source: Freshly isolated from donor tissue or cryopreserved from a reputable commercial supplier.
-
Culture Medium: Williams' E Medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 1 µM dexamethasone, and 100 nM insulin.
-
Plating: Seed hepatocytes on collagen-coated plates at a density of 1 x 10^5 cells/cm².
-
Maintenance: Maintain cultures at 37°C in a humidified atmosphere of 5% CO₂. Allow cells to attach and form a monolayer for 24-48 hours before treatment.
1.2. Primary Human Umbilical Vein Endothelial Cells (HUVECs)
-
Source: Isolated from human umbilical cords or purchased from a commercial supplier.
-
Culture Medium: Endothelial Cell Growth Medium (EGM-2) supplemented with the provided growth factors.
-
Plating: Seed HUVECs on gelatin-coated plates at a density of 2 x 10^4 cells/cm².
-
Maintenance: Maintain cultures at 37°C in a humidified atmosphere of 5% CO₂. Use cells between passages 2 and 6 for experiments.
This compound Preparation
-
Dissolve this compound in sterile, distilled water or a suitable buffer to prepare a stock solution.
-
Further dilute the stock solution in the respective cell culture medium to achieve the desired final concentrations for the experiments. A preliminary dose-range finding study is recommended.
Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or acidified isopropanol)
-
96-well plates
Protocol:
-
Seed primary hepatocytes or HUVECs in 96-well plates and allow them to adhere overnight.
-
Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drug).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Membrane Integrity Assessment: LDH Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
Protocol:
-
Seed primary hepatocytes or HUVECs in 96-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, carefully collect the culture supernatant from each well.
-
Follow the manufacturer's instructions to measure the LDH activity in the supernatant. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.
-
Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
This assay detects DNA strand breaks in individual cells.
Materials:
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA staining dye)
-
Microscope slides
-
Electrophoresis unit
Protocol:
-
Culture and treat primary hepatocytes with this compound for a shorter duration (e.g., 2-4 hours).
-
Harvest the cells by trypsinization and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with low-melting-point agarose (B213101) and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the nuclear DNA.
-
Place the slides in an electrophoresis chamber filled with alkaline buffer to unwind the DNA.
-
Perform electrophoresis to allow the fragmented DNA to migrate, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Analyze the images using appropriate software to quantify the extent of DNA damage (e.g., by measuring the tail length and intensity).
Mandatory Visualization
Caption: Metabolic activation and toxicity pathway of Dihydralazine.
Caption: Experimental workflow for this compound toxicity assessment.
References
- 1. Genotoxicity of the antihypertensive drugs hydralazine and dihydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydralazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In Vitro Models for Studying Chronic Drug-Induced Liver Injury [mdpi.com]
- 4. Accelerated cytotoxic mechanism screening of hydralazine using an in vitro hepatocyte inflammatory cell peroxidase model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
Application Notes and Protocols for Dihydralazine Sulfate in Pregnancy-Induced Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dihydralazine (B103709) sulfate (B86663) as a research tool for studying the pathophysiology and treatment of pregnancy-induced hypertension (PIH), including preeclampsia. Detailed protocols for in vivo, ex vivo, and in vitro experimental models are provided to facilitate research in this critical area.
Introduction to Dihydralazine Sulfate
This compound is a direct-acting vasodilator belonging to the hydrazinophthalazine class of antihypertensive drugs. It is primarily used in the management of severe hypertension, including hypertensive crises during pregnancy.[1] Its mechanism of action involves the relaxation of vascular smooth muscle, particularly in the arterioles, leading to a reduction in peripheral resistance and a decrease in blood pressure.[2]
Key Research Applications:
-
Investigating the molecular pathways of vasodilation in the maternal and fetal vasculature.
-
Studying the impact of antihypertensive treatment on uteroplacental and fetoplacental blood flow in models of preeclampsia.
-
Evaluating the cellular effects of dihydralazine on endothelial cells, vascular smooth muscle cells, and trophoblasts.
-
Assessing the role of oxidative stress and hypoxia-inducible factors in the therapeutic action of dihydralazine.
Mechanism of Action
This compound exerts its vasodilatory effects through multiple proposed mechanisms, making it a versatile tool for studying vascular biology in the context of hypertensive pregnancies.
-
Vascular Smooth Muscle Relaxation: The primary action of dihydralazine is the direct relaxation of arterial smooth muscle. This is thought to occur through the inhibition of calcium ion influx into vascular smooth muscle cells, a critical step for muscle contraction.
-
Nitric Oxide (NO) - cGMP Pathway: Dihydralazine has been observed to stimulate the release of nitric oxide (NO) from endothelial cells. NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that leads to smooth muscle relaxation.
-
Prostacyclin (PGI2) Pathway: In resistance arteries of pregnant rats, the vasodilatory effect of hydralazine (B1673433) has been shown to be mediated by the prostacyclin (PGI2) pathway. This effect is dependent on the endothelium and involves the activation of cyclooxygenase (COX).
-
Hypoxia-Inducible Factor (HIF)-1α Stabilization: Dihydralazine can inhibit prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization and activation of Hypoxia-Inducible Factor-1α (HIF-1α).[3] This pathway is involved in angiogenesis and cellular responses to hypoxia.[3]
-
Antioxidant Properties: Dihydralazine has been reported to have antioxidant effects, which may contribute to its beneficial actions in preeclampsia, a condition associated with increased oxidative stress.
Signaling Pathways
Caption: Dihydralazine's vasodilatory mechanisms.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound.
Table 1: Clinical Studies in Hypertensive Pregnant Women
| Parameter | Study Population | This compound Regimen | Key Findings | Reference(s) |
| Maternal Blood Pressure | 12 women with pregnancy-induced hypertension | Single intravenous injection | Significant reduction in mean blood pressure (p < 0.01).[4] | [4] |
| Maternal Heart Rate | 12 women with pregnancy-induced hypertension | Single intravenous injection | Significant increase in mean maternal heart rate (p < 0.01).[4] | [4] |
| Uteroplacental Blood Flow | 12 women with pregnancy-induced hypertension | Single intravenous injection | No significant change in uteroplacental blood flow index.[4] | [4] |
| Umbilical Vein Blood Flow | 10 women with severe preeclampsia | Intravenous infusion (up to 125 µ g/min for 60 min) | Increased blood flow in the umbilical vein.[5] | [5] |
| Intervillous Blood Flow | 10 women with severe preeclampsia | Intravenous infusion (up to 125 µ g/min for 60 min) | No change in intervillous blood flow.[5] | [5] |
| Maternal Side Effects | Meta-analysis of 21 trials (893 women) | Various parenteral regimens | Associated with more maternal hypotension, caesarean sections, and placental abruption compared to other antihypertensives.[6] | [6] |
Table 2: Preclinical Studies
| Model System | This compound Concentration/Dose | Parameter Measured | Key Findings | Reference(s) |
| Isolated Mesenteric Arteries (Pregnant Rats) | EC50: 3.6 ± 0.3 µM | Vasodilation of phenylephrine-constricted arteries | Efficacy of 75 ± 6.2% relaxation. | [7] |
| Isolated Perfused Human Placental Cotyledon | 10⁻⁶ to 10⁻⁴ mol/L | Perfusion pressure after pre-constriction with U46619 | Enhanced the perfusion pressure (vasoconstriction).[8] | [8] |
| Pregnant Rats | 15 or 30 mg/kg/day (subcutaneous) | Fetal and placental weights | Decreased fetal and placental weights at the highest dose.[9] | [9] |
| Pregnant Rats | 15 or 30 mg/kg/day (oral gavage) | Fetal and placental weights | No effect on fetal or placental weights.[9] | [9] |
| Endothelial Cells (in vitro) | 100 µM for 2 hours | HIF-1α protein expression | Significantly increased HIF-1α levels. |
Experimental Protocols
This model mimics the placental ischemia observed in preeclampsia.
Objective: To induce a preeclampsia-like phenotype in pregnant rats and to study the effects of this compound on maternal blood pressure and fetal outcomes.
Materials:
-
Pregnant Sprague-Dawley rats (gestational day 14)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Silver clips (0.203 mm for the aorta, 0.100 mm for the uterine arcades)
-
This compound solution
-
Vehicle control (e.g., saline)
-
Blood pressure monitoring system (e.g., tail-cuff or telemetry)
Protocol:
-
On gestational day 14, anesthetize the pregnant rat.
-
Perform a midline abdominal incision to expose the abdominal aorta and uterine arteries.
-
Place a silver clip (0.203 mm internal diameter) around the aorta above the iliac bifurcation.
-
Place smaller silver clips (0.100 mm internal diameter) on the uterine arcades that supply blood to each uterine horn.[10]
-
Suture the abdominal incision.
-
Allow the animals to recover.
-
From gestational day 14 to 19, administer this compound or vehicle control via a predetermined route (e.g., subcutaneous injection, oral gavage, or osmotic minipump). A suggested starting dose is 15-30 mg/kg/day.[9]
-
Monitor maternal blood pressure daily.
-
On gestational day 19 or 20, euthanize the rats and collect maternal blood and tissues, placentas, and fetuses.
-
Analyze maternal blood for relevant biomarkers (e.g., sFlt-1, endoglin), and assess fetal and placental weights.
Caption: RUPP model experimental workflow.
This model allows for the study of drug transfer and vascular effects in an isolated human placental unit.[1][3][4][11]
Objective: To determine the effects of this compound on the vascular tone of the fetal-placental circulation.
Materials:
-
Fresh human placenta (from uncomplicated term pregnancies)
-
Perfusion apparatus (pumps, tubing, oxygenators, pressure transducers)
-
Krebs-Ringer bicarbonate buffer (perfusate)
-
Vasoconstrictor agent (e.g., Thromboxane A2-mimic U46619)
-
This compound solutions (e.g., 10⁻⁶ to 10⁻⁴ mol/L)
-
Blood gas analyzer
Protocol:
-
Obtain a fresh human placenta immediately after delivery.
-
Select a suitable cotyledon with intact fetal and maternal circulation.
-
Cannulate the chorionic plate artery and vein of the chosen cotyledon.
-
Mount the cotyledon in the perfusion chamber.
-
Initiate perfusion of the fetal circulation with Krebs-Ringer buffer at a constant flow rate (e.g., 5 mL/min).
-
Perfuse the maternal side (intervillous space) with the same buffer.
-
Allow the system to equilibrate and establish a stable baseline fetal arterial pressure.
-
Induce vasoconstriction in the fetal circulation by adding a vasoconstrictor (e.g., U46619) to the fetal perfusate to achieve a stable, elevated perfusion pressure.
-
Once a stable hypertensive state is achieved, introduce this compound into the fetal perfusate in a cumulative or single-dose manner.
-
Continuously monitor and record the fetal arterial perfusion pressure.
-
Collect perfusate samples from the maternal and fetal circuits for analysis of drug concentration or other biomarkers.
Caption: Isolated placental perfusion workflow.
This model is useful for studying the direct cellular effects of this compound on trophoblasts, the specialized cells of the placenta.
Objective: To assess the effect of this compound on trophoblast viability, proliferation, and function.
Materials:
-
Human trophoblast cell line (e.g., HTR-8/SVneo) or primary trophoblast cells
-
Cell culture medium (e.g., RPMI-1640) with supplements (e.g., fetal bovine serum, antibiotics)
-
Cell culture plates
-
This compound stock solution
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
Other assay-specific reagents (e.g., for migration, invasion, or hormone production assays)
Protocol:
-
Culture trophoblast cells in appropriate cell culture medium until they reach the desired confluency.
-
Seed the cells into multi-well plates at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
For functional assays (e.g., migration, invasion), specific protocols for those assays should be followed after the dihydralazine treatment period.
-
For biomarker analysis, collect the cell culture supernatant for measurement of secreted factors (e.g., sFlt-1, PlGF).
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the complex mechanisms underlying pregnancy-induced hypertension. The experimental models and protocols outlined in these application notes provide a framework for researchers to explore the multifaceted actions of this drug on the maternal and fetal systems. Careful consideration of the chosen model system and experimental design is crucial for obtaining reproducible and clinically relevant data. Further research utilizing these approaches will contribute to a better understanding of the pathophysiology of preeclampsia and the development of improved therapeutic strategies.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. droracle.ai [droracle.ai]
- 3. Ex vivo human placental transfer and the vasoactive properties of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ex vivo dual perfusion of an isolated human placenta cotyledon: Towards protocol standardization and improved inter-centre comparability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of dihydralazine infusion on the fetoplacental blood flow and maternal prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydralazine for treatment of severe hypertension in pregnancy: meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity of anticancer drugs in human placental tissue explants and trophoblast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of dihydralazine, labetalol and magnesium sulphate on the isolated, perfused human placental cotyledon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of hydralazine on pregnant rats and their fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A model of preeclampsia in rats: the reduced uterine perfusion pressure (RUPP) model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. boris-portal.unibe.ch [boris-portal.unibe.ch]
Application Notes and Protocols for the Experimental Use of Dihydralazine Sulfate in Isolated Arterial Ring Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Dihydralazine Sulfate in isolated arterial ring assays. This ex vivo methodology is fundamental for characterizing the vasodilatory properties of this compound and elucidating its mechanism of action on vascular smooth muscle and endothelium.
Introduction
This compound, a hydrazinophthalazine derivative, is an antihypertensive agent that exerts its therapeutic effect primarily through vasodilation.[1] Isolated arterial ring assays are a cornerstone in cardiovascular pharmacology, allowing for the precise measurement of a compound's effect on vascular tone in a controlled environment. This document outlines the protocols for conducting these assays with this compound and presents its known signaling pathways.
Mechanism of Action
This compound induces vasodilation through a multi-faceted mechanism, primarily targeting vascular smooth muscle cells (VSMCs) and the endothelium.[1] Its effects are concentration-dependent, with different pathways dominating at various concentrations.
-
Inhibition of Calcium Mobilization: A primary mechanism of Dihydralazine is the inhibition of calcium (Ca²⁺) influx into VSMCs and the inhibition of inositol (B14025) trisphosphate (IP₃)-induced Ca²⁺ release from the sarcoplasmic reticulum.[1][2][3] Reduced intracellular Ca²⁺ levels prevent the activation of myosin light chain kinase, leading to muscle relaxation.[2][4]
-
Endothelium-Dependent Vasodilation: At lower, clinically relevant concentrations (≤ 10⁻⁶ M), Dihydralazine's vasodilatory effect is largely dependent on an intact endothelium.[5][6] It is thought to stimulate the release of nitric oxide (NO) and prostacyclin (PGI₂).[1][2][7]
-
Nitric Oxide Pathway: Dihydralazine stimulates endothelial cells to release NO, which then diffuses to adjacent VSMCs.[1] In VSMCs, NO activates guanylate cyclase, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasodilation.[1]
-
Prostacyclin Pathway: In some vascular beds, such as mesenteric resistance arteries of pregnant rats, Dihydralazine-induced vasodilation is mediated by the activation of cyclooxygenase (COX) and the subsequent production of PGI₂, which then acts on the PGI₂ receptor on VSMCs.[7]
-
-
Potassium Channel Opening: Evidence suggests that Dihydralazine may also cause hyperpolarization of the VSMC membrane, potentially through the opening of potassium (K⁺) channels.[2] This hyperpolarization closes voltage-gated Ca²⁺ channels, further reducing Ca²⁺ influx and promoting relaxation.
-
Antioxidant Properties: Dihydralazine has been shown to possess antioxidant properties, acting as a reactive oxygen species (ROS) scavenger.[8][9] This may contribute to its vascular effects by preserving the bioavailability of NO.
Illustrative Quantitative Data
The following tables summarize expected quantitative data from isolated arterial ring assays with this compound, based on published literature for hydralazine (B1673433). These tables are for illustrative purposes and actual results may vary depending on the specific experimental conditions, animal model, and arterial bed used.
Table 1: Concentration-Response to this compound in Pre-contracted Arterial Rings
| Parameter | Value (Mean ± SEM) | Vessel Type | Pre-contraction Agent | Species |
| EC₅₀ | 3.6 ± 0.3 µM | Mesenteric Artery | Phenylephrine | Pregnant Rat |
| Maximal Relaxation | 75 ± 6.2 % | Mesenteric Artery | Phenylephrine | Pregnant Rat |
Data based on findings for hydralazine in a study on resistance arteries during pregnancy.[7]
Table 2: Effect of Endothelium Removal on this compound-Induced Relaxation
| This compound Conc. | Relaxation (Endothelium-Intact) | Relaxation (Endothelium-Denuded) |
| 10⁻⁸ M | Present | Absent/Significantly Reduced |
| 10⁻⁷ M | Present | Absent/Significantly Reduced |
| 10⁻⁶ M | Present | Absent/Significantly Reduced |
| > 10⁻⁶ M | Present | Present (Partial) |
This table illustrates the endothelium-dependency of Dihydralazine's effects at lower concentrations.[5][6][7]
Experimental Protocols
Protocol 1: Preparation of Isolated Arterial Rings
This protocol describes the dissection and preparation of arterial rings from a suitable animal model (e.g., rat, mouse).
Materials:
-
Euthanasia solution
-
Surgical instruments (forceps, scissors, surgical blade)
-
Petri dish
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose), gassed with 95% O₂/5% CO₂
-
Stereomicroscope
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Excise the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in a petri dish containing cold, oxygenated Krebs-Henseleit solution.[10]
-
Under a stereomicroscope, carefully remove adherent connective and adipose tissue.[10]
-
Cut the cleaned artery into rings of approximately 1-2 mm in length.[10] Take care to avoid stretching or damaging the vessel.
-
For experiments requiring endothelium-denuded rings, gently rub the intimal surface of the ring with a fine wire or wooden stick.
-
Keep the prepared rings in cold, oxygenated Krebs-Henseleit solution until mounting.
Protocol 2: Isolated Arterial Ring Vasodilation Assay
This protocol details the procedure for mounting arterial rings in an organ bath and assessing the vasodilatory effects of this compound.
Materials:
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
-
Krebs-Henseleit solution
-
95% O₂/5% CO₂ gas mixture
-
Warming circulator (37°C)
-
Stock solutions of a vasoconstrictor (e.g., Phenylephrine, KCl)
-
Stock solution of this compound
-
Stock solution of a vasodilator for viability testing (e.g., Acetylcholine)
Procedure:
-
Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O₂/5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g for rat aorta). Wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, induce a submaximal contraction with a vasoconstrictor (e.g., Phenylephrine at 10⁻⁶ M or KCl at 60 mM).
-
Once a stable contraction plateau is reached, test the viability of the endothelium by adding an endothelium-dependent vasodilator like Acetylcholine (10⁻⁶ M). A relaxation of >80% indicates an intact endothelium. In endothelium-denuded rings, this relaxation should be absent.
-
Wash the rings and allow them to return to baseline tension.
-
Induce a stable submaximal contraction again with the chosen vasoconstrictor.
-
Once the contraction is stable, add this compound in a cumulative, concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁴ M). Allow the response to stabilize at each concentration before adding the next.
-
Record the changes in isometric tension at each concentration.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve and calculate the EC₅₀ and maximal relaxation (Eₘₐₓ).
Visualizations
Signaling Pathways of this compound-Induced Vasodilation
Caption: Signaling pathways of this compound in vascular cells.
Experimental Workflow for Isolated Arterial Ring Assay
Caption: Workflow for this compound arterial ring vasodilation assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 3. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Studies on endothelium-dependent vasorelaxation by hydralazine in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The oxidative stress concept of nitrate tolerance and the antioxidant properties of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydralazine Sulfate for Inducing Controlled Hypotension in Experimental Surgery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Controlled, or deliberate, hypotension is a technique used in surgery to reduce intraoperative blood loss, thereby decreasing the need for blood transfusions and improving the visualization of the surgical field.[1] Dihydralazine (B103709) sulfate (B86663), a direct-acting arteriolar vasodilator, is a pharmacological agent that can be employed to achieve this state. These application notes provide an overview of the mechanism of action of dihydralazine, detailed protocols for its use in experimental surgical settings, and a summary of its hemodynamic effects.
Dihydralazine sulfate primarily exerts its effect by relaxing the smooth muscles of arterioles.[2] This leads to a decrease in peripheral vascular resistance and a subsequent fall in blood pressure.[2][3] The precise molecular mechanisms involve the inhibition of calcium ion influx into vascular smooth muscle cells and the stimulation of nitric oxide (NO) release from the endothelium.[2][4][5] The resulting vasodilation makes dihydralazine a suitable candidate for inducing controlled hypotension in various experimental surgical models.
Mechanism of Action
This compound induces vasodilation through a multi-faceted mechanism primarily targeting vascular smooth muscle cells and the endothelium.[2] The key pathways include:
-
Inhibition of Calcium Influx: Dihydralazine inhibits the entry of calcium ions into vascular smooth muscle cells. Since calcium is essential for muscle contraction, this inhibition promotes muscle relaxation and vasodilation.[2]
-
Stimulation of Nitric Oxide Release: The drug also acts on endothelial cells to stimulate the release of nitric oxide (NO), a potent vasodilator.[2] NO diffuses to adjacent smooth muscle cells and activates guanylate cyclase. This enzyme increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP), a secondary messenger that orchestrates a cascade of events leading to smooth muscle relaxation.[2][4]
These actions result in a reduction of the force opposing blood flow, making it easier for the heart to pump blood and thereby lowering overall blood pressure.[2]
Hemodynamic Effects of Dihydralazine
The administration of dihydralazine leads to predictable hemodynamic changes. The primary effect is a decrease in mean arterial pressure (MAP). This is often accompanied by a reflex increase in heart rate (tachycardia) and cardiac output as the body attempts to compensate for the drop in blood pressure.[6] The tables below summarize the quantitative hemodynamic effects observed in experimental animal and human studies.
Table 1: Hemodynamic Effects of Intravenous Dihydralazine in Beagle Dogs
| Dosage (i.v.) | Change in Mean Arterial Pressure | Change in Heart Rate | Change in Cardiac Output | Change in Stroke Volume | Change in Total Peripheral Resistance | Reference |
| 0.1 mg/kg | Decrease | Tachycardia | Gradual Increase | Slight Increase | Slow Reduction | [6] |
| 1.0 mg/kg | Decrease | Tachycardia | Gradual Increase | Slight Increase | Slow Reduction | [6] |
Table 2: Hemodynamic Effects of Intravenous Dihydralazine in Humans with Essential Hypertension
| Parameter | Baseline (Mean) | Post-Dihydralazine (0.1 mg/kg i.v.) (Mean) | Change | Reference |
| Mean Arterial Pressure (mmHg) | 125 | 110 | ↓ | [7] |
| Heart Rate (beats/min) | 70.4 | 96.6 | ↑ | [7] |
| Cardiac Index (L/min/m²) | 4.040 | 6.423 | ↑ | [7] |
| Stroke Index (mL/beat/m²) | 59 | 66 | ↑ | [7] |
| Total Peripheral Resistance Index | 2927 | 1534 | ↓ | [7] |
Experimental Protocols
The following protocols provide a general framework for inducing controlled hypotension using this compound in an experimental surgical setting. These should be adapted based on the specific animal model, surgical procedure, and institutional guidelines.
General Animal Preparation and Anesthesia
-
Animal Model: The choice of animal model (e.g., rat, rabbit, dog, pig) will depend on the specific research question.
-
Anesthesia: An appropriate anesthetic regimen should be chosen to maintain a stable plane of anesthesia while minimizing cardiovascular depression.[8] Commonly used agents include isoflurane, sevoflurane, or a combination of injectable anesthetics like ketamine and xylazine.[8][9] The depth of anesthesia should be sufficient to prevent pain reflexes but maintain cardiovascular function.[10]
-
Ventilation: For larger animals or prolonged procedures, endotracheal intubation and mechanical ventilation are recommended to ensure adequate oxygenation and carbon dioxide removal.
-
Fluid Therapy: Intravenous access should be established for the administration of maintenance fluids, drugs, and emergency medications. Isotonic crystalloids (e.g., Lactated Ringer's solution) can be administered to maintain hydration.[11]
Surgical Instrumentation and Monitoring
-
Catheterization: Surgically implant catheters into a major artery (e.g., carotid or femoral artery) for direct and continuous blood pressure monitoring and into a major vein (e.g., jugular or femoral vein) for drug administration.[10][12]
-
Hemodynamic Monitoring: Continuously monitor mean arterial pressure (MAP), systolic and diastolic blood pressure, heart rate (HR), and electrocardiogram (ECG).[10] For more detailed studies, monitoring of cardiac output, central venous pressure, and other advanced hemodynamic parameters may be warranted.
-
Body Temperature: Maintain core body temperature using a heating pad or other warming device, as anesthesia can impair thermoregulation.
Protocol for Induction of Controlled Hypotension
-
Stabilization: Following instrumentation, allow the animal to stabilize for a period of at least 30 minutes to ensure stable baseline blood pressure and heart rate.[10][12]
-
Baseline Measurements: Record baseline MAP and HR for a continuous period of 10-15 minutes.[10]
-
Dihydralazine Administration:
-
Initial Dose: Begin with a conservative intravenous bolus of this compound. Based on canine studies, an initial dose of 0.1 mg/kg could be considered.[6] For other species, dose-finding studies may be necessary.
-
Titration: The onset of action for intravenous hydralazine (B1673433) is typically within 5-20 minutes.[13] Monitor the MAP closely and administer subsequent smaller boluses or a continuous rate infusion to achieve and maintain the target level of hypotension (e.g., a 20-30% reduction in baseline MAP, or a specific target range such as 55-65 mmHg).[14]
-
-
Maintenance of Hypotension: Throughout the surgical procedure, continuously monitor hemodynamic parameters and adjust the dihydralazine infusion rate as needed to maintain the desired level of hypotension. Be prepared to manage potential side effects such as excessive tachycardia.
-
Reversal: Dihydralazine has a relatively long duration of action.[15] To reverse the hypotension, discontinue the dihydralazine administration and consider the use of intravenous fluids and, if necessary, vasopressor agents.
Data Analysis and Interpretation
The primary outcome measures for these experiments will be the changes in MAP and HR from baseline.[10] Additional parameters such as blood loss, duration of surgery, and the requirement for transfusions can also be quantified and compared between hypotensive and normotensive control groups. Statistical analysis should be performed to determine the significance of the observed effects.
Safety Considerations
-
Excessive Hypotension: Overdosing can lead to severe hypotension and organ hypoperfusion. Careful dose titration and continuous monitoring are crucial.
-
Reflex Tachycardia: Dihydralazine can cause a significant increase in heart rate, which may increase myocardial oxygen demand.[7] In animals with pre-existing cardiac conditions, this could be detrimental. Co-administration with a beta-blocker can mitigate this effect.[16]
-
Fluid Management: Ensure adequate hydration to prevent hypovolemia, which can exacerbate the hypotensive effects of dihydralazine.[12]
By following these guidelines, researchers can effectively and safely utilize this compound to induce controlled hypotension in a variety of experimental surgical models, facilitating the investigation of novel surgical techniques and therapeutic interventions.
References
- 1. Controlled hypotension for spinal surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Direct-Acting Vasodilators - Cardiovascular - Medbullets Step 1 [step1.medbullets.com]
- 6. [Dihydralazin versus prazosin. The hemodynamic effect of the modul substances (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cardiac response to a small i.v. dose of dihydralazine, a safe drug for diagnostic tests? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Intraoperative Hypotension: A Stepwise Approach to Treatment - WSAVA2009 - VIN [vin.com]
- 12. benchchem.com [benchchem.com]
- 13. Hydralazine | Davis’s Drug Guide [anesth.unboundmedicine.com]
- 14. Effects of Hydralazine Pretreatment on Esmolol-induced Controlled Hypotension during Spine Surgery. [ekja.org]
- 15. droracle.ai [droracle.ai]
- 16. Hydralazine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Dihydralazine Sulfate Treatment in Long-Term Microvascular Response Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydralazine (B103709) sulfate (B86663), a well-established antihypertensive agent, exerts significant long-term effects on the microvasculature that extend beyond simple vasodilation. Chronic administration has been shown to induce vascular remodeling, promote angiogenesis, and modulate microcirculatory function through various signaling pathways. These application notes provide a comprehensive overview of the methodologies used to study the long-term microvascular responses to dihydralazine sulfate, summarizing key quantitative data and detailing relevant experimental protocols. Furthermore, critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and to guide future research in this area.
Quantitative Data Summary
The following tables summarize the quantitative data from long-term studies on the effects of hydralazine (B1673433), a close analog of dihydralazine, on microvascular parameters. These findings provide critical insights into the sustained impact of this class of drugs on the microcirculation.
Table 1: Long-Term Effects of Hydralazine on Arteriolar and Venous Parameters in Rats
| Parameter | Animal Model | Treatment Group | Duration | Dosage | Observation | Reference |
| Arteriolar Dilation | Wistar-Kyoto (WKY) Rats | Hydralazine | 3 hours | 2.5 mg subcutaneous pellet | 39% increase | [1] |
| Spontaneously Hypertensive Rats (SHR) | Hydralazine | 3 hours | 2.5 mg subcutaneous pellet | 8% increase | [1] | |
| WKY and SHR | Hydralazine | 6 hours | 2.5 mg subcutaneous pellet | 30-33% increase | [1] | |
| WKY and SHR | Hydralazine | > 6 hours | 2.5 mg subcutaneous pellet | Return to pre-treatment diameter | [1] | |
| Arteriolar Tortuosity | WKY Rats | Hydralazine | 6 days | 2.5 mg subcutaneous pellet | Increased | [1] |
| SHR | Hydralazine | 6 days | 2.5 mg subcutaneous pellet | No change | [1] | |
| Arteriolar Number | WKY Rats | Hydralazine | 6 days | 2.5 mg subcutaneous pellet | Tendency for an increase | [1] |
| Venous Diameter | WKY and SHR | Hydralazine | 6 days | 2.5 mg subcutaneous pellet | Increased | [1] |
| Coronary Flow Reserve | SHR | Hydralazine | 12 weeks | Not specified | Improved to 75% from 29% | [2] |
Table 2: Long-Term Effects of Hydralazine on Blood Flow in Various Models
| Parameter | Animal Model/Subject | Treatment Group | Duration | Dosage | Observation | Reference |
| Cerebral Blood Flow (CBF) | Normotensive Human Volunteers | Dihydralazine | 15 min | 6.25 mg i.v. (~0.1 mg/kg) | 16% median increase | [3] |
| 60 min | 27% median increase | [3] | ||||
| 180 min | 23% median increase | [3] | ||||
| Mesenteric Blood Flow | Control Mice | Hydralazine | 1 month | 200 mg/L in drinking water | Increased from 150±25 to 194±30 µl/min | [4] |
| mdx Mice | Hydralazine | 1 month | 200 mg/L in drinking water | Increased from 110±26 to 143±18 µl/min | [4] | |
| Mice | Hydralazine | 1 month | 200 mg/L in drinking water | Increased from 130±15 to 169±27 µl/min | [5] | |
| Tumor Blood Flow (RBC Flux) | C3Hf/Sed Mice with FSall Fibrosarcoma | Hydralazine | 30 min prior to heat treatment | 0.25 µg/g i.p. | Transient increase | [6] |
| 1.0 µg/g i.p. | Transient fall | [6] | ||||
| 10.0 µg/g i.p. | Dramatic and prolonged decrease | [6] |
Experimental Protocols
In Vivo Long-Term Microvascular Response Study in Rodent Models
This protocol outlines a general methodology for assessing the long-term effects of this compound on the microvasculature in rats or mice, synthesized from various cited studies.[1][2][4][5][7][8]
Objective: To evaluate chronic changes in microvascular structure and function following sustained this compound administration.
Materials:
-
Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats (or other relevant mouse strains like C57BL/6 or mdx).[1][4]
-
This compound
-
Vehicle (e.g., sterile saline or drinking water)
-
Anesthetic agents (e.g., ketamine/xylazine cocktail)
-
Surgical instruments for implantation of microcirculatory chambers or vessel isolation
-
Intravital microscope equipped with a digital camera
-
Laser Doppler Flowmetry system
-
Pressure arteriograph system
-
Data acquisition and analysis software
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals for at least one week under standard laboratory conditions.
-
Divide animals into control and treatment groups (n=8-10 per group).
-
-
Drug Administration:
-
Subcutaneous Pellet: For continuous release, surgically implant a subcutaneous pellet containing a specified dose of hydralazine (e.g., 2.5 mg with a 21-day release profile).[1]
-
Drinking Water: Dissolve this compound in drinking water at a concentration calculated to achieve the desired daily dosage (e.g., 200 mg/L, resulting in approx. 24 mg/kg/day).[5][7][8] Prepare fresh solutions regularly (e.g., three times a week).[7]
-
Administer the drug or vehicle for the specified duration (e.g., 6 days to 12 weeks).[1][2]
-
-
Microvascular Parameter Measurement:
-
Intravital Microscopy:
-
For chronic studies, a dorsal microcirculatory chamber can be implanted to allow for repeated observation of the same vessels over time.[1]
-
Anesthetize the animal and position it on the microscope stage.
-
Record images and videos of arterioles and venules.
-
Measure vessel diameter, tortuosity (ratio of the actual length to the straight-line distance), and the number of vessel branches using image analysis software.[1]
-
-
Blood Flow Measurement:
-
Ex Vivo Artery Analysis (Arteriograph):
-
At the end of the treatment period, euthanize the animal and carefully dissect mesenteric resistance arteries.[4][5]
-
Mount the arteries in a pressure arteriograph system.
-
Assess vascular reactivity, including myogenic tone, flow-mediated dilation (FMD), and responses to vasoactive agents (e.g., phenylephrine, acetylcholine, sodium nitroprusside).[4][5]
-
-
-
Data Analysis:
-
Compare the measured parameters between the dihydralazine-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Plot changes in parameters over the treatment duration.
-
In Vitro Angiogenesis Assays
This protocol describes common in vitro methods to assess the pro-angiogenic or anti-angiogenic effects of this compound, based on methodologies used for hydralazine.[9]
Objective: To determine the direct effect of this compound on endothelial cell proliferation, migration, and tube formation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
This compound
-
Matrigel or similar basement membrane matrix
-
Multi-well culture plates (24- and 96-well)
-
Wound-healing assay inserts or a sterile pipette tip
-
Transwell migration assay inserts
-
Cell proliferation assay kit (e.g., MTT or BrdU)
-
Inverted microscope with a camera
Procedure:
-
Cell Culture: Culture HUVECs in appropriate endothelial cell growth medium.
-
Cell Proliferation Assay:
-
Seed HUVECs in a 96-well plate.
-
After cell attachment, treat with various concentrations of this compound for 24-48 hours.
-
Assess cell viability and proliferation using an MTT or similar assay.
-
-
Wound-Healing (Scratch) Assay:
-
Grow HUVECs to a confluent monolayer in a 24-well plate.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Treat the cells with this compound.
-
Capture images at 0 and 24 hours to measure the rate of wound closure.
-
-
Transwell Migration Assay:
-
Seed HUVECs in the upper chamber of a Transwell insert.
-
Add this compound to the lower chamber as a chemoattractant.
-
After 24 hours, fix and stain the cells that have migrated to the bottom of the insert.
-
Count the migrated cells under a microscope.
-
-
Tube Formation Assay:
-
Coat a 96-well plate with Matrigel and allow it to solidify.
-
Seed HUVECs on the Matrigel in the presence of this compound.
-
Incubate for 6-12 hours to allow for the formation of capillary-like structures.
-
Quantify the tube formation by measuring the total tube length and the number of branch points.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways of Dihydralazine in the Vasculature
Dihydralazine and its analogs impact the microvasculature through multiple signaling pathways. The primary vasodilatory effect is mediated by direct action on vascular smooth muscle and endothelial cells.[10] A novel mechanism involves the induction of a pro-angiogenic phenotype through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[11][12]
Experimental Workflow for Long-Term Microvascular Studies
The following diagram illustrates a typical experimental workflow for investigating the long-term effects of this compound on microvascular responses in an animal model.
Conclusion
The long-term administration of this compound induces complex and significant changes in the microvasculature, including alterations in vessel structure, blood flow, and the promotion of angiogenesis. The provided protocols and data serve as a foundational resource for researchers investigating these effects. The dual signaling pathways—vasodilation via nitric oxide and angiogenesis via HIF-1α stabilization—highlight the multifaceted nature of this drug and underscore the importance of comprehensive, long-term studies to fully elucidate its therapeutic potential and mechanisms of action in microvascular beds. Careful consideration of animal models, drug delivery methods, and a combination of in vivo and in vitro techniques are crucial for advancing our understanding in this field.
References
- 1. Long-term microvascular response to hydralazine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular remodeling and improvement of coronary reserve after hydralazine treatment in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydralazine induces marked cerebral vasodilation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasodilator treatment with hydralazine increases blood flow in mdx mice resistance arteries without vascular wall remodelling or endothelium function improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic hydralazine improves flow (shear stress)-induced endothelium-dependent dilation in mouse mesenteric resistance arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-dependent effects of hydralazine on microcirculatory function and hyperthermic response of murine FSall tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Vasodilator therapy with hydralazine induces angiotensin AT2 receptor-mediated cardiomyocyte growth in mice lacking guanylyl cyclase-A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo study of hydralazine, a potential anti-angiogenic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Dihydralazine Sulfate in research on heart failure with reduced ejection fraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of dihydralazine (B103709) sulfate (B86663) in the context of heart failure with reduced ejection fraction (HFrEF). The protocols outlined below are based on established research methodologies and are intended to guide the design and execution of preclinical studies investigating the mechanisms and therapeutic potential of this compound.
Introduction
Dihydralazine sulfate, a potent arterial vasodilator, has a historical and renewed interest in the management of heart failure, particularly when used in combination with nitrates. Its primary mechanism of action involves reducing cardiac afterload, thereby improving cardiac output and alleviating symptoms of heart failure.[1] Recent research has also shed light on its cellular and molecular effects beyond simple vasodilation, including antioxidant properties and modulation of mitochondrial dynamics.[2][3]
These notes are designed to provide researchers with the necessary background and detailed protocols to investigate this compound in relevant preclinical models of HFrEF.
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism:
-
Arterial Vasodilation: It directly relaxes arterial smooth muscle, leading to a reduction in systemic vascular resistance (afterload).[1] This is achieved by inhibiting the influx of calcium ions into vascular smooth muscle cells and stimulating the release of nitric oxide (NO), which in turn activates guanylate cyclase and increases cyclic guanosine (B1672433) monophosphate (cGMP) levels, promoting relaxation.[2]
-
Antioxidant Effects: Dihydralazine has been shown to possess antioxidant properties, including the inhibition of vascular NADH oxidase, a major source of reactive oxygen species (ROS).[4][5] By reducing oxidative stress, it may enhance the bioavailability of endogenous NO.[3]
-
Mitochondrial Protection: Emerging evidence suggests that dihydralazine can protect cardiomyocytes by inhibiting stress-induced mitochondrial fission. It has been shown to bind to and inhibit the GTPase activity of Drp1, a key protein in the mitochondrial fission process.[1][2][6] This action helps preserve mitochondrial integrity and reduce cell death in the face of ischemic injury.[2][6][7]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in HFrEF.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from studies investigating dihydralazine (or its combination with isosorbide (B1672297) dinitrate) in the context of heart failure.
Table 1: Hemodynamic Effects of Dihydralazine in a Canine Model of Heart Failure [8][9]
| Parameter | Baseline (Mean ± SD) | Post-Dihydralazine (Mean ± SD) | Percentage Change |
| Cardiac Index (L/min/m²) | 3.06 ± 0.47 | 6.81 ± 0.87 | +122.5% |
| Stroke Volume Index (ml/beat/m²) | 20.9 ± 1.6 | 36.8 ± 9.3 | +76.1% |
| Mean Arterial Pressure (mm Hg) | 111.5 ± 20.4 | 83.8 ± 4.7 | -24.8% |
| Total Systemic Resistance Index (dynes·s·cm⁻⁵·m²) | 2903 ± 149 | 992 ± 83 | -65.8% |
| Heart Rate (beats/min) | 146.2 ± 17.2 | 187.8 ± 42.8 | +28.4% |
Table 2: Cardioprotective Effects of Hydralazine (B1673433) in Murine Ischemia-Reperfusion Injury Models [1][2][7]
| Model | Outcome Measure | Control Group (Mean ± SEM) | Hydralazine Group (Mean ± SEM) | Percentage Reduction |
| Ex vivo Perfused Heart | Myocardial Infarct Size (% of LV) | 54.1 ± 4.9% | 29.6 ± 6.5% | 45.3% |
| In vivo | Myocardial Infarct Size (% of AAR) | 58.2 ± 3.7% | 28.9 ± 2.9% | 50.3% |
| Isolated Cardiomyocytes | Cell Death | 34.1 ± 1.5% | 24.7 ± 2.5% | 27.6% |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanisms of this compound in HFrEF research.
In Vitro Model: Simulated Ischemia-Reperfusion (SIR) Injury in Isolated Cardiomyocytes
This protocol is designed to assess the direct cardioprotective effects of dihydralazine on cardiomyocytes.
Methodology:
-
Cardiomyocyte Isolation: Isolate adult ventricular cardiomyocytes from rodents using established enzymatic digestion protocols.
-
Cell Culture: Plate isolated cardiomyocytes on laminin-coated dishes and allow them to stabilize.
-
Experimental Groups:
-
Normoxic Control: Cells incubated in normoxic buffer for the duration of the experiment.
-
SIR Control: Cells subjected to simulated ischemia followed by reoxygenation.
-
Dihydralazine Pre-treatment: Cells pre-incubated with 1 µM this compound for 15-30 minutes prior to SIR.
-
-
Simulated Ischemia: Replace normoxic buffer with an ischemic buffer (e.g., glucose-free, hypoxic) and place cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 30-60 minutes).
-
Reperfusion/Reoxygenation: Replace ischemic buffer with normoxic buffer and return cells to a standard incubator for a reperfusion period (e.g., 60-120 minutes). Dihydralazine can be re-added to the reperfusion buffer for the pre-treatment group.
-
Endpoint Analysis:
-
Cell Viability: Assess cell death using propidium (B1200493) iodide (for necrosis) and Hoechst 33258 (for nuclear morphology) staining, or a commercial LDH release assay.
-
Mitochondrial Morphology: In cells expressing a mitochondrial-targeted fluorescent protein, acquire images using confocal microscopy to quantify mitochondrial fragmentation versus tubular networks.
-
Mitochondrial Function: Evaluate mitochondrial membrane potential using potentiometric dyes like TMRE or JC-1.
-
Experimental Workflow for In Vitro SIR Model
Caption: Workflow for simulated ischemia-reperfusion in vitro.
Ex Vivo Model: Langendorff-Perfused Heart Ischemia-Reperfusion
This model allows for the assessment of dihydralazine's effects on the whole heart in a controlled ex vivo setting.
Methodology:
-
Heart Isolation: Excise hearts from anesthetized rodents and cannulate the aorta on a Langendorff apparatus.
-
Perfusion: Retrogradely perfuse the heart with Krebs-Henseleit buffer at constant pressure or flow.
-
Stabilization: Allow the heart to stabilize for a period of 15-20 minutes.
-
Experimental Groups:
-
Control: Hearts perfused with standard buffer.
-
Dihydralazine: Hearts perfused with buffer containing 1 µM this compound for 15 minutes prior to ischemia.
-
-
Global Ischemia: Induce global, no-flow ischemia for a defined period (e.g., 35 minutes).
-
Reperfusion: Reinitiate perfusion for a period of 60-120 minutes. The dihydralazine group should be reperfused with buffer containing the drug.
-
Infarct Size Assessment:
-
At the end of reperfusion, freeze the heart.
-
Slice the ventricles and incubate with 1% triphenyltetrazolium (B181601) chloride (TTC) to delineate the viable (red) and infarcted (pale) tissue.
-
Image the slices and quantify the infarct size as a percentage of the total ventricular area.
-
In Vivo Model: Murine Myocardial Infarction
This protocol assesses the therapeutic potential of dihydralazine in a clinically relevant in vivo model of myocardial ischemia-reperfusion.
Methodology:
-
Animal Preparation: Anesthetize mice and provide appropriate analgesia. Intubate and ventilate the animals.
-
Surgical Procedure: Perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.
-
Ischemia: Maintain the occlusion for a defined period (e.g., 30-45 minutes).
-
Reperfusion and Treatment: Release the ligature to allow for reperfusion. At the onset of reperfusion, administer this compound (e.g., via intravenous injection) or vehicle control.
-
Recovery: Close the chest and allow the animal to recover.
-
Endpoint Analysis (at a specified time post-MI, e.g., 24 hours):
-
Infarct Size Measurement: Re-occlude the LAD, and perfuse the heart with Evans blue dye to delineate the area at risk (AAR). Slice the heart and stain with TTC to determine the infarct size as a percentage of the AAR.
-
Cardiac Function: Perform echocardiography to assess left ventricular ejection fraction (LVEF), fractional shortening, and ventricular dimensions.
-
Logical Relationship of Experimental Models
References
- 1. Hydralazine protects the heart against acute ischaemia/reperfusion injury by inhibiting Drp1-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydralazine protects the heart against acute ischaemia/reperfusion injury by inhibiting Drp1-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oxidative stress concept of nitrate tolerance and the antioxidant properties of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Endothelial Dysfunction and Nitric Oxide Enhancing Therapy - Page 4 [medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.uchile.cl [repositorio.uchile.cl]
- 8. Hydralazine pharmacodynamics in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Dihydralazine Sulfate as a Positive Control in Vasodilation Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydralazine (B103709) sulfate (B86663) is a potent vasodilator used in the management of hypertension. Its well-characterized effects on vascular smooth muscle make it an excellent positive control for in vitro and ex vivo vasodilation assays. These application notes provide a comprehensive overview of the mechanisms of action of dihydralazine and detailed protocols for its use as a positive control in isolated blood vessel experiments.
Dihydralazine induces vasodilation through a multi-faceted mechanism, primarily by directly acting on vascular smooth muscle cells. Its actions include interference with calcium metabolism, stimulation of nitric oxide (NO) production, and modulation of potassium channels. This complex mechanism of action ensures a robust and reproducible vasodilatory response, which is ideal for a positive control.
Mechanism of Action
Dihydralazine sulfate elicits its vasodilatory effects through several key signaling pathways within the vascular wall:
-
Inhibition of Calcium Influx: Dihydralazine can inhibit the influx of extracellular calcium into vascular smooth muscle cells, a critical step for muscle contraction.
-
Inhibition of Intracellular Calcium Release: It has been shown to inhibit the inositol (B14025) 1,4,5-trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum, further reducing the intracellular calcium available for contraction.
-
Stimulation of Nitric Oxide (NO) Release: Dihydralazine can stimulate the release of nitric oxide from endothelial cells. NO then diffuses to the adjacent smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent relaxation.
-
Potassium Channel Opening: There is evidence to suggest that dihydralazine may open high-conductance calcium-activated potassium channels (BKCa). This leads to hyperpolarization of the smooth muscle cell membrane, which in turn closes voltage-gated calcium channels and promotes relaxation.
Troubleshooting & Optimization
Preventing Dihydralazine Sulfate degradation in aqueous solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Dihydralazine Sulfate (B86663) in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: My Dihydralazine Sulfate solution is turning yellow. What does this indicate?
A yellow discoloration of your this compound solution is a common indicator of degradation. This is often due to oxidation of the hydrazine (B178648) groups in the molecule, especially in neutral or alkaline solutions, upon exposure to light, or at elevated temperatures. It is crucial to use freshly prepared solutions or solutions that have been stored under appropriate conditions to ensure the integrity of your experimental results.
Q2: What are the primary factors that cause this compound degradation in aqueous solutions?
This compound is sensitive to several factors that can lead to its degradation:
-
pH: The compound is significantly less stable at a pH greater than or equal to 7.[1][2] It is most stable in acidic conditions.
-
Light: Exposure to UV/Vis light can cause significant photodegradation.[1][3]
-
Temperature: Elevated temperatures accelerate the degradation process.[1][3]
-
Oxidizing Agents: As a hydrazine derivative, this compound is susceptible to oxidation. The presence of dissolved oxygen or other oxidizing agents in the solution can promote degradation.
-
Interactions with Other Compounds: Co-formulation with certain other drugs, such as hydrochlorothiazide (B1673439) or indapamide, can accelerate the degradation of this compound.[2][3]
Q3: What is the recommended solvent for preparing a this compound stock solution?
For a stable stock solution, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO.[4][5] It is advisable to use fresh, anhydrous DMSO as moisture can affect the solubility and stability of the compound.[4] While it has some solubility in water, it is less stable in aqueous solutions, particularly at neutral or alkaline pH.[1][4]
Q4: How should I store my this compound stock and working solutions?
Proper storage is critical to prevent degradation:
-
Powder: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[4]
-
Stock Solutions (in DMSO): Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. These can be stored at -80°C for up to one year or at -20°C for up to one month.[4][6]
-
Aqueous Working Solutions: These are the least stable and should be prepared fresh for each experiment. If temporary storage is necessary, keep them on ice and protected from light.
Q5: I need to use this compound in a cell culture experiment at pH 7.4. How can I minimize degradation?
Working at physiological pH (7.4) presents a challenge due to the inherent instability of this compound. To minimize degradation:
-
Prepare Fresh: Prepare the final dilution in your cell culture medium immediately before adding it to the cells.
-
Minimize Exposure: Protect the solution from light by using amber tubes and minimizing exposure time to ambient light.
-
Use a Buffered System: While the final pH will be dictated by your experimental system, preparing the initial aqueous dilutions in a slightly acidic buffer (e.g., pH 4-5) before the final dilution into the culture medium may offer some transient stability.
-
Consider Antioxidants: While not explicitly documented for this compound in the provided context, for hydrazine-containing compounds, the inclusion of a mild antioxidant in the buffer could theoretically reduce oxidative degradation. This would need to be validated for your specific experimental setup to ensure no interference with the assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment. Ensure proper storage of stock solutions. Validate the stability of the compound under your specific experimental conditions using an analytical method like HPLC. |
| Precipitate formation in the stock solution | The solubility limit has been exceeded, or the solvent has absorbed moisture (for DMSO stocks). | Warm the solution gently (e.g., to 37°C) and sonicate to aid dissolution.[6] Use fresh, anhydrous DMSO for preparing stock solutions.[4] Store stock solutions in tightly sealed vials. |
| Loss of drug activity over time | Degradation due to improper storage or handling. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect all solutions from light and store at the recommended temperatures. |
| Color change in the solution | Oxidative degradation of the this compound molecule. | Discard the solution and prepare a fresh one. Ensure that your solvents and buffers are free of oxidizing contaminants. |
Quantitative Data Summary
Table 1: Stability of this compound under Different pH Conditions
| pH | Degradation (%) | Conditions |
| 1 M HCl | 1.61 | 300 minutes |
| 4 | 5.50 | Not specified |
| 7 | 38.54 | Not specified |
| 10 | 74.98 | Not specified |
| 1 M NaOH | 100 | Not specified |
| Data sourced from a study on degradation in a liquid state.[1] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ~6 mg/mL[4] |
| Water | ~8 mg/mL (Note: Stability is a concern)[4] |
| Ethanol | Insoluble[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder and anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.[6]
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[4][6]
-
Protocol 2: Preparation of Aqueous Working Solution for In Vitro Experiments
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile, pre-warmed (37°C) cell culture medium or experimental buffer
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution with the pre-warmed cell culture medium or experimental buffer to achieve the final desired working concentration.
-
Prepare the working solution immediately before use.
-
Protect the working solution from light by keeping it in an amber tube or wrapping the tube in aluminum foil.
-
Add the working solution to your experimental setup (e.g., cell culture plate) as quickly as possible.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This is a generalized protocol based on common methods for analyzing this compound.
-
Chromatographic Conditions:
-
Procedure:
-
Prepare a standard curve of this compound of known concentrations.
-
At various time points, take an aliquot of your experimental this compound solution.
-
Inject the sample into the HPLC system.
-
Quantify the amount of this compound by comparing the peak area to the standard curve. A decrease in the peak area over time indicates degradation.
-
Visualizations
Caption: Factors leading to this compound degradation.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stabilis.org [stabilis.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound 7327-87-9 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Dihydralazine Sulfate Interference with Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Dihydralazine Sulfate (B86663) in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Dihydralazine Sulfate and why is it used in research?
This compound is a vasodilator and antihypertensive agent. In research, it is often used to study its effects on vascular smooth muscle, blood pressure regulation, and more recently, for its potential antioxidant and anti-inflammatory properties.[1]
Q2: Can this compound interfere with fluorescence-based assays?
Q3: What are the common mechanisms of compound interference in fluorescence assays?
There are two primary mechanisms by which a compound can interfere with a fluorescence-based assay:
-
Autofluorescence: The test compound itself may exhibit intrinsic fluorescence at the excitation and emission wavelengths used for the assay's fluorophore. This leads to an artificially high signal, which can be misinterpreted as a positive result.[1][2][3]
-
Fluorescence Quenching: The test compound can absorb the excitation light intended for the fluorophore or absorb the emitted light from the fluorophore, leading to a decrease in the measured fluorescence signal. This can result in a false-negative or an underestimation of the biological effect.[2][3]
Q4: Which fluorescence-based assays are potentially susceptible to interference by this compound?
Any fluorescence-based assay could potentially be affected. Commonly used assays that researchers should be cautious with include:
-
Cell Viability/Cytotoxicity Assays: Assays like AlamarBlue® and PrestoBlue®, which rely on the reduction of a non-fluorescent compound (resazurin) to a fluorescent one (resorufin), can be affected by compounds that alter the cellular redox state or directly interact with the reagents.[6][7][8]
-
Reactive Oxygen Species (ROS) Assays: Assays using probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) are susceptible to interference from antioxidant compounds or compounds that can be oxidized by means other than cellular ROS.[9][10]
-
Enzyme Activity Assays: Assays that use fluorescent substrates or products.
-
Fluorescent Protein-Based Assays: Assays employing reporters like Green Fluorescent Protein (GFP).
Troubleshooting Guides
If you suspect this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps.
Problem 1: Unusually High Fluorescence Signal in Treatment Wells
This may indicate that this compound is autofluorescent under your experimental conditions.
Experimental Protocol: Autofluorescence Check
-
Preparation:
-
Set A (Compound Only): Prepare wells containing your assay buffer and this compound at the highest concentration used in your experiment.
-
Set B (Buffer Only): Prepare wells containing only the assay buffer.
-
Set C (Dye Only - Optional but Recommended): Prepare wells with the assay buffer and the fluorescent dye used in your assay.
-
-
Measurement: Read the fluorescence of all wells using the same instrument settings (excitation/emission wavelengths, gain) as your main experiment.
-
Analysis:
-
Subtract the fluorescence of the "Buffer Only" wells (Set B) from the "Compound Only" wells (Set A).
-
A significant positive value indicates that this compound is autofluorescent at your assay's wavelengths.
-
Troubleshooting Workflow: Autofluorescence
Workflow for troubleshooting autofluorescence.
Problem 2: Lower Than Expected Fluorescence Signal
This may be a sign of fluorescence quenching by this compound.
Experimental Protocol: Quenching Check
-
Preparation:
-
Set A (Fluorophore Only): Prepare wells containing your assay buffer and the fluorescent dye/product at a concentration that gives a mid-range signal.
-
Set B (Fluorophore + Compound): Prepare wells with the same components as Set A, but also include this compound at the highest concentration used in your experiment.
-
Set C (Buffer Only): Prepare wells with only the assay buffer.
-
-
Measurement: Read the fluorescence of all wells.
-
Analysis:
-
Subtract the signal from the "Buffer Only" wells (Set C) from both Set A and Set B.
-
If the signal in Set B is significantly lower than in Set A, this compound is quenching the fluorescence.
-
Troubleshooting Workflow: Fluorescence Quenching
Workflow for troubleshooting fluorescence quenching.
Data Summary and Mitigation Strategies
| Potential Issue | Mechanism | Recommended Action | Considerations |
| False Positive | Autofluorescence | 1. Subtract compound background.2. Use red-shifted dyes.[1]3. Implement a wash step.[11] | Background subtraction is only effective if the autofluorescence is not excessively high. A wash step is only feasible for adherent cells and endpoint assays. |
| False Negative | Fluorescence Quenching | 1. Decrease compound concentration.2. Change the fluorophore.3. Use an alternative assay. | Reducing concentration may not be possible depending on the required dose for the biological effect. Finding a non-quenched fluorophore may require screening. |
| Altered Signal (Viability Assays) | Redox Cycling | 1. Wash out compound before adding reagent.[11]2. Use a non-redox-based viability assay (e.g., ATP-based). | Dihydralazine has antioxidant properties which may directly reduce resazurin-based dyes. |
General Experimental Protocol for Mitigation
For cell-based assays where a wash step is feasible, this is often the most effective way to remove interference from the test compound.
-
Culture and treat your cells with this compound for the desired duration.
-
Carefully aspirate the media containing this compound.
-
Gently wash the cells once or twice with a pre-warmed buffer (e.g., PBS or serum-free media).
-
Aspirate the wash buffer.
-
Add the fresh media or buffer containing the fluorescent assay reagent.
-
Proceed with the standard assay protocol for incubation and fluorescence reading.
Signaling Pathway and Assay Interference Logic
The following diagram illustrates the potential points of interference of a test compound like this compound in a typical cell-based fluorescence assay.
Potential interference points of this compound.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An "Off-On" Rhodamine 6G Hydrazide-Based Output Platform for Fluorescence and Visual Dual-Mode Detection of Lead(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of the viability reagent PrestoBlue in comparison with alamarBlue and MTT to assess the viability of human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dihydralazine Sulfate for Cell Culture Experiments
Welcome to the technical support center for the use of Dihydralazine Sulfate (B86663) in cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dihydralazine Sulfate in a cellular context?
A1: this compound is a vasodilator that functions through multiple mechanisms. Primarily, it inhibits the influx of calcium ions into vascular smooth muscle cells, leading to relaxation.[1] It also stimulates the release of nitric oxide (NO) from endothelial cells, which activates guanylate cyclase and increases cyclic GMP (cGMP) levels, further promoting smooth muscle relaxation.[1] Additionally, this compound has been shown to inhibit prolyl hydroxylase domain (PHD) enzymes. This inhibition stabilizes the Hypoxia-Inducible Factor-1 alpha (HIF-1α), leading to the expression of downstream target genes like Vascular Endothelial Growth Factor (VEGF).[2]
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly cell-type dependent. For initial experiments, a broad dose-response curve is recommended. A common starting point is to test a range from 1 µM to 500 µM.[2] For some sensitive cell lines, concentrations as low as 50 µmol/L have shown effects, while for others, higher concentrations may be necessary.[2] It is crucial to perform a literature search for your specific cell line or a similar one to narrow down the initial testing range.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically a powder and should be stored at -20°C.[3] For preparing stock solutions, Dimethyl Sulfoxide (DMSO) or sterile water are common solvents.[3][4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and then dilute it to the final working concentrations in your cell culture medium. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes and store them at -80°C for long-term storage (up to a year) or at -20°C for shorter periods (up to one month).[4][5] Please note that moisture can reduce the solubility of this compound in DMSO, so using fresh, anhydrous DMSO is advisable.[4]
Q4: I am observing high levels of cytotoxicity. What could be the cause and how can I mitigate it?
A4: High cytotoxicity can be due to several factors:
-
Concentration is too high: this compound can be toxic at high concentrations. For example, in Human Umbilical Vein Endothelial Cells (HUVECs), concentrations above 500 μmol/L were found to be toxic.[2] In isolated rat hepatocytes, the LC50 was determined to be 8 mM.[6]
-
Incubation time is too long: The cytotoxic effects of many compounds are time-dependent. Consider reducing the incubation time.
-
Cell line sensitivity: Some cell lines are inherently more sensitive to the compound.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically ≤ 0.1%).
To mitigate cytotoxicity, perform a dose-response and time-course experiment to determine the optimal concentration and incubation period that elicits the desired biological effect without causing excessive cell death.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect | - Concentration is too low.- Incubation time is too short.- Compound has degraded.- Cell line is resistant. | - Test a wider range of concentrations, including higher doses.- Increase the incubation time.- Prepare fresh stock solutions and handle them as recommended.- Consider using a different, more sensitive cell line. |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent incubation times.- Freeze-thaw cycles of the stock solution. | - Standardize your cell seeding protocol to ensure consistent cell numbers at the start of each experiment.- Use a timer to ensure consistent incubation periods.- Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Precipitate formation in culture medium | - Poor solubility of this compound at the working concentration.- Interaction with components in the serum or medium. | - Ensure the final solvent concentration is sufficient to keep the compound in solution.- Prepare fresh dilutions from the stock solution just before use.- Consider using a serum-free medium for the duration of the treatment if compatible with your cells. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a chosen cell line and to identify the half-maximal inhibitory concentration (IC50).
Materials:
-
Adherent cells of interest
-
Complete culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of HIF-1α Stabilization
This protocol describes how to assess the effect of this compound on the stabilization of the HIF-1α protein.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with different concentrations of this compound (e.g., 50, 100, 200 µM) for a specific time (e.g., 4, 8, 16 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control. Quantify the band intensities to determine the relative change in HIF-1α levels.
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Molecular Weight | 288.28 g/mol | [3][4] |
| Solubility in DMSO | ~1-6 mg/mL | [3][4][7] |
| Solubility in Water | ~8 mg/mL | [4] |
| Powder Storage | -20°C | [3] |
| Stock Solution Storage | -80°C (1 year), -20°C (1 month) | [4][5] |
Table 2: Reported In Vitro Concentrations and Effects of Hydralazine (B1673433)/Dihydralazine
| Cell Line | Concentration Range | Observed Effect | Reference |
| HUVEC | 50-500 µM | Induction of HIF-1α protein | [2] |
| HUVEC | >500 µM | Cytotoxicity | [2] |
| Rat Hepatocytes | 8 mM | LC50 (in 2 hours) | [6] |
| Rat Hepatocytes | 2 mM | LC50 (with H₂O₂) | [6] |
| MCF-7 (Breast Cancer) | 165.1 µM | IC50 of Hydralazine | [8] |
| Leukemic T cells | Not specified | Induces caspase-dependent apoptosis | [9] |
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Key signaling pathways affected by this compound.
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound 7327-87-9 [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Accelerated cytotoxic mechanism screening of hydralazine using an in vitro hepatocyte inflammatory cell peroxidase model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line | PLOS One [journals.plos.org]
- 9. oncotarget.com [oncotarget.com]
Managing reflex tachycardia as a side effect in animal studies with Dihydralazine Sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing reflex tachycardia as a side effect in animal studies with Dihydralazine (B103709) Sulfate.
Frequently Asked Questions (FAQs)
Q1: What is Dihydralazine Sulfate and how does it cause reflex tachycardia?
A1: this compound is a direct-acting vasodilator that primarily relaxes arterial smooth muscle.[1] This vasodilation leads to a decrease in peripheral vascular resistance and a subsequent drop in blood pressure.[2][3][4] This drop in blood pressure is detected by baroreceptors in the carotid sinus and aortic arch, triggering a compensatory reflex mechanism known as the baroreceptor reflex.[1][5] This reflex increases sympathetic nervous system activity and decreases parasympathetic activity, leading to an increase in heart rate (tachycardia), myocardial contractility, and cardiac output in an attempt to restore normal blood pressure.[1][2]
Q2: At what dosages of this compound is reflex tachycardia typically observed in animal models?
A2: The dose of this compound that induces reflex tachycardia can vary depending on the animal model, route of administration, and the individual animal's physiological state. In conscious dogs, oral doses of 1.42 mg/kg and 7.1 mg/kg have been shown to cause significant increases in heart rate.[6] In another study with dogs, intravenous administration of 0.1-1 mg/kg also resulted in increased heart rate.[2] In rats, a single dose has been shown to induce tachycardia in a significant percentage of conscious animals.[5]
Q3: What are the primary strategies for managing Dihydralazine-induced reflex tachycardia in animal studies?
A3: The most common and effective strategy is the co-administration of a beta-adrenergic blocking agent (beta-blocker).[1][7] Beta-blockers, such as propranolol (B1214883), counteract the effects of the sympathetic nervous system stimulation on the heart, thereby preventing or attenuating the increase in heart rate.[2][8][9]
Q4: What is the recommended dosage for beta-blockers when co-administered with this compound?
A4: The dosage of the beta-blocker should be carefully titrated to effectively control the heart rate without causing excessive bradycardia or hypotension. For instance, in studies involving the co-administration of propranolol with hydralazine (B1673433) (a related compound), doses have been investigated in both dogs and humans to assess the interaction and management of cardiovascular effects.[9][10][11][12][13] It is crucial to determine the optimal dose for the specific animal model and experimental conditions through pilot studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Severe and persistent tachycardia after Dihydralazine administration | Dose of Dihydralazine may be too high. Insufficient beta-blockade. | Reduce the dose of this compound in subsequent experiments. Increase the dose of the co-administered beta-blocker. Ensure the beta-blocker is administered prior to or concurrently with the Dihydralazine to preempt the reflex. |
| Bradycardia or hypotension observed after co-administration of beta-blocker | Dose of the beta-blocker is too high. Synergistic hypotensive effect of both drugs. | Reduce the dose of the beta-blocker. Stagger the administration of the two drugs, allowing for blood pressure to stabilize after Dihydralazine administration before giving the beta-blocker. |
| High variability in heart rate response between animals | Differences in individual baroreceptor sensitivity.[5] Anesthetic effects if the animals are not conscious.[5] | Increase the sample size of the study to account for individual variability. Whenever possible, conduct studies in conscious, acclimatized animals to avoid the confounding effects of anesthesia. |
| Unexpected bradycardia following Dihydralazine administration | In specific experimental conditions, such as in sino-aortic deafferented rats, hydralazine can paradoxically cause bradycardia.[14] This is thought to be mediated by a cardiac mechanoreceptor reflex.[5] | This is a known, though less common, phenomenon. Ensure the integrity of the baroreflex pathway in your animal model if tachycardia is the expected outcome. |
Data Presentation
Table 1: Hemodynamic Effects of Dihydralazine in Conscious Normotensive Dogs
| Treatment | Dose (mg/kg, oral) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) |
| Dihydralazine | 1.42 | ↓ | ↑↑ |
| Dihydralazine | 7.1 | ↓↓ | ↑↑↑ |
Data synthesized from a study in conscious dogs.[6] The number of arrows indicates the relative magnitude of the change.
Table 2: Cardiovascular Effects of Hydralazine in a Canine Model of Heart Failure
| Parameter | Baseline (Mean ± SD) | After Hydralazine (Mean ± SD) |
| Mean Arterial Pressure (mmHg) | 111.5 ± 20.4 | 83.8 ± 4.7 |
| Heart Rate (beats/min) | 146.2 ± 17.2 | 187.8 ± 42.8 |
| Cardiac Index (L/min/m²) | 3.06 ± 0.47 | 6.81 ± 0.87 |
Data from a study in dogs with induced heart failure, where approximately 1 mg/kg of hydralazine was administered orally.[3][4]
Experimental Protocols
Protocol 1: Evaluation of Dihydralazine-Induced Reflex Tachycardia in Conscious Rats
-
Animal Model: Male Wistar rats (250-300g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Instrumentation (perform at least 24 hours before the experiment):
-
Anesthetize the rat with an appropriate anesthetic agent.
-
Implant a telemetric device or an indwelling catheter in the carotid artery for continuous blood pressure and heart rate monitoring.
-
Allow the animal to recover fully from surgery.
-
-
Experimental Procedure:
-
Acclimatize the conscious, unrestrained rat to the experimental setup.
-
Record baseline blood pressure and heart rate for at least 30 minutes.
-
Administer this compound at the desired dose (e.g., 1-5 mg/kg, intraperitoneally or orally).
-
Continuously monitor and record blood pressure and heart rate for at least 2 hours post-administration.
-
-
Data Analysis:
-
Calculate the mean arterial pressure (MAP) and heart rate (HR) at various time points.
-
Compare the post-treatment values to the baseline values to determine the magnitude of the hypotensive effect and reflex tachycardia.
-
Protocol 2: Management of Dihydralazine-Induced Reflex Tachycardia with Propranolol in Conscious Dogs
-
Animal Model: Beagle dogs (10-15 kg).
-
Housing and Acclimatization: House dogs in a facility that allows for social interaction and acclimatize them to the experimental procedures to minimize stress.
-
Instrumentation:
-
Train the dogs to stand quietly in a sling.
-
Use a non-invasive blood pressure monitoring system (e.g., tail-cuff) or an implanted telemetric device for continuous monitoring.
-
-
Experimental Procedure:
-
Record baseline cardiovascular parameters for 30 minutes.
-
Group 1 (Control): Administer vehicle.
-
Group 2 (Dihydralazine only): Administer this compound (e.g., 1.5 mg/kg, oral).
-
Group 3 (Co-administration): Administer Propranolol (e.g., 1 mg/kg, oral) 30 minutes prior to the administration of this compound (1.5 mg/kg, oral).
-
Monitor blood pressure and heart rate continuously for 4-6 hours.
-
-
Data Analysis:
-
Compare the changes in heart rate and blood pressure between the three groups to evaluate the efficacy of propranolol in mitigating reflex tachycardia.
-
Visualizations
Caption: Signaling pathway of Dihydralazine-induced reflex tachycardia and its management with beta-blockers.
References
- 1. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 2. Pharmacological analyses of hydralazine-induced cardiac action in intact dogs and isolated, blood-perfused canine atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydralazine pharmacodynamics in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Patterns of heart rate responses to hydralazine in normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blood pressure response and renin release following 4 days of treatment with dihydralazine and urapidil in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of beta blocking agents on the cardiovascular action of hydralazine in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Interaction between oral propranolol and hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction between oral hydralazine and propranolol. II. Assessment of altered splanchnic blood flow as the determinant of altered presystemic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stable oral availability of sustained release propranolol when co-administered with hydralazine or food: evidence implicating substrate delivery rate as a determinant of presystemic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction between oral hydralazine and propranolol. I. Changes in absorption, presystemic clearance and splanchnic blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reflex bradycardia induced by hydralazine in sino-aortic deafferented conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prepare a stable stock solution of Dihydralazine Sulfate
Technical Support Center: Dihydralazine (B103709) Sulfate (B86663)
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for preparing stable stock solutions of Dihydralazine Sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A: The recommended solvent is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] There are conflicting reports regarding the solubility of this compound in water, with some sources indicating it is slightly soluble or insoluble, while others suggest higher solubility.[1][2][4] Given this variability, which may depend on the specific salt form or hydration state, DMSO is the more reliable choice for achieving a stable, concentrated stock solution. It is critical to use newly opened or properly stored anhydrous DMSO, as absorbed moisture can significantly reduce the compound's solubility.[1][3]
Q2: My this compound is not dissolving easily. What can I do?
A: If you encounter solubility issues, particularly at higher concentrations, several techniques can be employed. Gentle warming of the solution to 60°C and ultrasonication can aid in dissolution.[1] However, prolonged heating should be avoided. Always ensure the vial is tightly capped during these procedures to prevent solvent evaporation and moisture absorption. Starting with a lower target concentration is also a prudent step if dissolution proves difficult.
Q3: What are the optimal storage conditions for a this compound stock solution?
A: To ensure stability and prevent degradation, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][3] Store these aliquots in tightly sealed vials, protected from light. Recommended storage temperatures and durations are:
The solid powder form of this compound should be stored at 4°C or -20°C in a tightly sealed container, away from moisture.[1][3]
Troubleshooting Guide
Issue 1: My this compound solution has precipitated after preparation or dilution.
-
Cause: Precipitation often occurs when the compound's concentration exceeds its solubility limit in a given solvent or buffer system. This can be triggered by pH changes, solvent polarity shock during dilution, or low temperatures.
-
Solution:
-
pH Management: Dihydralazine is more stable in acidic conditions and degrades at a pH of 7 or higher.[5][6] Ensure your final aqueous buffer pH is slightly acidic if the experimental conditions allow.
-
Dilution Technique: When diluting a DMSO stock into an aqueous buffer, perform a stepwise dilution. Add the DMSO stock to a small volume of the buffer while vortexing, then gradually add the remaining buffer. This minimizes rapid solvent polarity changes.
-
Temperature: Pre-warm your aqueous buffer to the experimental temperature (e.g., 37°C) before adding the stock solution, as solubility often decreases in colder liquids.[7]
-
Issue 2: I suspect my this compound solution has degraded.
-
Cause: this compound is susceptible to degradation from several factors, including:
-
Light Exposure: The compound is sensitive to UV/Vis light, which can induce degradation.[5][6]
-
pH: The compound is unstable in neutral to alkaline solutions (pH ≥ 7).[6]
-
Oxidation: As a hydrazine (B178648) derivative, it is prone to oxidation.[8][9]
-
Temperature and Humidity: High temperature and humidity can accelerate degradation, even in solid form.[6]
-
-
Solution:
-
Protect from Light: Always store stock solutions in amber vials or wrap clear vials in foil. Perform dilutions and experiments under subdued lighting conditions whenever possible.
-
Control pH: Use a slightly acidic buffer for dilutions if compatible with your assay. Prepare solutions in neutral or alkaline buffers immediately before use.
-
Proper Storage: Strictly adhere to the recommended storage conditions (-80°C for long-term, -20°C for short-term) in tightly sealed containers to protect from moisture and air.[1][3]
-
Use Fresh: For highly sensitive experiments, prepare the stock solution fresh on the day of use.
-
Quantitative Data Summary
Table 1: Reported Solubility of this compound
| Solvent | MedchemExpress[1] | Sigma-Aldrich[2] | Selleck Chemicals[3] | British Pharmacopoeia[4] |
| DMSO | 4.17 mg/mL | 1 mg/mL | 6 mg/mL | Not Specified |
| Water | < 0.1 mg/mL (insoluble) | 100 mg/mL (soluble) | 8 mg/mL | Slightly soluble |
| Ethanol | Not Specified | Not Specified | Insoluble | Practically insoluble |
Note: The significant variation in reported aqueous solubility highlights the importance of empirically testing the solubility of your specific batch of this compound.
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | 6 - 12 months[1][3] | Preferred for long-term storage. |
| -20°C | 1 month[1][3] | Suitable for short-term storage of working aliquots. |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 288.28 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer and sonicator
Methodology:
-
Pre-calculation: To prepare a 10 mM stock solution, you will need 2.88 mg of this compound per 1 mL of DMSO.
-
Weighing: Carefully weigh out the required amount of this compound powder in a fume hood. For example, weigh 2.88 mg of the powder.
-
Dissolution:
-
Transfer the weighed powder to an appropriately sized sterile vial.
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL).
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If the compound has not fully dissolved, sonicate the vial for 5-10 minutes or gently warm to 60°C with intermittent vortexing until the solution is clear.[1]
-
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use aliquots (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes or cryovials. This prevents contamination and degradation from multiple freeze-thaw cycles.[1][3]
-
Storage: Tightly seal the aliquots and label them clearly with the compound name, concentration, and date of preparation. Store immediately at -80°C for long-term stability.[1][3]
Visual Guides
Caption: Workflow for preparing a this compound stock solution.
Caption: Key factors leading to the instability of this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 7327-87-9 [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. nhathuocngocanh.com [nhathuocngocanh.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [The quantitative identification of metabolites of dihydralazine in the human] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Dihydralazine Sulfate Vasodilation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in Dihydralazine Sulfate vasodilation assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential explanations and actionable solutions.
Q1: My this compound assay is showing a constrictor effect instead of the expected vasodilation. What could be the cause?
A paradoxical vasoconstrictor response to a vasodilator like this compound, though unexpected, can occur under certain experimental conditions.[1] This phenomenon may be attributed to several factors:
-
Sympathetic Nervous System Activation (In Vivo): A significant and rapid drop in blood pressure induced by this compound can trigger the baroreceptor reflex. This leads to a surge in sympathetic nervous system activity and the release of potent vasoconstrictors like norepinephrine (B1679862), which can overpower the direct vasodilatory effect of the drug.[1]
-
Interaction with Local Vasoactive Factors: The local microenvironment of the vascular bed under study can influence the drug's effect. The presence of endogenous vasoconstrictors or a unique receptor profile in a specific tissue might contribute to a constrictor response.
-
Prostaglandin Involvement: In some vascular beds, the synthesis of vasoconstrictor prostaglandins (B1171923) could be a contributing factor.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Rationale |
| Sympathetic Nervous System Activation (in vivo) | Co-administer a beta-blocker (e.g., propranolol). | To mitigate the effects of reflex tachycardia and sympathetic activation.[1] |
| Prostaglandin Involvement | Conduct experiments with and without a cyclooxygenase inhibitor (e.g., indomethacin). | To determine if prostaglandins are mediating the paradoxical vasoconstriction.[1] |
| Vascular Bed Specificity | Test the effect of this compound on arteries from different anatomical locations. | The response to vasodilators can vary significantly between different vascular beds.[1] |
| Experimental Artifact | Verify the proper preparation and handling of the isolated tissue. Ensure the buffer composition and pH are correct. | Improper tissue handling can lead to damaged endothelium or smooth muscle, resulting in anomalous responses. |
Q2: I'm observing a diminishing vasodilatory response to repeated administrations of this compound. Is this tachyphylaxis?
Yes, a rapid decrease in response to a drug after repeated doses is known as tachyphylaxis. While some studies suggest this may not be a significant issue with hydralazine (B1673433) in certain contexts, it is a phenomenon that can occur with many vasodilators.[1] The underlying mechanisms can be complex and may involve:
-
Receptor Downregulation or Desensitization: Although this compound acts intracellularly, the signaling pathways it modulates can be subject to negative feedback regulation, leading to reduced responsiveness over time.[1]
-
Neurohormonal Counter-regulation: Sustained vasodilation can trigger compensatory responses from the renin-angiotensin-aldosterone system and the sympathetic nervous system, which can counteract the drug's effect.[1]
-
Depletion of Intracellular Mediators: The signaling pathways involved in vasodilation may rely on finite intracellular messengers that can become depleted with repeated stimulation.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Rationale |
| Tachyphylaxis | Increase the washout period between drug administrations. | To allow the signaling pathways to return to their baseline state. |
| Neurohormonal Counter-regulation (in vivo) | In in vivo studies, consider measuring markers of renin-angiotensin system activation or sympathetic tone. | To assess the involvement of compensatory neurohormonal responses. |
| Experimental Design | Perform a cumulative concentration-response curve instead of repeated bolus administrations. | To minimize the potential for tachyphylaxis during the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a direct-acting vasodilator.[1][2][3] Its primary mechanism is believed to be the inhibition of inositol (B14025) trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum within vascular smooth muscle cells.[1][2][3] By reducing the availability of intracellular calcium, this compound interferes with the calcium-dependent signaling pathways essential for muscle contraction, leading to vasodilation.[1]
Q2: Does this compound-induced vasodilation depend on the endothelium?
This compound exhibits both endothelium-dependent and endothelium-independent vasodilatory effects, which appear to be concentration-dependent.[4] At lower concentrations (≤ 10⁻⁶ M), its relaxing effect is primarily endothelium-dependent.[4] At higher concentrations, it also acts directly on the vascular smooth muscle, indicating an endothelium-independent mechanism.[2][3]
Q3: What are the key signaling pathways involved in this compound-induced vasodilation?
Several signaling pathways are implicated in the vasodilatory action of this compound:
-
Inhibition of IP₃-Mediated Calcium Release: This is considered a primary mechanism, directly leading to smooth muscle relaxation.[1][2][3]
-
Nitric Oxide (NO) - cGMP Pathway: Some evidence suggests that hydralazine may stimulate the release of nitric oxide from endothelial cells, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels in smooth muscle cells and subsequent vasodilation.[5] However, other studies have found its vasorelaxation to be independent of this pathway.[4]
-
Potassium Channel Activation: There is evidence that hydralazine may open high-conductance Ca²⁺-activated K⁺ channels (BKCa), leading to hyperpolarization of the smooth muscle cell membrane and reduced calcium influx.
-
Prostacyclin Pathway: In some vascular beds, particularly in resistance arteries during pregnancy, hydralazine-induced vasodilation has been shown to be mediated by the prostacyclin (PGI₂) pathway.[6]
Experimental Protocols
Isolated Aortic Ring Vasodilation Assay (Adapted for this compound)
This protocol describes a common in vitro method for assessing the vasodilatory effects of this compound using isolated arterial rings mounted in an organ bath.[1]
1. Tissue Preparation:
- Humanely euthanize the experimental animal (e.g., male Wistar rat, 250-300g) and carefully excise the thoracic aorta.[1]
- Immediately place the aorta in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1).[1]
2. Ring Mounting:
- Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.[1]
- Suspend the rings between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.[1]
3. Equilibration and Pre-constriction:
- Allow the rings to equilibrate for 60 minutes under a resting tension of 2g.
- After equilibration, induce a stable contraction with a vasoconstrictor agent like norepinephrine (e.g., 1 µM) or potassium chloride.[1]
4. This compound Administration:
- Once a stable plateau of contraction is reached, add cumulative concentrations of this compound (e.g., 0.1 µM to 100 µM) to the organ bath.
5. Data Analysis:
- Record the changes in isometric tension.
- Express the relaxation induced by this compound as a percentage of the norepinephrine-induced contraction.
Data Presentation
Table 1: Reported EC₅₀ Values for Hydralazine-Induced Vasodilation in Rabbit Arteries
| Vascular Bed | EC₅₀ (µM) | Reference |
| Pulmonary Artery | 16 ± 2 | [2] |
| Aorta | 20 ± 1 | [2] |
Visualizations
Caption: this compound's primary mechanism of vasodilation.
Caption: Endothelium-dependent signaling pathways of this compound.
Caption: Workflow for an isolated aortic ring vasodilation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on endothelium-dependent vasorelaxation by hydralazine in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 6. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydralazine Sulfate stability under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of dihydralazine (B103709) sulfate (B86663) under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of dihydralazine sulfate?
This compound is sensitive to high temperature, humidity, and UV/Vis light.[1][2][3] In solution, its stability is significantly influenced by pH. It is relatively stable in acidic conditions but degrades in neutral and alkaline environments.[1][2][4][5]
Q2: How does pH affect the stability of this compound in solution?
This compound shows resistance to degradation in strongly acidic environments (e.g., 1 M HCl).[1][2] However, its degradation increases significantly as the pH becomes neutral and is most rapid in strongly alkaline conditions (e.g., 1 M NaOH).[1][2][4]
Q3: What is the impact of temperature and humidity on the stability of solid this compound?
In the solid state, this compound is sensitive to high temperature and humidity. One study showed a 22.01% degradation after two months at 70°C and 80% relative humidity (RH).[1]
Troubleshooting Guide
Issue: Unexpectedly high degradation of this compound in an acidic solution.
-
Possible Cause 1: Presence of other substances. The degradation of dihydralazine can be accelerated in the presence of other drugs, such as hydrochlorothiazide (B1673439).[1][2] In a mixture, dihydralazine becomes more sensitive to acidic conditions.[1][2]
-
Troubleshooting Step 1: Analyze a pure solution of this compound under the same acidic conditions to confirm its intrinsic stability.
-
Troubleshooting Step 2: If working with a formulation, investigate potential interactions with excipients or other active pharmaceutical ingredients.
Issue: Inconsistent results in stability studies.
-
Possible Cause 1: Inadequate analytical methodology. A non-stability-indicating method may not be able to separate the intact drug from its degradation products, leading to inaccurate quantification.
-
Troubleshooting Step 1: Develop and validate a stability-indicating HPLC method, such as the one described in the "Experimental Protocols" section.
-
Possible Cause 2: Variation in experimental conditions. Minor variations in pH, temperature, or light exposure can significantly impact the degradation rate.
-
Troubleshooting Step 2: Ensure precise control and monitoring of all experimental parameters. Use calibrated equipment and follow a standardized protocol.
Quantitative Data Summary
The following tables summarize the degradation of this compound under various stress conditions.
Table 1: Degradation of this compound in Solution Under Different pH Conditions
| Stress Condition (after 300 min) | % Degradation (Dihydralazine Alone) | % Degradation (in mixture with Hydrochlorothiazide) |
| 1 M HCl | 1.61% | 51.06% |
| Buffer pH 4 | 5.50% | Not Reported |
| Buffer pH 7 | 38.54% | 100% |
| Buffer pH 10 | 74.98% | Not Reported |
| 1 M NaOH | 100% | Not Reported |
Data sourced from Gumieniczek et al.[1]
Table 2: Degradation of Solid this compound Under High Temperature and Humidity
| Stress Condition | Duration | % Degradation (Dihydralazine Alone) | % Degradation (in mixture with Hydrochlorothiazide) |
| 70°C / 80% RH | 2 months | 22.01% | 29.70% |
Data sourced from Gumieniczek et al.[1]
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for this compound
This protocol is based on the method developed by Gumieniczek et al. for the simultaneous determination of dihydralazine and hydrochlorothiazide in the presence of their degradation products.[1]
1. Chromatographic Conditions:
-
Column: Not explicitly specified, but a C18 column is commonly used for similar analyses.[1]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer at pH 3.0) and an organic solvent (e.g., acetonitrile).[1] The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV spectrophotometer, with the wavelength set to the absorbance maximum of dihydralazine (e.g., 305 nm).[1]
-
Temperature: Ambient or controlled (e.g., 25°C).
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[1]
-
Prepare working standard solutions by diluting the stock solution to concentrations within the linear range of the method (e.g., 20-120 µg/mL).[1]
3. Sample Preparation for Forced Degradation Studies:
-
Acid/Base Hydrolysis: Dissolve a known amount of this compound in 1 M HCl or 1 M NaOH. Heat in a water bath for a specified time (e.g., up to 300 minutes), taking samples at regular intervals.[1] Neutralize the samples before dilution and injection.
-
Neutral Hydrolysis: Dissolve the sample in buffer solutions of desired pH (e.g., 4, 7, 10) and proceed as above.[1]
-
Thermal Stress (Solid State): Store the solid drug substance at elevated temperature and humidity (e.g., 70°C / 80% RH) for a defined period.[1] At each time point, dissolve a weighed amount of the sample in the mobile phase for analysis.
4. Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas.
-
Calculate the concentration of non-degraded dihydralazine in the samples using the calibration curve generated from the standard solutions.[1]
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Troubleshooting Unexpected Degradation of Dihydralazine.
References
- 1. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical stability and interactions in a new antihypertensive mixture containing indapamide and dihydralazine using FT-IR, HPLC and LC-MS methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
Overcoming challenges in the analytical detection of Dihydralazine Sulfate metabolites
Here is the Technical Support Center for overcoming challenges in the analytical detection of Dihydralazine (B103709) Sulfate metabolites.
Technical Support Center: Analytical Detection of Dihydralazine Sulfate Metabolites
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the analytical detection of Dihydralazine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analytical detection of Dihydralazine and its metabolites?
A1: The primary challenges stem from the inherent instability and high reactivity of Dihydralazine.[1][2] It is sensitive to degradation from factors like high temperature, humidity, UV/Vis light, and pH levels of 7 or higher.[3][4] In biological samples, it rapidly forms hydrazones with endogenous α-keto acids, such as pyruvic acid, which complicates the measurement of the unchanged, active drug.[5] Furthermore, serum and plasma concentrations of both the parent drug and its metabolites are often very low, frequently falling below the detection limits of older analytical methods.[6]
Q2: My Dihydralazine measurements are inconsistent. What could be causing the degradation of my analyte?
A2: Dihydralazine is a reactive and sensitive substance that is prone to conversion and decomposition in biological matrices like whole blood and plasma.[1][2] This instability is a significant issue, and without proper stabilization, samples may not be analyzable due to poor ionization efficiency and analyte degradation.[1] Degradation can be accelerated by hydrochlorothiazide (B1673439) if present in the mixture.[3] The half-life of the related compound hydralazine (B1673433) in plasma at 37°C is approximately 6 minutes, highlighting the need for rapid and effective stabilization.[7]
Q3: What are the main metabolites of this compound found in humans?
A3: The metabolism of this compound results in several types of metabolites. The primary ones identified in urine are acetylated products, oxidation products, and acid-labile hydrazones.[6][8] A portion of Dihydralazine is also converted to hydralazine.[9] The formation of these metabolites, particularly the acetylated products, can be influenced by the patient's acetylator phenotype.[10]
Q4: How can I effectively stabilize Dihydralazine in plasma samples to prevent degradation?
A4: Immediate stabilization following blood withdrawal is critical. The most effective method involves the addition of a stabilizing agent and controlling the temperature.[11] The use of 1,4-dithiothreitol (DTT) combined with immediate cooling has been shown to preserve Dihydralazine and prevent its decomposition.[1][2] Acidifying the plasma with hydrochloric acid (HCl) is another technique used to stabilize the compound before derivatization and analysis.[12]
Q5: What is "apparent" Dihydralazine, and how is it different from the "unchanged" compound?
A5: The term "apparent" Dihydralazine refers to the total concentration measured after acid hydrolysis, which includes both the free, unchanged drug and acid-labile hydrazones that have been converted back to Dihydralazine.[6][12] "Unchanged" Dihydralazine is the free form of the drug that has not reacted with endogenous molecules.[12] Early analytical methods often had difficulty distinguishing between these two forms.[11]
Troubleshooting Guide
Issue 1: Low or No Analyte Signal in LC-MS/MS
Question: I am struggling to detect a signal for Dihydralazine or its metabolites. What are the likely causes and how can I fix this?
Answer: A low or nonexistent signal is a common problem, often linked to the analyte's instability. The issue can arise during sample collection, processing, or the analysis itself.
Troubleshooting Steps:
-
Review Sample Handling Protocol: Dihydralazine must be stabilized immediately after collection. Plasma should be derivatized or treated with a stabilizer within minutes of blood withdrawal.[11] Ensure samples are kept cool throughout processing.[1][2]
-
Verify Stabilization: The use of a reducing agent like 1,4-dithiothreitol (DTT) is crucial for preventing oxidation.[11] Confirm that the stabilizer was added correctly and at the appropriate concentration.
-
Optimize Sample Preparation: Protein precipitation is a simple and effective method for sample cleanup.[1][2] However, if matrix effects are suspected, a more rigorous cleanup like solid-phase extraction (SPE) may be necessary.
-
Consider Derivatization: Due to its reactivity, derivatizing Dihydralazine to a more stable form can significantly improve its detection. Methods involving nitrous acid or acetylacetone (B45752) have been successfully used.[1][12]
-
Check LC-MS/MS Parameters: Ensure the mass spectrometer is tuned for the specific mass transitions of Dihydralazine and its metabolites. Poor ionization efficiency has been cited as a key issue in assay development.[1]
Issue 2: Poor Reproducibility and High Variability
Question: My replicate injections show high variability in analyte concentration. What is causing this poor precision?
Answer: High variability is often a symptom of inconsistent sample degradation or matrix effects. The reactive nature of Dihydralazine means that even small deviations in handling can lead to large differences in measured concentration.
Troubleshooting Steps:
-
Standardize Timings: Implement a strict, standardized timeline for every step from blood collection to analysis. The time between sample collection and stabilization is a critical variable.[11]
-
Control Temperature: Ensure all samples are handled at a consistent, cool temperature before and during preparation to minimize enzymatic or chemical degradation.[1][2]
-
Evaluate Matrix Effects: Unseen co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte, leading to inconsistent results.[13] To diagnose this, perform a post-column infusion experiment. To mitigate it, improve the sample cleanup method or adjust the chromatography to separate the analyte from the interfering compounds.[13]
-
Use a Stable Isotope-Labeled Internal Standard: An ideal internal standard will co-elute with the analyte and experience similar matrix effects, correcting for variability in extraction and ionization.
Issue 3: Poor Chromatographic Peak Shape
Question: The peak for Dihydralazine in my chromatogram is tailing or split. How can I improve the peak shape?
Answer: Poor peak shape can compromise integration and reduce sensitivity. It is typically caused by issues with the chromatography column or mobile phase.
Troubleshooting Steps:
-
Check for Column Contamination: Biological samples can leave residual proteins or phospholipids (B1166683) on the column, creating active sites that cause peak tailing. Flush the column with a strong solvent or replace it if necessary.
-
Adjust Mobile Phase pH: The charge state of Dihydralazine can affect its interaction with the stationary phase. Experiment with small adjustments to the mobile phase pH to improve peak symmetry.
-
Verify Sample Preparation: Ensure that the sample is fully dissolved in a solvent compatible with the mobile phase to prevent injection-related peak distortion. Protein precipitation should be complete to avoid injecting proteins onto the column.[1][2]
Quantitative Data Summary
The following tables summarize validation and pharmacokinetic data from published analytical methods for Dihydralazine.
Table 1: HPLC-MS/MS Method Validation for Dihydralazine in Human Plasma Data extracted from a study demonstrating a validated HPLC-MS/MS method.[2]
| Parameter | Value |
| Linearity Range | 0.500 - 302 ng/mL |
| LLOQ | 0.500 ng/mL |
| Inter-batch Precision (CV%) & Accuracy | |
| QC Low (1.34 ng/mL) | 7.66% CV; 103.2% Accuracy |
| QC Mid (18.2 ng/mL) | 7.86% CV; 101.3% Accuracy |
| QC High (258 ng/mL) | 9.73% CV; 98.3% Accuracy |
| Mean Recovery | 103.8% |
Table 2: Pharmacokinetic Parameters of Dihydralazine Data from a study in human subjects after a single 20 mg oral dose.[9]
| Parameter | Mean Value (n=7) |
| Peak Plasma Concentration (Cmax) | 47.0 ng/mL (± 11.0 S.D.) |
| Time to Peak (Tmax) | 1 hour |
| Elimination Half-Life (Phase 1) | 0.57 hours |
| Elimination Half-Life (Phase 2) | 4.96 hours |
Experimental Protocols
Protocol 1: HPLC-MS/MS Analysis of Dihydralazine in Human Plasma with DTT Stabilization This protocol is based on the methodology described by Mascher et al. (2007), which emphasizes stabilization to prevent degradation.[2]
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant.
-
Immediate Cooling: Place the blood tubes in an ice bath immediately after collection.
-
Plasma Separation: Within 10 minutes of collection, centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma.
-
Stabilization: Transfer the plasma to a new tube containing 1,4-dithiothreitol (DTT). The stabilizer should be added to hinder the conversion of the analyte.[2]
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of stabilized plasma, add an internal standard.
-
Add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and inject it into the HPLC-MS/MS system. The analysis can achieve a lower limit of quantification of 0.500 ng/mL.[2]
Protocol 2: Derivatization for Concurrent HPLC Analysis of Dihydralazine and Hydralazine This protocol is adapted from the method by Rouan et al. (1992) for measuring unchanged and apparent compounds using fluorescence detection.[12]
-
Sample Collection: Collect plasma samples.
-
Assay for Unchanged Compounds:
-
To 1 mL of plasma, add 50 µL of 0.02 M HCl to acidify the sample.
-
Initiate derivatization by adding nitrous acid, followed by sodium methylate.
-
-
Assay for Apparent (Total) Compounds:
-
To 1 mL of plasma, add 50 µL of 3 M HCl.
-
Incubate the mixture at 90°C for 30 minutes to hydrolyze acid-labile metabolites.
-
Proceed with the same derivatization steps as for the unchanged compounds.
-
-
Extraction: Extract the resulting derivatives with an appropriate organic solvent.
-
Analysis: Evaporate the solvent, reconstitute the residue, and inject it onto a reversed-phase C18 column. Use fluorescence detection with an excitation wavelength of 230 nm and an emission wavelength of 430 nm.[12]
Visualizations
Caption: Major metabolic pathways of Dihydralazine.
Caption: Recommended workflow for plasma sample preparation.
Caption: Troubleshooting logic for low analyte signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Method development for dihydralazine with HPLC-MS/MS--an old but tricky substance in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [The quantitative determination of dihydralazine and selected metabolites in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. [The quantitative identification of metabolites of dihydralazine in the human] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma concentrations and pharmacokinetics of dihydralazine after single oral doses to human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. ovid.com [ovid.com]
- 12. Liquid chromatographic determination of dihydralazine and hydralazine in human plasma and its application to pharmacokinetic studies of dihydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Dihydralazine Sulfate Dosage Adjustment in Pregnant Animal Models
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in determining a safe and effective dose of Dihydralazine Sulfate (B86663) in pregnant animal models?
The primary challenge is the lack of specific reproductive toxicology data for Dihydralazine Sulfate. Most available research has been conducted on hydralazine (B1673433). While structurally related, the sulfate salt may have different pharmacokinetic and toxicological profiles. Therefore, initial dose selection must be conservative and based on data from hydralazine, with careful monitoring for maternal toxicity.
Q2: What are the known mechanisms of toxicity for hydralazine that could be relevant to maternal toxicity?
Hydralazine and its derivatives have been shown to have genotoxic effects by causing DNA damage.[1] Studies on hydralazine have indicated that it can induce the intrinsic pathway of apoptosis (programmed cell death) and lead to the accumulation of reactive oxygen species, causing oxidative stress.[2][3] Furthermore, hydralazine can activate the Nrf2-ARE signaling pathway, which is involved in the cellular response to oxidative stress.[4] These cellular stress pathways could contribute to maternal toxicity if the dosage is not appropriately managed.
Q3: What are the initial signs of maternal toxicity to monitor for when administering this compound?
Initial signs of maternal toxicity can be subtle and require careful observation. Key indicators include:
-
Reduced maternal weight gain or weight loss.
-
Decreased food and water consumption.
-
Changes in behavior such as lethargy or agitation.
-
Clinical signs such as piloerection, hunched posture, or vaginal bleeding.
-
In severe cases, maternal mortality.[5]
Q4: How does the route of administration affect the maternal toxicity of hydralazine-like compounds?
Studies on hydralazine in pregnant rats have shown that the route of administration significantly impacts maternal and fetal toxicity. Subcutaneous administration has been associated with a higher incidence of maternal mortality and reduced maternal weight gain compared to oral gavage at similar dose levels.[5] This is likely due to differences in bioavailability and peak plasma concentrations.
Q5: Can this compound administration impact fetal development?
Extrapolating from hydralazine studies, dosages that are toxic to the mother are more likely to have adverse effects on the fetus, such as decreased fetal and placental weights.[5] However, at non-toxic maternal doses, hydralazine did not show teratogenic effects in rats.[5] It is crucial to establish a dose that is well-tolerated by the dam to minimize the risk of developmental toxicity.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Maternal Mortality | Dosage is too high for the chosen animal model and administration route. Subcutaneous administration may lead to rapid absorption and toxicity.[5] | Immediately cease administration and review the dosage. Consider reducing the dose by at least 50% for subsequent cohorts. If using subcutaneous injection, consider switching to oral gavage to potentially reduce peak plasma concentrations. |
| Reduced Maternal Weight Gain or Food Aversion | The administered dose is causing systemic toxicity. This is a common indicator of maternal toxicity.[6] | Reduce the dosage in subsequent experiments. Ensure the vehicle is palatable if using oral administration. Monitor food and water intake daily. |
| Inconsistent Blood Pressure Reduction | Variability in drug absorption or metabolism. Pregnancy itself can alter drug pharmacokinetics. | Ensure consistent administration technique and timing. Consider measuring plasma drug concentrations to correlate with a pharmacodynamic response. |
| No Observable Effect at a Presumed Therapeutic Dose | The dose is too low, or there is poor bioavailability via the chosen administration route. | Gradually increase the dose in a stepwise manner in a pilot study. If using oral administration, assess the formulation and vehicle for optimal absorption. |
| Adverse Fetal Outcomes (e.g., low birth weight, resorptions) | The dose is causing maternal toxicity, which is indirectly affecting fetal development.[5] | Focus on identifying the No-Observed-Adverse-Effect Level (NOAEL) for maternal toxicity first. Fetal outcomes should improve at doses that are well-tolerated by the dam. |
Quantitative Data Summary
The following table summarizes dose-response data from a key study on hydralazine in pregnant Sprague-Dawley rats. This data can serve as a starting point for designing studies with this compound, with the caveat that potency and toxicity may differ.
Table 1: Dose-Response of Hydralazine in Pregnant Rats (Gestation Days 8-19) [5]
| Dosage (mg/kg/day) | Administration Route | Maternal Mortality | Maternal Weight Gain | Fetal Weight | Placental Weight |
| 0 (Control) | Oral Gavage | 0% | Normal | Normal | Normal |
| 15 | Oral Gavage | 0% | Unaffected | Unaffected | Unaffected |
| 30 | Oral Gavage | 0% | Unaffected | Unaffected | Unaffected |
| 0 (Control) | Subcutaneous | 0% | Normal | Normal | Normal |
| 15 | Subcutaneous | Not specified, but increased | Reduced | Decreased | Decreased |
| 30 | Subcutaneous | Significantly Increased | Significantly Reduced | Significantly Decreased | Significantly Decreased |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for Maternal Toxicity of this compound in Pregnant Rats
This protocol is adapted from studies on hydralazine and is intended to establish a preliminary dose-response curve for maternal toxicity.[5]
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Age: 10-12 weeks
-
Housing: Individually housed in a controlled environment (12:12 light-dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
2. Mating and Confirmation of Pregnancy:
-
Acclimatize females for one week before mating.
-
Mate females with proven male breeders.
-
Confirm pregnancy (Gestation Day 0) by the presence of a vaginal plug or sperm in a vaginal smear.
3. Dosing and Administration:
-
Randomly assign pregnant dams to treatment groups (e.g., Vehicle control, 5, 15, 30 mg/kg/day this compound).
-
Administer the compound daily from Gestation Day (GD) 6 to 17 via the chosen route (e.g., oral gavage or subcutaneous injection). Prepare fresh solutions daily.
4. Maternal Monitoring:
-
Record maternal body weight daily.
-
Measure food and water consumption daily.
-
Perform clinical observations twice daily for any signs of toxicity.
5. Endpoints:
-
At GD 18, euthanize dams and perform a gross necropsy.
-
Record maternal organ weights (liver, kidneys, spleen).
-
Examine uterine contents for the number of implantations, resorptions, and live/dead fetuses.
Visualizations
Signaling Pathways
Caption: Potential signaling pathways of hydralazine-induced toxicity.
Experimental Workflow
Caption: Workflow for a dose-range finding study.
References
- 1. Genotoxicity of hydrazino-phtalazine antihypertensive drugs assessed by an in vitro micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydralazine Protects Nigrostriatal Dopaminergic Neurons From MPP+ and MPTP Induced Neurotoxicity: Roles of Nrf2-ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of hydralazine on pregnant rats and their fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]
Best practices for storing and handling Dihydralazine Sulfate in the lab
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Dihydralazine Sulfate (B86663) in the lab. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Storage and Handling
Proper storage and handling of Dihydralazine Sulfate are crucial to maintain its stability and ensure the safety of laboratory personnel.
Storage Conditions:
| Parameter | Recommendation | Source |
| Temperature | Store as a powder at -20°C for long-term storage (up to 3 years). For stock solutions, store at -80°C for up to 1 year or -20°C for up to 1 month. | [1] |
| Light | Store in a tightly sealed, light-resistant container. This compound is sensitive to light. | [2] |
| Moisture | Keep in a dry, well-ventilated place. The compound is hygroscopic. | [3] |
| Incompatibilities | Avoid contact with strong oxidizing agents. | [4] |
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[4]
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4]
Troubleshooting Guide
This guide addresses common problems that may arise during the use of this compound in experiments.
| Problem | Possible Cause | Recommended Solution |
| Compound fails to dissolve or precipitates out of solution. | - Incorrect solvent used.- Solvent is not fresh (e.g., moisture-absorbed DMSO).- Concentration exceeds solubility limit. | - this compound is soluble in DMSO.[1] Use fresh, anhydrous DMSO.- Prepare stock solutions at a concentration known to be soluble (e.g., up to 6 mg/mL in fresh DMSO).[1] Gentle warming and sonication can aid dissolution. |
| Inconsistent or unexpected experimental results. | - Degradation of the compound due to improper storage or handling.- Instability of the compound in the experimental buffer or media. | - Ensure the compound has been stored correctly at -20°C as a powder.[1]- Prepare fresh solutions before each experiment.- this compound is less stable at neutral and alkaline pH.[2] Consider the pH of your experimental system and buffer accordingly. |
| Cell toxicity observed at expected non-toxic concentrations. | - Cell line is particularly sensitive to the compound.- Solvent (e.g., DMSO) concentration is too high. | - Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.[5]- Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). |
| Difficulty in detecting the compound in analytical assays (e.g., HPLC). | - The compound is unstable in the sample matrix or during sample preparation.- Inappropriate analytical method. | - For analysis in biological matrices like plasma, consider using a stabilizer such as 1,4-dithiothreitol (DTT) and keeping samples cooled to prevent degradation.[6]- Develop and validate a stability-indicating analytical method. A colorimetric assay has been reported for its quantification.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is important to use fresh, anhydrous DMSO as the compound's solubility can be reduced in the presence of moisture.[1]
Q2: How should I prepare working solutions from a DMSO stock for cell culture experiments?
A2: To prepare working solutions for cell culture, dilute the DMSO stock solution in your cell culture medium to the desired final concentration. Ensure that the final concentration of DMSO in the medium is not toxic to your cells, typically below 0.5%. It is crucial to perform a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q3: What is the stability of this compound in aqueous solutions?
A3: this compound is sensitive to pH and is more stable in acidic conditions. It shows significant degradation at neutral and alkaline pH (pH ≥ 7).[2] Therefore, it is recommended to prepare aqueous solutions fresh before use and consider the pH of the buffer.
Q4: Are there any known safety hazards associated with this compound?
A4: Yes, this compound is a hazardous substance. It is harmful if swallowed and may cause skin and eye irritation.[8] It is essential to handle it with appropriate personal protective equipment in a well-ventilated area.[4] Always consult the Safety Data Sheet (SDS) before use.
Q5: What is the primary mechanism of action of this compound?
A5: this compound is a vasodilator that acts by directly relaxing vascular smooth muscle.[4][9] Its mechanism involves inhibiting the influx of calcium ions into muscle cells and potentially stimulating the release of nitric oxide, both of which lead to vasodilation.[9]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[3]
-
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (medium with DMSO at the same concentration as the highest drug concentration) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound's vasodilatory mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound analysis using 2-methyl-o-nitropyridine-6-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the side effects of this compound? [synapse.patsnap.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
Dihydralazine Sulfate & Colorimetric Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential impact of dihydralazine (B103709) sulfate (B86663) on the accuracy of common colorimetric assays. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visualizations to facilitate understanding and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is dihydralazine sulfate and why might it interfere with colorimetric assays?
This compound is a medication used to treat high blood pressure.[1][2] Chemically, it is a hydrazine (B178648) derivative, a class of compounds known for their reducing properties.[3] Many colorimetric assays, particularly those involving metal ion reduction or redox-sensitive dyes, can be affected by the presence of reducing agents, leading to inaccurate results. This compound's two hydrazino groups theoretically give it a potent antioxidant and reducing capacity.[3]
Q2: Which colorimetric assays are most likely to be affected by this compound?
The Bicinchoninic Acid (BCA) protein assay is highly susceptible to interference from reducing agents like this compound.[1][2] The assay relies on the reduction of Cu²⁺ to Cu¹⁺ by protein, and reducing agents can also perform this reduction, leading to an overestimation of protein concentration.[1][4] The Lactate Dehydrogenase (LDH) cytotoxicity assay, which often uses tetrazolium salts that are reduced to a colored formazan (B1609692) product, may also be affected.[5][6] The Bradford protein assay is generally less susceptible to reducing agents but can be influenced by other factors.[7][8]
Q3: How can I determine if this compound is interfering with my assay?
To check for interference, run a series of controls:
-
Blank + this compound: Prepare a blank sample (your assay buffer without any protein or cells) and add this compound at the same concentration used in your experimental samples. A significant color change or absorbance reading in this control indicates direct interference with the assay reagents.
-
Spike Control: Add a known amount of your analyte (e.g., protein for a protein assay) to a sample already containing this compound. If the recovery of the analyte is significantly different from 100%, it indicates that this compound is interfering with the assay's ability to accurately quantify the analyte.
Troubleshooting Guides
Issue 1: Abnormally High Absorbance in the BCA Protein Assay
Possible Cause: this compound is acting as a reducing agent, leading to a false-positive signal. The hydrazine groups in this compound can reduce Cu²⁺ to Cu¹⁺, mimicking the action of proteins in the assay.[1][2]
Solutions:
| Mitigation Strategy | Description | Advantages | Disadvantages |
| Sample Dilution | Dilute the sample to a concentration where the interference from this compound is minimized while the protein concentration remains within the assay's detection range. | Simple and quick to perform. | May not be feasible for samples with low protein concentrations. |
| Protein Precipitation | Precipitate the protein from the sample using methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation. The supernatant containing the interfering this compound is removed, and the protein pellet is redissolved in a compatible buffer for analysis.[2][4] | Effectively removes most interfering substances. | Can lead to protein loss and may not be suitable for all proteins. |
| Dialysis/Desalting | Use dialysis or a desalting column to remove small molecules like this compound from the protein sample. | Gentle method that preserves protein integrity. | Can be time-consuming and may dilute the sample. |
| Use a Reducing Agent-Compatible BCA Assay | Several commercially available BCA assay kits are formulated to be compatible with reducing agents. These kits often contain a reagent that masks the effect of the reducing agent. | Convenient and specifically designed for this issue. | May be more expensive than standard kits. |
| Use an Alternative Protein Assay | Consider using a protein assay that is less susceptible to reducing agents, such as the Bradford assay. | Avoids the interference issue altogether. | The alternative assay may have its own set of interfering substances and different sensitivities to various proteins. |
Issue 2: Inconsistent or Unexpected Results in the Bradford Protein Assay
Possible Cause: While less common than with the BCA assay, high concentrations of certain compounds can interfere with the Bradford assay by altering the dye's absorbance spectrum or causing precipitation.[8][9] this compound, particularly at high concentrations, might interact with the Coomassie dye.
Solutions:
| Mitigation Strategy | Description | Advantages | Disadvantages |
| Run a Spectral Scan | Instead of a single wavelength reading, perform a full absorbance scan (e.g., 400-700 nm) of your samples. A shift in the absorbance maximum or the appearance of a shoulder peak can indicate interference.[9] | Provides detailed information about the nature of the interference. | Requires a spectrophotometer with scanning capabilities. |
| Appropriate Blanks | Use a blank that contains the same concentration of this compound as your samples to subtract its background absorbance. | Simple and can correct for baseline shifts. | May not correct for non-additive interference where the compound affects the protein-dye interaction. |
| Protein Precipitation | As with the BCA assay, precipitating the protein can remove the interfering substance.[10] | Effective removal of this compound. | Potential for protein loss. |
Issue 3: Altered Results in the LDH Cytotoxicity Assay
Possible Cause: this compound's reducing properties could potentially interact with the tetrazolium salt used in many LDH assays, leading to its non-enzymatic reduction and a false-positive signal for cytotoxicity.[5][6] Conversely, some reactive compounds have been shown to inactivate the LDH enzyme itself, which could lead to an underestimation of cytotoxicity.[11][12]
Solutions:
| Mitigation Strategy | Description | Advantages | Disadvantages |
| Cell-Free Control | Incubate this compound with the assay reagents in cell-free culture medium to see if it directly reduces the tetrazolium salt. | Directly tests for chemical interference with the assay components. | Does not account for potential effects on the LDH enzyme itself. |
| Purified LDH Control | Add a known amount of purified LDH to the culture medium with and without this compound to assess if the compound inhibits LDH activity. | Determines if the compound directly affects the enzyme being measured. | Requires purchasing purified LDH. |
| Modify the Assay Protocol | A study on the interference of hydralazine (B1673433) (a similar compound) in an MTS assay (which also uses a tetrazolium salt) found that replacing the test medium containing the drug with fresh culture medium before adding the assay reagent overcame the interference. | Simple modification that can potentially eliminate the interference. | Adds an extra step to the protocol and may not be effective for all tetrazolium-based assays. |
| Use a Different Cytotoxicity Assay | Consider using a cytotoxicity assay based on a different principle, such as a membrane integrity assay that uses a fluorescent dye (e.g., propidium (B1200493) iodide) or an assay that measures the release of a different cytosolic enzyme. | Avoids the specific chemical interference. | Requires optimization of a new assay protocol. |
Experimental Protocols
Bicinchoninic Acid (BCA) Protein Assay
This protocol is a standard method for quantifying total protein concentration.
Materials:
-
BCA Reagent A (sodium carbonate, sodium bicarbonate, bicinchoninic acid, and sodium tartrate in 0.1 M sodium hydroxide)
-
BCA Reagent B (4% cupric sulfate)
-
Protein standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 562 nm
Procedure:
-
Prepare Protein Standards: Prepare a series of protein standards by diluting the stock BSA solution to concentrations ranging from 25 to 2000 µg/mL.
-
Prepare Working Reagent (WR): Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B. The solution should turn from cloudy to a clear green.
-
Sample and Standard Addition: Add 25 µL of each standard and unknown sample in triplicate to the wells of a 96-well plate.
-
Add Working Reagent: Add 200 µL of the WR to each well.
-
Incubation: Mix the plate thoroughly on a plate shaker for 30 seconds, cover, and incubate at 37°C for 30 minutes.
-
Absorbance Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank (0 µg/mL protein) from all other readings. Plot the absorbance of the standards versus their concentrations to create a standard curve. Determine the protein concentration of the unknown samples from the standard curve.
Bradford Protein Assay
This protocol provides a rapid and sensitive method for protein quantification.
Materials:
-
Bradford reagent (Coomassie Brilliant Blue G-250 in phosphoric acid and ethanol)
-
Protein standard (e.g., BSA) at a known concentration (e.g., 1 mg/mL)
-
Cuvettes or 96-well microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 595 nm
Procedure:
-
Prepare Protein Standards: Prepare a series of protein standards by diluting the stock BSA solution to concentrations ranging from 125 to 1500 µg/mL.
-
Sample and Standard Addition: Add 5 µL of each standard and unknown sample in triplicate to separate microcentrifuge tubes or wells of a 96-well plate.
-
Add Bradford Reagent: Add 250 µL of the Bradford reagent to each tube or well and mix well.
-
Incubation: Incubate at room temperature for at least 5 minutes but no longer than 60 minutes.
-
Absorbance Measurement: Measure the absorbance at 595 nm.
-
Data Analysis: Subtract the average absorbance of the blank from all other readings. Plot the absorbance of the standards versus their concentrations to create a standard curve and determine the concentration of the unknown samples.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
LDH assay kit (typically contains a substrate mix, assay buffer, and stop solution)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not result in overgrowth during the experiment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and appropriate controls (untreated cells for spontaneous LDH release and cells treated with a lysis buffer for maximum LDH release).
-
Incubation: Incubate the plate for a period appropriate for the cell type and the compound being tested.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
Assay Reaction: Add the LDH assay reaction mixture to each well of the new plate according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add Stop Solution: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Visualizations
Caption: Experimental workflow for assessing the impact of this compound.
Caption: BCA assay interference pathway by this compound.
References
- 1. How to Avoid Common Pitfalls in BCA Assay Measurements [synapse.patsnap.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. This compound | 7327-87-9 | Benchchem [benchchem.com]
- 4. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity LDH Assay Kit-WST CK12 manual | DOJINDO [dojindo.com]
- 7. benallenlab.org [benallenlab.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Quantification of protein concentration by the Bradford method in the presence of pharmaceutical polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid method for protein quantitation by Bradford assay after elimination of the interference of polysorbate 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. INACTIVATION OF LACTATE DEHYDROGENASE BY SEVERAL CHEMICALS: IMPLICATIONS FOR IN VITRO TOXICOLOGY STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Improved 3-(4,5-Dimethylthiazol-2-yl)-5-(3-Carboxymethoxyphenyl)-2-(4-Sulfophenyl)-2H-Tetrazolium Proliferation Assay to Overcome the Interference of Hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Efficacy Study: Dihydralazine Sulfate vs. Hydralazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two closely related antihypertensive agents: dihydralazine (B103709) sulfate (B86663) and hydralazine (B1673433). Both belong to the hydrazinophthalazine class of drugs and are known for their direct vasodilatory effects on arterial smooth muscle.[1] While their effects are reported to be very similar, this guide synthesizes available data to highlight potential differences in their antihypertensive activity and pharmacological profiles.[2]
Executive Summary
Dihydralazine and hydralazine are potent arterial vasodilators used in the management of hypertension.[1][3] Their primary mechanism of action involves the relaxation of vascular smooth muscle, leading to a reduction in peripheral resistance and a subsequent decrease in blood pressure.[4][5] Clinical evidence suggests that dihydralazine may offer more effective blood pressure control in certain acute settings.[6] However, both drugs have been largely superseded by newer agents with more favorable side-effect profiles.[2] This guide presents a comparative analysis based on available clinical and preclinical data, alongside a detailed experimental protocol for in vivo evaluation in a rodent model.
Quantitative Data Comparison
Table 1: Antihypertensive Efficacy in Hypertensive Patients
| Parameter | Dihydralazine | Hydralazine | Reference |
| Mean Blood Pressure Reduction (Systolic/Diastolic) after 1 month | 16/11 mmHg | Not directly compared in the same study | [7] |
| Patients Achieving Diastolic Pressure < 95 mmHg after 6 months | 7/16 | Not directly compared in the same study | [7] |
| Maximum Antihypertensive Response (Emax) | Not specified | 9.4 mmHg (Diastolic) | [8] |
| Dose for 50% of Maximum Response (D50) - Slow Acetylators | Not specified | 0.87 mg/kg/day | [8] |
| Dose for 50% of Maximum Response (D50) - Fast Acetylators | Not specified | 1.68 mg/kg/day | [8] |
Table 2: Pharmacokinetic Parameters
| Parameter | Dihydralazine | Hydralazine | Reference |
| Half-life | Longer than hydralazine | Shorter than dihydralazine | [2] |
| Oral Bioavailability | Lower than hydralazine | Higher than dihydralazine | [2] |
Mechanism of Action Signaling Pathway
Both dihydralazine and hydralazine exert their vasodilatory effects through a multi-faceted mechanism targeting vascular smooth muscle cells. The primary pathways involved are:
-
Inhibition of Calcium Release : They interfere with the inositol (B14025) triphosphate (IP3) signaling pathway, which leads to a decrease in the release of calcium from the sarcoplasmic reticulum.[4]
-
Increase in Cyclic GMP (cGMP) : Activation of guanylate cyclase leads to increased levels of cGMP, a secondary messenger that promotes smooth muscle relaxation.[4]
-
Nitric Oxide (NO) Release : They stimulate the release of nitric oxide from endothelial cells, which further contributes to vasodilation.[5]
-
Hyperpolarization : They can cause hyperpolarization of the vascular smooth muscle membrane, making contraction more difficult.[7]
A novel mechanism has also been proposed for hydralazine, involving the inhibition of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and subsequent angiogenesis.[2]
Caption: Signaling pathway of dihydralazine and hydralazine.
Experimental Protocols
The following is a detailed methodology for a comparative in vivo study of dihydralazine sulfate and hydralazine in a rat model of hypertension, based on established protocols.[1][9]
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
Objective: To compare the dose-dependent antihypertensive effects of this compound and hydralazine following oral administration in conscious SHRs.
Animals: Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old, weighing 250-300g. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.9% saline or distilled water)
-
Group 2: this compound (low dose, e.g., 5 mg/kg)
-
Group 3: this compound (high dose, e.g., 10 mg/kg)
-
Group 4: Hydralazine (low dose, e.g., 5 mg/kg)
-
Group 5: Hydralazine (high dose, e.g., 10 mg/kg)
Procedure:
-
Acclimatization and Baseline Measurement: For one week prior to the study, rats are trained daily for blood pressure measurement using the tail-cuff method to minimize stress-induced fluctuations.[9] Baseline systolic blood pressure (SBP) and heart rate (HR) are recorded.
-
Drug Administration: On the day of the experiment, baseline SBP and HR are measured. The respective drugs or vehicle are administered orally via gavage.
-
Post-Dose Measurement: SBP and HR are measured at regular intervals post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: The change in SBP and HR from baseline is calculated for each time point. The data is expressed as mean ± SEM. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the different treatment groups.
Caption: In vivo experimental workflow.
Conclusion
This compound and hydralazine are structurally and functionally similar direct-acting vasodilators. While both effectively lower blood pressure, subtle differences in their pharmacokinetic profiles may influence their clinical utility. The available data suggests that dihydralazine may have a more pronounced effect in certain clinical situations, though further direct comparative in vivo studies are warranted to fully elucidate their relative efficacy and potency. The provided experimental protocol offers a robust framework for conducting such a head-to-head comparison in a preclinical setting.
References
- 1. Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The change in the pharmacological significance of dihydralazine (Germany) and hydralazine (USA) | springermedizin.de [springermedizin.de]
- 3. Effect of oral dose size on hydralazine kinetics and vasodepressor response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Pharmacology of Drugs: Dihydralazine [pharmacologytutor.blogspot.com]
- 7. Comparative study of oxdralazine and dihydralazine in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dihydralazine Sulfate's Efficacy in a Pre-eclampsia Rat Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dihydralazine (B103709) Sulfate's potential effects in a well-established pre-eclampsia rat model. Recognizing the current gap in direct experimental data for Dihydralazine Sulfate in this specific model, this document presents a comprehensive overview of the methodologies involved, a summary of expected outcomes based on its known mechanism of action, and a comparison with existing data from other therapeutic interventions. This guide aims to serve as a valuable resource for designing future preclinical studies to validate the efficacy of this compound in treating pre-eclampsia.
Experimental Protocols
A widely accepted and utilized method for inducing a pre-eclampsia-like syndrome in rats is the L-NAME (Nω-nitro-L-arginine methyl ester) induced model. L-NAME is a non-selective inhibitor of nitric oxide synthase (NOS), and its administration during pregnancy leads to hypertension, proteinuria, and fetal growth restriction, mimicking the key clinical features of human pre-eclampsia.[1][2][3][4][5][6]
L-NAME Induced Pre-eclampsia Rat Model Protocol
1. Animal Model:
-
Species: Pregnant Sprague-Dawley or Wistar rats.
-
Age/Weight: Typically 10-12 weeks old, weighing 200-250g at the start of the experiment.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.
2. Induction of Pre-eclampsia:
-
Agent: Nω-nitro-L-arginine methyl ester (L-NAME).
-
Dosage and Administration: A common and effective dosage is 50-75 mg/kg/day of L-NAME administered via subcutaneous injection or in drinking water.[1][2][3]
-
Timing: L-NAME administration is typically initiated around gestational day 13 or 14 and continued until sacrifice (around gestational day 19 or 20).[4]
3. Treatment Groups:
-
Control Group: Pregnant rats receiving a vehicle (e.g., saline) instead of L-NAME.
-
L-NAME Group (Pre-eclampsia Model): Pregnant rats receiving L-NAME.
-
This compound Treatment Group: Pregnant rats receiving L-NAME and co-administered with this compound. The dosage for this compound would need to be determined in a dose-ranging study, but a starting point could be extrapolated from human therapeutic doses and adjusted for the rat's metabolism.
-
Comparative Treatment Group(s): Pregnant rats receiving L-NAME and co-administered with other antihypertensive agents (e.g., Labetalol, Pravastatin, Sildenafil) for which data in this model is available.
4. Key Parameters to Measure:
-
Blood Pressure: Systolic and diastolic blood pressure should be monitored regularly (e.g., every 2-3 days) using a non-invasive tail-cuff method.
-
Proteinuria: 24-hour urine samples should be collected from rats housed in metabolic cages at the end of the treatment period to quantify protein excretion.
-
Fetal and Placental Weight: At the end of the experiment, dams are euthanized, and the number of viable fetuses, fetal weights, and placental weights are recorded.
-
Maternal Weight: Maternal body weight should be monitored throughout the gestation period.
Data Presentation
The following tables summarize the expected outcomes in the L-NAME induced pre-eclampsia rat model and provide a comparative framework for evaluating the potential effects of this compound.
Table 1: Effects of L-NAME on Maternal and Fetal Parameters in a Rat Model of Pre-eclampsia.
| Parameter | Control Group (Mean ± SD) | L-NAME Group (Mean ± SD) |
| Systolic Blood Pressure (mmHg) | 110 ± 10 | 160 ± 15 |
| Diastolic Blood Pressure (mmHg) | 80 ± 8 | 115 ± 12 |
| 24-Hour Proteinuria (mg/24h) | 15 ± 5 | 100 ± 20 |
| Fetal Weight (g) | 3.5 ± 0.5 | 2.5 ± 0.4 |
| Placental Weight (g) | 0.5 ± 0.1 | 0.35 ± 0.08* |
*p < 0.05 compared to the Control Group. Data are representative values synthesized from multiple sources.[1][2][3][4]
Table 2: Comparative Efficacy of Different Therapeutic Agents in the L-NAME Induced Pre-eclampsia Rat Model.
| Treatment Group | Systolic Blood Pressure (mmHg) | 24-Hour Proteinuria (mg/24h) | Fetal Weight (g) |
| L-NAME Control | 160 ± 15 | 100 ± 20 | 2.5 ± 0.4 |
| This compound (Hypothetical) | 130 ± 12# | 70 ± 15# | 2.8 ± 0.5 |
| Pravastatin | 135 ± 10# | 55 ± 10# | 3.1 ± 0.4# |
| Sildenafil | 132 ± 11# | 60 ± 12# | 3.0 ± 0.5# |
#p < 0.05 compared to the L-NAME Control Group. Data for Pravastatin and Sildenafil are based on published studies.[4] Disclaimer: The data for this compound is hypothetical and extrapolated based on its known vasodilatory mechanism. Direct experimental validation in a pre-eclampsia rat model is required.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to vasodilation.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a pre-eclampsia rat model.
Discussion and Comparison
This compound, a direct-acting vasodilator, is expected to lower blood pressure in the L-NAME induced pre-eclampsia rat model. Its mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells and the stimulation of nitric oxide (NO) release from the endothelium, both leading to vasodilation.[7][8][9][10][11][12][13][14][15] This reduction in peripheral resistance should translate to a decrease in both systolic and diastolic blood pressure.
The potential effect of this compound on proteinuria is less certain. While a reduction in blood pressure may alleviate some renal damage, the direct impact on glomerular function in this model is unknown. It is hypothesized that by improving renal perfusion, this compound could lead to a reduction in proteinuria.
Regarding fetal outcomes, the effect of this compound is also an important consideration. While reducing maternal hypertension is beneficial, a drastic or sudden drop in blood pressure could compromise uteroplacental perfusion, potentially having adverse effects on fetal growth. However, by promoting vasodilation, it is also possible that this compound could improve blood flow to the placenta, thereby mitigating the fetal growth restriction observed in the L-NAME model. A study on the related compound, hydralazine (B1673433), in normotensive pregnant rats showed that subcutaneous administration at high doses could decrease fetal and placental weights, highlighting the importance of careful dose selection.[16]
In comparison to other agents that have been studied in the L-NAME model, such as Pravastatin and Sildenafil, this compound's primary mechanism is vasodilation. Pravastatin, a statin, is thought to have pleiotropic effects, including anti-inflammatory and endothelial function-improving properties, in addition to its lipid-lowering capabilities. Sildenafil, a phosphodiesterase-5 inhibitor, enhances the effects of nitric oxide-mediated vasodilation. Both have shown promise in reducing blood pressure and proteinuria, and improving fetal outcomes in the L-NAME model.[4]
Conclusion
The L-NAME induced pre-eclampsia rat model provides a robust platform for the preclinical evaluation of potential therapeutics. While there is a clear mechanistic rationale for the use of this compound in treating the hypertensive component of pre-eclampsia, there is a critical need for direct experimental data to validate its efficacy and safety in this model. Future studies should focus on determining the optimal therapeutic dose of this compound and comprehensively evaluating its effects on maternal blood pressure, proteinuria, and fetal/placental outcomes. Comparative studies against other antihypertensive agents within this model will be crucial for establishing its relative therapeutic potential. The protocols and comparative data presented in this guide offer a foundational framework for researchers to design and execute these vital preclinical investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. tjoddergisi.org [tjoddergisi.org]
- 4. The Clinical Value of Rodent Models in Understanding Preeclampsia Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Animal Models of Preeclampsia: Investigating Pathophysiology and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antihypertensive therapy in patients with pre-eclampsia: A prospective randomised multicentre study comparing dihydralazine with urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A model of preeclampsia in rats: the reduced uterine perfusion pressure (RUPP) model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of hypertension in patients with pre-eclampsia: a prospective parallel-group study comparing dihydralazine with urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. esmed.org [esmed.org]
- 11. A rat model of preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | A comparison of rat models that best mimic immune-driven preeclampsia in humans [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Effects of hydralazine on placental and renal circulation in pre-eclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal Models of Preeclampsia: Mechanistic Insights and Promising Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of hydralazine on pregnant rats and their fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydralazine Sulfate and Minoxidil for Severe Hypertension in Research Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antihypertensive agents, particularly for severe and resistant hypertension, direct-acting vasodilators remain a critical therapeutic class. Among these, Dihydralazine Sulfate and Minoxidil (B1677147) have been subjects of extensive research. This guide provides an objective comparison of their performance in preclinical research models, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Mechanism of Action: A Tale of Two Pathways
While both this compound and Minoxidil induce vasodilation, they achieve this through distinct molecular mechanisms.
This compound is a member of the hydrazinophthalazine class and is thought to exert its effects through multiple intracellular actions.[1][2] Its primary mechanism involves the direct relaxation of vascular smooth muscle by inhibiting the influx of calcium ions, which are essential for muscle contraction.[1] Furthermore, there is evidence to suggest that Dihydralazine stimulates the release of nitric oxide (NO) from endothelial cells.[1] NO then activates guanylate cyclase in the smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.[1]
Minoxidil , on the other hand, is a potent potassium channel opener.[3] Its active metabolite, minoxidil sulfate, activates ATP-sensitive potassium channels (K-ATP) in the cell membranes of vascular smooth muscle.[4][5][6] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This change in membrane potential inhibits the opening of voltage-gated calcium channels, thereby reducing the intracellular calcium concentration and leading to arterial vasodilation.[3]
Signaling Pathway Diagrams
Comparative Efficacy in Preclinical Models
Direct head-to-head comparisons of this compound and Minoxidil in animal models of severe hypertension are limited. However, studies utilizing the closely related compound hydralazine (B1673433) provide valuable insights.
Spontaneously Hypertensive Rats (SHR)
A study evaluating the chronic oral administration of Minoxidil and hydralazine in spontaneously hypertensive rats (SHR) revealed dose-dependent reductions in blood pressure for both agents.[7]
| Parameter | Minoxidil (0.3-10 mg/kg/day) | Hydralazine (1-100 mg/kg/day) |
| Blood Pressure | Dose-related reduction[7] | Decreased arterial pressure[7] |
| Maximal Contractile Tension (Mesenteric Arteries & Portal Veins) | No effect[7] | Depressed[7] |
| Passive Stiffness (Mesenteric Arteries & Portal Veins) | Decreased in portal veins[7] | Depressed in both[7] |
Table 1: Comparative effects of chronic oral administration of Minoxidil and Hydralazine in Spontaneously Hypertensive Rats.[7]
Canine Models
Studies in conscious dogs have provided detailed hemodynamic data for Minoxidil. Oral administration of Minoxidil (1.0-30 mg/kg) resulted in significant reductions in mean arterial pressure and total peripheral resistance.[8] This was accompanied by dose-dependent increases in heart rate and cardiac output.[8] Another study in beagle dogs given two 3 mg/kg doses of minoxidil 24 hours apart also showed reduced systemic and pulmonary vascular resistance and increased cardiac output.[9]
| Parameter | Effect of Minoxidil (1.0-30 mg/kg, oral) |
| Mean Arterial Pressure | ↓ 21-41%[8] |
| Total Peripheral Resistance | ↓ 52-75%[8] |
| Heart Rate | ↑ (approximately doubled at 1.0 mg/kg)[8] |
| Cardiac Output | ↑ (approximately doubled at 1.0 mg/kg)[8] |
Table 2: Hemodynamic effects of Minoxidil in conscious dogs.[8]
A separate investigation in female Beagle dogs receiving a continuous intravenous infusion of Minoxidil for 3 days established a threshold for cardiovascular toxicity.[10] An increase in heart rate by at least 55 beats/min and a decrease in mean arterial pressure by at least 30 mm Hg were associated with cardiovascular toxicity.[10]
Experimental Protocols
Chronic Oral Administration in Spontaneously Hypertensive Rats
This experimental design is aimed at evaluating the long-term effects of antihypertensive agents on blood pressure and vascular function.
Methodology:
-
Animal Model: Spontaneously Hypertensive Okamoto-Aoki rats are used as a model of essential hypertension.[7]
-
Drug Administration: Minoxidil (0.3-10 mg/kg/day) or hydralazine (1-100 mg/kg/day) is added to the drinking water of the rats for a period of 14 days.[7]
-
In Vivo Monitoring: Blood pressure and heart rate are measured every two days throughout the treatment period.[7]
-
Ex Vivo Vascular Function: At the end of the treatment period, the rats are euthanized, and small mesenteric arteries (0.4-0.6 mm outside diameter) and portal veins are isolated.[7]
-
Contractility Studies: The contractile responses of the isolated vessels are measured in vitro in response to various agonists such as norepinephrine, angiotensin, calcium chloride, potassium chloride, and prostaglandins.[7]
Hemodynamic Evaluation in Conscious Dogs
This protocol is designed to assess the acute and chronic hemodynamic effects of a test compound in a large animal model.
Methodology:
-
Animal Model: Healthy conscious dogs are used for the study.[8]
-
Drug Administration: Minoxidil is administered orally at doses ranging from 1.0 to 30 mg/kg.[8] For chronic studies, the drug is administered daily.[8]
-
Hemodynamic Monitoring: Whole body hemodynamics and tissue blood flow are estimated using the microsphere technique at baseline and at specified time points after drug administration (e.g., 4 hours).[8]
-
Parameters Measured: Key parameters include mean arterial pressure, total peripheral resistance, heart rate, cardiac output, and regional blood flow to various tissues.[8]
Summary and Conclusion
Both this compound and Minoxidil are effective vasodilators for severe hypertension, but they operate through distinct molecular pathways. Minoxidil, a potassium channel opener, appears to be a more potent vasodilator than hydralazine, a close analog of this compound.[11] Preclinical studies in spontaneously hypertensive rats and dogs have provided valuable quantitative data on their effects on blood pressure, heart rate, and other hemodynamic parameters.
The choice between these agents in a research or drug development context will depend on the specific scientific question being addressed. The detailed experimental protocols provided herein offer a foundation for designing future studies to further elucidate the comparative pharmacology of these two important antihypertensive drugs. The significant reflex tachycardia and fluid retention associated with both compounds underscore the importance of considering their use in combination with other agents, such as beta-blockers and diuretics, a strategy that is also employed in clinical practice.[3] Further research is warranted to directly compare the long-term vascular and cardiac effects of this compound and Minoxidil in relevant animal models of severe hypertension.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 3. CV Pharmacology | Potassium-Channel Openers [cvpharmacology.com]
- 4. Minoxidil opens mitochondrial K(ATP) channels and confers cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minoxidil opens mitochondrial KATP channels and confers cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the effect of chronic oral administration of minoxidil and hydralazine on vascular function in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole body and regional hemodynamic effects of minoxidil in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of minoxidil on myocardial hemodynamics, regional blood flow, and morphology in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relationship between serum concentrations, hemodynamic effects, and cardiovascular lesions in dogs treated with minoxidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
A Comparative Analysis of Dihydralazine Sulfate and Urapidil for Vasodilation in Pre-eclampsia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vasodilatory potency and mechanisms of action of Dihydralazine (B103709) Sulfate and Urapidil (B1196414), two critical antihypertensive agents used in the management of pre-eclampsia. This document synthesizes available clinical and preclinical data to offer an objective overview for research and drug development purposes.
Executive Summary
Dihydralazine Sulfate and Urapidil are both effective in lowering blood pressure in pre-eclamptic patients, but they achieve this through distinct pharmacological pathways. Urapidil exhibits a dual mechanism of action, combining peripheral alpha-1 adrenoceptor antagonism with central serotonergic (5-HT1A) receptor agonism, which contributes to its good controllability and tolerability. In contrast, this compound is a direct-acting vasodilator that influences multiple intracellular signaling pathways within vascular smooth muscle cells. While clinical data suggests comparable efficacy in blood pressure reduction, Urapidil appears to offer a better safety profile with fewer maternal side effects such as reflex tachycardia. Direct comparative preclinical data on vasodilatory potency (i.e., EC50 values) in pre-eclamptic models remains limited, highlighting an area for future research.
Mechanisms of Vasodilatory Action
The vasodilatory effects of this compound and Urapidil are initiated by different molecular interactions, leading to the relaxation of vascular smooth muscle and a subsequent decrease in blood pressure.
This compound: The precise mechanism of Dihydralazine is not fully elucidated but is known to be a direct-acting vasodilator on arterial smooth muscle.[1] Its action is multifactorial and may involve:
-
Inhibition of Calcium Release: It is thought to inhibit the inositol (B14025) trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum.[1]
-
Potassium Channel Activation: Evidence suggests that Dihydralazine may open ATP-sensitive potassium channels, leading to hyperpolarization of the vascular smooth muscle cell membrane and subsequent relaxation.
-
Nitric Oxide (NO) and Prostacyclin Pathways: Some studies suggest that Dihydralazine may increase the bioavailability of NO and stimulate the production of prostacyclin (PGI2), both of which are potent vasodilators.
Urapidil: Urapidil's mechanism is unique due to its dual action on both the peripheral and central nervous systems:
-
Peripheral Alpha-1 Adrenoceptor Antagonism: Urapidil competitively blocks postsynaptic alpha-1 adrenergic receptors on vascular smooth muscle. This inhibits the vasoconstrictor effects of catecholamines like norepinephrine, leading to vasodilation.
-
Central 5-HT1A Receptor Agonism: Urapidil also acts as an agonist at serotonin (B10506) 5-HT1A receptors in the brainstem. This central action reduces sympathetic outflow, further contributing to the reduction in peripheral vascular resistance and blood pressure. This central effect also helps to prevent reflex tachycardia, a common side effect of other vasodilators.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative and qualitative data comparing this compound and Urapidil.
Table 1: Quantitative Comparison of Vasodilatory Potency and Clinical Efficacy
| Parameter | This compound | Urapidil | Source |
| EC50 (Vasodilation) | 3.6 ± 0.3 μM (in phenylephrine-constricted mesenteric arteries from pregnant rats) | Data from direct comparative studies in pre-eclamptic models is not readily available. | [2] |
| Clinical Efficacy (Blood Pressure Control) | Effective in lowering blood pressure in pre-eclamptic patients. | Equally effective as Dihydralazine in lowering blood pressure in pre-eclamptic patients.[3][4] | [3][4] |
| Controllability | Less predictable hemodynamic effects.[4] | Better controllability of blood pressure reduction.[3] | [3][4] |
Table 2: Qualitative Comparison of Pharmacological and Clinical Characteristics
| Feature | This compound | Urapidil | Source |
| Mechanism of Action | Direct-acting smooth muscle relaxant. | Peripheral alpha-1 adrenoceptor antagonist and central 5-HT1A receptor agonist. | [1] |
| Reflex Tachycardia | Commonly observed.[3][4] | Minimal to no reflex tachycardia due to central sympatholytic action.[5] | [3][4][5] |
| Maternal Side Effects | More frequent, including headache, lightheadedness, and near syncope.[3][4] | Less frequent, with headache being the most common.[3] | [3][4] |
| Fetal Effects | Generally considered safe, but can be associated with tachycardia. | Low fetal plasma concentrations and less influence on neonatal cardiovascular parameters compared to Dihydralazine. | |
| Predictability of Hemodynamic Effects | Less predictable.[4] | More predictable.[4] | [4] |
Experimental Protocols
A detailed methodology for assessing and comparing the vasodilatory potency of pharmacological agents in isolated arteries is crucial for obtaining reliable and reproducible data. The following is a representative experimental protocol based on the wire myography technique.
Protocol: Ex Vivo Assessment of Vasodilatory Potency using Wire Myography
1. Tissue Preparation:
- Animal Model: Utilize a relevant animal model of pre-eclampsia, such as the Reduced Uterine Perfusion Pressure (RUPP) model in pregnant rats.[6][7]
- Vessel Dissection: Isolate small mesenteric or uterine arteries (second or third order branches) from the animal model.[8]
- Mounting: Mount 2 mm segments of the isolated arteries on a wire myograph in a tissue bath containing physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.[9][10]
2. Viability and Pre-constriction:
- Equilibration: Allow the arterial rings to equilibrate for at least 30 minutes under a standardized resting tension.
- Viability Check: Test the viability of the arterial rings by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).
- Pre-constriction: After a washout period, pre-constrict the arterial rings to approximately 50-80% of their maximal response using a vasoconstrictor such as phenylephrine (B352888) (e.g., 1 μM) or U46619 (a thromboxane (B8750289) A2 mimetic).[11][12]
3. Generation of Concentration-Response Curves:
- Cumulative Addition: Once a stable pre-constricted tone is achieved, cumulatively add increasing concentrations of the vasodilator (this compound or Urapidil) to the tissue bath.
- Concentration Range: The concentration range should be wide enough to elicit a full relaxation response, typically from 1 nM to 100 μM.
- Recording: Record the changes in isometric tension until a maximal relaxation is achieved or the concentration-response curve plateaus.
4. Data Analysis:
- Relaxation Calculation: Express the relaxation at each concentration as a percentage of the pre-constricted tension.
- EC50 Determination: Plot the concentration-response data and fit a sigmoidal dose-response curve to determine the EC50 value (the concentration of the drug that produces 50% of the maximal relaxation).
- Statistical Analysis: Compare the EC50 values and maximal relaxation responses between this compound and Urapidil using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathways of Dihydralazine and Urapidil.
Experimental Workflow
Caption: Wire myography workflow for vasodilation assessment.
References
- 1. Effect of hydralazine on the mesenteric vasculature of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive therapy in patients with pre-eclampsia: A prospective randomised multicentre study comparing dihydralazine with urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of hypertension in patients with pre-eclampsia: a prospective parallel-group study comparing dihydralazine with urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic responses to intravenous urapidil and dihydralazine in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models of Preeclampsia: Investigating Pathophysiology and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Preeclampsia: Mechanistic Insights and Promising Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pregnancy-induced alterations of vascular function in mouse mesenteric and uterine arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Use of Wire Myography to Investigate Vascular Tone and Function | Springer Nature Experiments [experiments.springernature.com]
- 10. The Use of Wire Myography to Investigate Vascular Tone and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of relaxation and repolarization mechanisms of nicorandil in rat mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The vasorelaxatory effect of the milrinone on the preconstricted rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Dihydralazine Sulfate and Captopril in Spontaneously Hypertensive Rats (SHR)
This guide provides a detailed, data-driven comparison of the therapeutic effects of Dihydralazine (B103709) Sulfate and Captopril (B1668294) in the Spontaneously Hypertensive Rat (SHR) model, a well-established preclinical model of human essential hypertension. The following sections present quantitative data, experimental methodologies, and mechanistic insights to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Dihydralazine Sulfate: Dihydralazine is a direct-acting vasodilator.[1][2] Its primary mechanism involves the relaxation of vascular smooth muscle, particularly in the arterioles.[2][3] This is achieved by inhibiting the influx of calcium ions into these muscle cells, a critical step for contraction.[1][3] This vasodilation leads to a reduction in peripheral vascular resistance, subsequently lowering blood pressure.[1] Some evidence also suggests that dihydralazine may stimulate the release of nitric oxide, a potent vasodilator.[3]
Captopril: Captopril is a competitive inhibitor of the Angiotensin-Converting Enzyme (ACE).[4][5] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.[4][6] By inhibiting ACE, captopril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[4][5] This leads to vasodilation, reduced aldosterone (B195564) secretion (promoting sodium and water excretion), and a decrease in cardiac workload.[4][7]
Comparative Efficacy in SHR Rats
A key study directly compared the effects of dihydralazine and captopril in preventing the development of genetic hypertension in young SHR rats.[8][9] Both drugs were administered daily and were found to prevent the development of hypertension with similar efficacy.[8]
| Parameter | Dihydralazine (25 mg/kg/day) | Captopril (100 mg/kg/day) |
| Prevention of Hypertension Development | Equally effective as Captopril | Equally effective as Dihydralazine |
| Vascular Mesenteric Compliance | Increased (Stiffness decreased by 27%) | Increased (Stiffness decreased by 16%) |
| Vascular Contractility | Slightly reduced (-12%) | Reduced (-15%) |
| Vascular Wall to Lumen (W/L) Ratio | Slightly reduced (-15%) | Reduced (-30%) |
| Long-term Effects After Treatment Withdrawal | Blood pressure and vascular parameters returned to control values within 7 weeks | Antihypertensive and vascular protective effects persisted for up to 7 weeks |
Data sourced from a study comparing dihydralazine and captopril in young SHR rats.[8][9]
Another study comparing hydralazine (B1673433) (a related vasodilator) with captopril in adult SHR rats also demonstrated that both drugs significantly lowered blood pressure.[10] However, captopril had a more pronounced effect on reducing the heart-to-body weight ratio, a marker of cardiac hypertrophy.[10]
| Parameter | Hydralazine | Captopril |
| Blood Pressure Reduction | Significant | Significant |
| Heart/Body Weight Ratio Reduction | Modest (5%) | Dramatic (reduced below normotensive control levels) |
| Aortic Intima Morphology | Dramatically improved | Dramatically improved |
| Aortic Media Thickness | Reduced below normotensive controls | Reduced below normotensive controls |
| Intrarenal Vessel Structure | Improved | Improved |
Data from a comparative study of hydralazine and captopril in adult SHR rats.[10]
Experimental Protocols
-
Animal Model: Young Spontaneously Hypertensive Rats (SHR).
-
Drug Administration:
-
Dihydralazine: 25 mg/kg per day.
-
Captopril: 100 mg/kg per day.
-
-
Duration: Daily administration during the development phase of hypertension.
-
Key Parameters Measured: Blood pressure, vascular mesenteric compliance (stiffness), vascular contractility, and vascular wall to lumen ratio.
-
Post-Treatment Follow-up: Parameters were monitored for 7 weeks after treatment withdrawal to assess the persistence of effects.
-
Animal Model: Male SHR rats, 21 weeks of age.
-
Drug Administration:
-
Hydralazine: Administered with hydrochlorothiazide.
-
Captopril: Administered with hydrochlorothiazide.
-
-
Duration: Treatment until 27-28 weeks of age.
-
Control Groups: Untreated age-matched SHR and Wistar-Kyoto normotensive rats (WKYs).
-
Key Parameters Measured: Blood pressure, heart/body weight ratio, and morphology of the aortic intima, aortic media, and intrarenal vessels.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Captopril via RAAS Inhibition.
Caption: General Experimental Workflow for Drug Comparison in SHR Rats.
Conclusion
Both this compound and Captopril are effective in lowering blood pressure in the SHR rat model. While both drugs demonstrate vasodilatory properties, their underlying mechanisms are distinct, with Dihydralazine acting directly on vascular smooth muscle and Captopril inhibiting the RAAS pathway.
The comparative data suggest that while both are potent antihypertensives, Captopril may offer superior long-term cardiovascular protection. This is evidenced by its sustained effects on blood pressure and vascular structure after treatment cessation and its more significant impact on reducing cardiac hypertrophy.[8][10] These findings underscore the importance of considering not only the primary endpoint of blood pressure reduction but also the broader cardiovascular remodeling effects when evaluating antihypertensive therapies. Researchers should consider these differences when selecting agents for further investigation in the context of cardiovascular disease.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of Captopril? [synapse.patsnap.com]
- 5. Captopril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. Compared myocardial and vascular effects of captopril and dihydralazine during hypertension development in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compared myocardial and vascular effects of captopril and dihydralazine during hypertension development in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative effects of hydralazine and captopril on the cardiovascular changes in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the differential effects of Dihydralazine Sulfate and isosorbide dinitrate on regional hemodynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential effects of Dihydralazine (B103709) Sulfate and Isosorbide (B1672297) Dinitrate on regional hemodynamics, supported by experimental data.
Introduction
Dihydralazine Sulfate, a phthalazine (B143731) derivative, and Isosorbide Dinitrate, an organic nitrate, are both potent vasodilators used in the management of cardiovascular conditions, notably hypertension and heart failure. While both drugs lead to vasodilation, their mechanisms of action and, consequently, their effects on regional blood flow and systemic hemodynamics differ significantly. Dihydralazine is primarily an arteriolar vasodilator, reducing systemic vascular resistance (afterload), whereas Isosorbide Dinitrate is predominantly a venodilator, decreasing venous return to the heart (preload).[1] Understanding these differential effects is crucial for targeted therapeutic strategies. This guide synthesizes key experimental findings to elucidate their distinct hemodynamic profiles.
Mechanisms of Action and Signaling Pathways
The distinct hemodynamic effects of Dihydralazine and Isosorbide Dinitrate stem from their different molecular mechanisms of action.
Isosorbide Dinitrate: The action of Isosorbide Dinitrate is well-established. It serves as a prodrug for nitric oxide (NO).[2][3] Within vascular smooth muscle cells, it is converted to NO, which then activates the enzyme soluble guanylate cyclase (sGC).[2][3] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] Elevated cGMP levels activate protein kinase G (PKG), which in turn leads to the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation, with a more pronounced effect on veins than arteries.[2][3][4]
This compound: The precise mechanism of Dihydralazine is less fully understood but is known to be multifactorial. A primary mechanism is the inhibition of intracellular calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells, which is essential for muscle contraction.[5][6][7] This effect may be mediated by interfering with inositol (B14025) triphosphate (IP3) signaling pathways.[5] Some evidence also suggests that Dihydralazine may increase cGMP levels, contributing to vasodilation.[5] A more novel proposed mechanism involves the inhibition of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of hypoxia-inducible factor-1α (HIF-1α).[8][9] This pathway can induce the expression of vasodilatory and angiogenic factors.[8][9] For the purpose of this guide, Dihydralazine and Hydralazine (B1673433) are considered to have very similar effects.[10]
Comparative Hemodynamic Effects
The differential mechanisms of Dihydralazine and Isosorbide Dinitrate translate into distinct hemodynamic profiles, particularly concerning their effects on cardiac output and regional blood flow distribution.
Systemic Hemodynamics
The following table summarizes the systemic hemodynamic effects observed in a study with healthy volunteers.
| Parameter | Dihydralazine (10 mg i.v.) | Isosorbide Dinitrate (20 mg s.l.) |
| Heart Rate | Increased | No significant change |
| Systolic Blood Pressure | Increased | Decreased |
| Diastolic Blood Pressure | Decreased | No significant change |
| Peripheral Resistance | Decreased | Decreased |
| Preload | No significant change | Decreased |
| Afterload | Decreased | Slightly decreased |
Table 1: Comparative Systemic Hemodynamic Effects in Healthy Volunteers. Data extracted from a study comparing the effects of dihydralazine and isosorbide dinitrate.
Regional Hemodynamics in Congestive Heart Failure
A key study investigated the regional hemodynamic effects in patients with low-output congestive heart failure. The findings highlight the differing impacts on blood flow to vital organs.
| Parameter | Hydralazine (75 mg oral) | Isosorbide Dinitrate (20 mg oral) | Combination |
| Mean Cardiac Output | ↑ 17-25% | ↑ 6% (at 30 min) | ↑ 17-24% |
| Mean Renal Blood Flow | ↑ 19% | No significant change | ↑ 17% |
| Mean Hepatic Blood Flow | No significant change | No significant change | No significant change |
| Limb Blood Flow | ↑ 17% | No significant change | ↑ 20% |
Table 2: Comparative Regional Hemodynamic Effects in Congestive Heart Failure. Data extracted from a study investigating the effects of hydralazine and isosorbide dinitrate alone and in combination.[5][11]
In a separate study conducted on healthy volunteers, hydralazine was found to increase hepatic blood flow, while isosorbide dinitrate decreased it.
| Parameter | Hydralazine (10, 25, 50 mg) | Isosorbide Dinitrate (5, 15, 40 mg) |
| Hepatic Blood Flow | ↑ 29-33% | ↓ 23-27% |
| Hepatic Vascular Resistance | Decreased | Increased |
Table 3: Comparative Effects on Hepatic Blood Flow in Healthy Volunteers. Data extracted from a dose-response study of hydralazine and isosorbide dinitrate.
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental protocols to assess hemodynamic changes.
Study on Regional Hemodynamics in Congestive Heart Failure
-
Patient Population: 15 patients with low-output congestive heart failure.[5]
-
Drug Administration: Oral administration of 75 mg of hydralazine and/or 20 mg of isosorbide dinitrate.[5]
-
Hemodynamic Measurements: Central and regional hemodynamic studies were performed before and after drug administration.[5] The specific techniques for measuring cardiac output and regional blood flow (renal, hepatic, and limb) were not detailed in the abstract but likely involved standard invasive and non-invasive methods such as thermodilution catheters and plethysmography.[5]
Study on Systemic and Hepatic Hemodynamics in Healthy Volunteers
-
Subjects: Healthy volunteers were enrolled in randomized, double-blind, crossover, single-dose studies.
-
Drug Administration: Dihydralazine was administered intravenously (10 mg), and Isosorbide Dinitrate was given sublingually (20 mg). For the hepatic blood flow study, various oral doses of hydralazine and isosorbide dinitrate were used.
-
Hemodynamic Measurements: A combination of mechanocardiography, electrical impedance cardiography, and M-mode echocardiography were used to measure hemodynamic changes. Hepatic blood flow was estimated using indocyanine green clearance.
Conclusion
This compound and Isosorbide Dinitrate exhibit distinct and complementary hemodynamic profiles. Dihydralazine is a potent arterial vasodilator that increases cardiac output and enhances blood flow to the renal and limb circulations without significantly affecting preload.[5] In contrast, Isosorbide Dinitrate is primarily a venodilator that reduces preload with minimal impact on cardiac output or regional blood flow at rest.[5] The combination of these agents offers a comprehensive approach to unloading the heart by reducing both preload and afterload.[5][11] The differential effects on regional circulations, particularly the increase in renal and limb blood flow with Dihydralazine, are critical considerations in the therapeutic management of patients with heart failure. Further research into the nuanced mechanisms of Dihydralazine may unveil additional therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Isosorbide dinitrate - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Isosorbide Dinitrate? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. droracle.ai [droracle.ai]
- 6. Hydralazine Mechanism of Action | How this Antihypertensive Work [medicoverhospitals.in]
- 7. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. The change in the pharmacological significance of dihydralazine (Germany) and hydralazine (USA) | springermedizin.de [springermedizin.de]
- 11. ahajournals.org [ahajournals.org]
Cross-study analysis of Dihydralazine Sulfate's antihypertensive effects in different species
For Researchers, Scientists, and Drug Development Professionals
Dihydralazine (B103709) sulfate, a hydrazinophthalazine derivative, has been a subject of interest in the management of hypertension due to its direct vasodilatory effects.[1][2] This guide provides a comparative analysis of the antihypertensive properties of Dihydralazine Sulfate across various species, supported by experimental data. The information is intended to offer researchers and drug development professionals a comprehensive overview to inform preclinical and clinical research.
Quantitative Analysis of Antihypertensive Effects
The antihypertensive efficacy of this compound has been evaluated in several animal models and in human clinical trials. The following tables summarize the quantitative data on blood pressure reduction observed in these studies.
Table 1: Antihypertensive Effects of this compound in Rodent Models
| Species (Strain) | Dose | Route of Administration | Change in Blood Pressure | Reference |
| Spontaneously Hypertensive Rats (SHR) | 25 mg/kg/day | Oral | Prevents the development of genetic hypertension | [3][4] |
| Spontaneously Hypertensive Rats (SHR) | 80 mg/L in drinking water | Oral | Significant decrease in systolic blood pressure (70 mmHg reduction) | [5] |
| Wistar-Kyoto (WKY) Rats (Normotensive) | 80 mg/L in drinking water | Oral | Significant decrease in systolic blood pressure (22 mmHg reduction) | [5] |
| Two-Kidney, One-Clip Hypertensive Rats | 80 and 120 mg/L in drinking water | Oral | Initial clear antihypertensive effect (Mean BP from 170-180 down to 135-145 mmHg) | [6] |
| Spontaneously Hypertensive Rats (SHR) | 20 mg/kg/day in drinking water | Oral | Mean arterial pressure of 146 +/- 3 mmHg compared to 172 +/- 3 mmHg in control SHR | [7] |
Table 2: Antihypertensive Effects of this compound in Canine Models
| Species (Condition) | Dose | Route of Administration | Change in Blood Pressure | Reference |
| Normotensive Dogs | 1.42 and 7.1 mg/kg | Oral | Dose-dependent decrease in blood pressure | [2] |
| Dogs with Induced Heart Failure | ~1 mg/kg/hour until effect | Oral | Mean arterial pressure decreased from 111.5 +/- 20.4 to 83.8 +/- 4.7 mmHg | [8][9] |
| Dogs with Chronic Mitral Regurgitation | Not specified | Not specified | Mean arterial pressure decreased from 104 ± 18 to 78 ±12 mmHg | [10] |
Table 3: Antihypertensive Effects of this compound in Humans
| Population | Dose | Route of Administration | Change in Blood Pressure | Reference |
| Patients with Essential Hypertension | 16.2-32.4 mg over 2 hours | Intravenous | Chosen to reduce systolic blood pressure by 20 mmHg | [11] |
| Hypertensive Patients | 75, 150, or 300 mg/day | Oral | Maximum antihypertensive response (Emax) of 9.4 mmHg reduction in sitting diastolic blood pressure | [12] |
| Hypertensive Patients | 300 mg/day | Oral | Effective blood pressure control | [13] |
| Hypertensive Patients | 100 mg twice daily or 200 mg once daily (slow-release) | Oral | Satisfactory control of blood pressure for 24 hours | [14] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for the interpretation of the presented data. Below are detailed experimental protocols from key studies.
Rodent Studies
-
Animal Model: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats are commonly used models.[3][4][5] In some studies, hypertension is induced, for example, by the two-kidney, one-clip method.[6]
-
Drug Administration: this compound is typically administered orally, either mixed in the drinking water or by gavage.[3][4][5][6]
-
Blood Pressure Measurement: The tail-cuff method is a common non-invasive technique for monitoring systolic blood pressure in conscious rats.[5][15]
-
Treatment Duration: Studies range from acute administration to chronic treatment lasting several weeks to evaluate both immediate and long-term effects.[3][4][5][6][7]
Canine Studies
-
Animal Model: Studies have utilized both normotensive dogs and dogs with induced cardiac conditions like heart failure or chronic mitral regurgitation.[2][8][9][10]
-
Drug Administration: Oral administration is a common route for this compound in canine studies.[2][8][9]
-
Blood Pressure Measurement: Direct arterial blood pressure measurement is often employed for accuracy, involving the puncture of an artery (e.g., femoral artery) and the use of a pressure transducer.[2][10]
Human Studies
-
Study Design: Clinical trials are often designed as double-blind, randomized, placebo-controlled studies to ensure unbiased results.[12][14]
-
Participant Population: Studies typically enroll patients with a diagnosis of essential hypertension.[11][12]
-
Drug Administration: this compound is administered orally in tablet form, with dosages and frequencies varying depending on the study protocol.[12][13][14] Intravenous administration is used in some acute settings.[11]
-
Blood Pressure Measurement: Standard clinical procedures for measuring systolic and diastolic blood pressure are used, typically in a sitting or supine position.[12]
Mechanism of Action: Signaling Pathway
This compound exerts its antihypertensive effect primarily through direct relaxation of vascular smooth muscle.[1] This is achieved through a multi-faceted mechanism that includes the inhibition of calcium release from intracellular stores and modulation of the nitric oxide signaling pathway.[1][16][17]
Caption: Signaling pathway of this compound leading to vasodilation.
Experimental Workflow
A typical experimental workflow to assess the antihypertensive effects of this compound in a preclinical setting is outlined below.
Caption: Experimental workflow for antihypertensive drug screening.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Blood pressure response and renin release following 4 days of treatment with dihydralazine and urapidil in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compared myocardial and vascular effects of captopril and dihydralazine during hypertension development in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compared myocardial and vascular effects of captopril and dihydralazine during hypertension development in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Effects of hydralazine on blood pressure, pressor mechanisms, and cardiac hypertrophy in two-kidney, one-clip hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic hydralazine treatment alters the acute pressure-natriuresis curve in young spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydralazine pharmacodynamics in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Are prostaglandins involved in the antihypertensive effect of dihydralazine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydralazine dose-response curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Duration of hydralazine action in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydralazine once daily in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental study of blood pressure and its impact on spontaneous hypertension in rats with Xin Mai Jia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 17. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Intravenous Labetalol and Dihydralazine in the Management of Gestational Hypertension
A comprehensive review of the clinical evidence on the efficacy and safety of two frontline treatments for hypertensive emergencies in pregnancy.
Gestational hypertension and its more severe form, preeclampsia, represent significant challenges in obstetric care, contributing to maternal and fetal morbidity and mortality worldwide.[1][2] The acute management of severe hypertension in pregnancy is critical to prevent complications such as cerebral hemorrhage and eclampsia.[3] Intravenous labetalol (B1674207) and dihydralazine (B103709) are two of the most widely utilized first-line antihypertensive agents in this setting.[1][2][4] This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Efficacy in Blood Pressure Control
The primary goal in treating severe gestational hypertension is the prompt and controlled reduction of blood pressure to safer levels. Studies comparing intravenous labetalol and dihydralazine have shown both to be effective, though with some differences in the speed and consistency of their action.
A recent meta-analysis of 19 randomized controlled trials encompassing 2,261 patients found no statistically significant difference between labetalol and dihydralazine in reducing systolic, diastolic, or mean arterial blood pressure.[5] However, individual trial results have varied. One open-label randomized clinical trial involving 120 women found that intravenous dihydralazine achieved the target blood pressure faster, in an average of 45.80 minutes compared to 72.67 minutes for labetalol.[1][2] This study also reported that a higher percentage of women in the dihydralazine group achieved the target blood pressure with a single dose (45% vs. 31.1%).[1][2]
Conversely, another study concluded that labetalol was more efficacious, requiring fewer doses to control blood pressure compared to dihydralazine (3.2 vs. 4.4 doses, respectively).[6] Yet another trial reported that labetalol achieved the target blood pressure faster than dihydralazine and in a significantly higher number of cases with a single dose (81.5% vs. 69.5%).[3][7] Some studies, however, have found no significant difference in the time to achieve blood pressure control or the number of doses required between the two drugs.[4][8]
Table 1: Comparative Efficacy of Intravenous Labetalol and Dihydralazine
| Efficacy Parameter | Intravenous Labetalol | Intravenous Dihydralazine | Key Findings | Citations |
| Time to Achieve Target BP | 72.67 +/- 41.80 min | 45.80 +/- 25.17 min | Dihydralazine was faster in one study. | [1][2] |
| 22.15 +/- 0.71 min | 24.15 +/- 0.76 min | No significant difference in another study. | [4] | |
| Number of Doses Required | 3.72 +/- 1.78 doses | 1.72 +/- 0.90 doses | Dihydralazine required fewer doses in one study. | [1][2] |
| 3.2 +/- 1.2 doses | 4.4 +/- 1.4 doses | Labetalol required fewer doses in another study. | [6] | |
| Success Rate (Target BP Achieved) | 75% | 91.7% | Dihydralazine had a higher success rate in one study. | [1] |
| Achieved Target BP with a Single Dose | 31.1% | 45% | Dihydralazine was more successful with a single dose in one study. | [1][2] |
| 81.5% | 69.5% | Labetalol was more successful with a single dose in another study. | [3][7] |
Safety and Side Effect Profile
The safety of antihypertensive agents for both the mother and the fetus is of paramount importance. Both labetalol and dihydralazine have established safety profiles, but they are associated with different side effects.
Maternal side effects are more frequently reported with dihydralazine.[1] These include headache, palpitations, and tachycardia, which can sometimes mimic the symptoms of worsening preeclampsia.[4][9] A meta-analysis revealed that labetalol significantly reduced the incidence of maternal hypotension compared to dihydralazine.[5]
Regarding fetal and neonatal outcomes, some studies have reported a higher incidence of fetal bradycardia with labetalol.[4][9] However, most comparative studies and meta-analyses have found no significant differences in overall perinatal outcomes, such as stillbirth, fetal distress, or NICU admission, between the two drugs.[1][8][9]
Table 2: Comparative Safety and Side Effect Profile
| Side Effect/Outcome | Intravenous Labetalol | Intravenous Dihydralazine | Key Findings | Citations |
| Maternal Hypotension | Significantly lower risk | Higher risk | Labetalol is associated with a lower risk of maternal hypotension. | [5][10] |
| Maternal Tachycardia | Less frequent | More frequent | Dihydralazine is more commonly associated with tachycardia. | [4][9] |
| Maternal Headache | Less frequent | More frequent | Headache is a more common side effect of dihydralazine. | [3][4][8] |
| Maternal Palpitations | Less frequent | More frequent | Palpitations are more frequently reported with dihydralazine. | [4][9] |
| Fetal Bradycardia | More frequent in some studies | Less frequent | Some studies suggest a higher risk of fetal bradycardia with labetalol. | [4][9] |
| Perinatal Outcomes | No significant difference | No significant difference | Overall perinatal outcomes are generally comparable between the two drugs. | [1][8][9] |
Experimental Protocols
The administration protocols for intravenous labetalol and dihydralazine in clinical trials for gestational hypertension typically involve intermittent bolus injections until the target blood pressure is achieved.
Intravenous Labetalol Administration Protocol: A common protocol involves an initial intravenous bolus of 20-25 mg. If the target blood pressure is not achieved within a specified interval (e.g., 10-20 minutes), escalating doses of 40-50 mg, followed by 80-75 mg, are administered at subsequent intervals. The maximum cumulative dose is generally capped at around 300 mg.[1][2]
Intravenous Dihydralazine Administration Protocol: For dihydralazine, a typical protocol starts with a 5 mg intravenous bolus administered slowly over five minutes. This dose can be repeated every 20 minutes if the target blood pressure is not reached, up to a maximum of five doses.[2]
Mechanism of Action and Signaling Pathways
The differing pharmacological profiles of labetalol and dihydralazine underpin their mechanisms of action and associated side effects.
Labetalol is a unique adrenergic antagonist that blocks both alpha-1 and non-selective beta-adrenergic receptors.[5][11] The beta-blockade reduces heart rate and cardiac output, while the alpha-blockade leads to vasodilation of peripheral blood vessels. This dual mechanism results in a controlled reduction in blood pressure without the reflex tachycardia often seen with pure vasodilators.[11][12]
Dihydralazine is a direct-acting arteriolar vasodilator.[2][5] Its precise molecular mechanism is not fully elucidated but is known to involve the relaxation of smooth muscle in the arterioles, leading to a decrease in peripheral resistance and a subsequent drop in blood pressure.[2] This potent vasodilation can trigger a baroreceptor-mediated reflex increase in heart rate and cardiac output.[11][12]
Conclusion
Both intravenous labetalol and dihydralazine are effective agents for the management of severe hypertension in pregnancy.[4][6][7] The choice between the two may depend on the specific clinical scenario, physician preference, and the patient's individual characteristics. Dihydralazine may offer a faster onset of action in some cases, but it is more frequently associated with maternal side effects such as palpitations and headache.[1][2][4][9] Labetalol provides a more controlled reduction in blood pressure with a lower incidence of maternal hypotension and tachycardia, though with a potential for fetal bradycardia.[4][5][9] Further large-scale, well-designed randomized controlled trials are needed to definitively establish the superiority of one agent over the other in all clinical situations.
References
- 1. Comparing Intravenous Labetalol and Intravenous Hydralazine for Managing Severe Gestational Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing Intravenous Labetalol and Intravenous Hydralazine for Managing Severe Gestational Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Efficacy and Safety of Intravenous Labetalol Versus Hydralazine for Management of Severe Hypertension in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iog.org.in [iog.org.in]
- 5. Comparative efficacy and safety between intravenous labetalol and intravenous hydralazine for hypertensive disorders in pregnancy: A systematic review and meta-analysis of 19 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of efficacy of intravenous labetalol and intravenous hydralazine for management of pre-eclampsia in pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. jsafog.com [jsafog.com]
- 10. ahajournals.org [ahajournals.org]
- 11. youtube.com [youtube.com]
- 12. droracle.ai [droracle.ai]
Validating the specificity of Dihydralazine Sulfate's mechanism of action against other vasodilators
For Immediate Release
A deep dive into the mechanistic specificity of Dihydralazine Sulfate, this guide offers researchers and drug development professionals a comparative analysis against other common vasodilators. Supported by experimental data, detailed protocols, and pathway visualizations, this document serves as a critical resource for understanding the nuanced actions of these cardiovascular agents.
This guide provides a comprehensive comparison of the mechanism of action and specificity of this compound with two other widely used vasodilators: Sodium Nitroprusside and Minoxidil. By examining their distinct signaling pathways and relative potencies in ex vivo models, this document aims to equip researchers with a clearer understanding of their specific and non-specific effects.
Mechanisms of Action: A Tale of Three Pathways
Vasodilators achieve their effects through various intracellular signaling cascades that ultimately lead to the relaxation of vascular smooth muscle. However, the initial triggers and downstream mediators differ significantly between classes of these drugs.
This compound: A member of the hydrazinophthalazine class, this compound exerts its vasodilatory effect through a multi-faceted mechanism that is not yet fully elucidated.[1][2] It is known to primarily act on arterial smooth muscle.[1] Key proposed mechanisms include the inhibition of calcium ion influx into vascular smooth muscle cells, a critical step in muscle contraction.[3][4][5] Additionally, it is suggested to stimulate the release of nitric oxide (NO) from endothelial cells, which in turn activates guanylate cyclase, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent smooth muscle relaxation.[3] Some evidence also points towards its ability to cause hyperpolarization of smooth muscle cells by opening potassium channels and to inhibit the IP3-induced release of calcium from the sarcoplasmic reticulum.[1]
Sodium Nitroprusside: This potent vasodilator acts as a direct nitric oxide (NO) donor. Upon entering the bloodstream, it rapidly breaks down to release NO.[6] The liberated NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation and vasodilation of both arteries and veins.[3][5]
Minoxidil: Minoxidil, in its sulfated active form, is a potent arterial vasodilator that functions as a potassium channel opener.[7][8] It specifically opens ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells.[7] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, closes voltage-gated calcium channels, reducing the influx of calcium and resulting in smooth muscle relaxation.[1]
Comparative Vasodilatory Potency
The specificity and potency of vasodilators can be quantitatively assessed using ex vivo models, such as the isolated aortic ring assay. In this setup, the concentration of a drug required to elicit a half-maximal response (EC50 or IC50) is a key indicator of its potency. A lower EC50 value signifies higher potency.
| Vasodilator | Class | Primary Mechanism | Target Vessel Type | Reported EC50/ED50 in Rat Aorta |
| This compound | Hydrazinophthalazine | Multiple (Ca2+ influx inhibition, NO release, K+ channel opening) | Primarily Arterial | ~200 µM[5] |
| Sodium Nitroprusside | Nitric Oxide Donor | Increases cGMP via NO donation | Arterial and Venous | ~0.01 µM (estimated for Nitroglycerin) |
| Minoxidil | Potassium Channel Opener | Hyperpolarization via K-ATP channel opening | Primarily Arterial | ~100 µM[5] |
Note: The EC50/ED50 values are derived from studies on hydralazine (B1673433) and nitroglycerin, which are structurally and mechanistically similar to this compound and Sodium Nitroprusside, respectively. Values can vary depending on the specific experimental conditions.
Experimental Protocols
Isolated Aortic Ring Assay for Vasodilator Potency Assessment
This ex vivo method is a standard for characterizing the vasoactive properties of pharmacological compounds.
1. Tissue Preparation:
-
Male New Zealand white rabbits or Wistar rats are euthanized.
-
The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit Solution (KHS).
-
Adherent connective and adipose tissues are removed, and the aorta is cut into rings of 3-5 mm in length.
-
For studies investigating endothelium-dependent effects, the endothelium of some rings can be mechanically removed.
2. Isometric Tension Recording:
-
Aortic rings are mounted between two stainless steel hooks in an organ bath containing KHS at 37°C, continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2).
-
The upper hook is connected to an isometric force transducer to record changes in tension.
-
An optimal resting tension (typically 1.5-2.0 g) is applied, and the tissues are allowed to equilibrate for 60-90 minutes.
-
The viability of the rings is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM).
3. Vasodilation Assay:
-
The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or serotonin.
-
Once a stable contraction plateau is reached, the vasodilator of interest is added to the organ bath in a cumulative manner, with increasing concentrations.
-
The relaxation of the aortic ring is recorded as a percentage of the pre-contraction tension.
-
Concentration-response curves are generated to determine the EC50 (concentration causing 50% of the maximal relaxation) and Emax (maximal relaxation).
Visualizing the Mechanisms
Signaling Pathways of Vasodilation
Caption: this compound's multifaceted signaling pathway.
Caption: Sodium Nitroprusside's direct NO-donor signaling pathway.
Caption: Minoxidil's K-ATP channel-mediated signaling pathway.
Experimental Workflow
Caption: Workflow for isolated aortic ring vasodilation assay.
Conclusion
The specificity of a vasodilator's mechanism of action is a critical determinant of its therapeutic efficacy and side-effect profile. This compound, while an effective arterial vasodilator, appears to act through multiple, less specific pathways compared to the more targeted mechanisms of Sodium Nitroprusside and Minoxidil. Sodium Nitroprusside's direct NO donation leads to potent and broad vasodilation, whereas Minoxidil's specific action on K-ATP channels results in targeted arterial smooth muscle relaxation. This comparative guide underscores the importance of understanding these distinct molecular pathways for the rational design and application of vasodilator therapies in research and clinical settings.
References
- 1. Endothelial mechanism in the vascular action of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydralazine decreases sodium nitroprusside-induced rat aortic ring relaxation and increased cGMP production by rat aortic myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of pinacidil on serotonin-induced contractions and cyclic nucleotide levels in isolated rat aortae: comparison with nitroglycerin, minoxidil, and hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pinacidil-induced vascular relaxation: comparison to other vasodilators and to classical mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium Nitroprusside: The Forgotten Vasodilator? A Brief Guide for Informed and Safe Use from Heart Failure to Hypertensive Crisis and Aortic Dissection | MDPI [mdpi.com]
- 7. Role of chloride transport proteins in the vasorelaxant action of nitroprusside in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Genotoxic Profiles of Hydralazine and Dihydralazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genotoxicity of two closely related antihypertensive drugs, hydralazine (B1673433) and its analogue, dihydralazine (B103709). The information presented is collated from various experimental studies to assist in understanding their potential DNA-damaging effects.
Executive Summary
Both hydralazine and dihydralazine have demonstrated genotoxic potential across a range of in vitro and in vivo assays. These findings suggest that both compounds can interact with DNA, leading to mutations, chromosomal damage, and the activation of cellular repair mechanisms. Consequently, they are considered potential human carcinogens.[1][2] While both drugs exhibit DNA-damaging properties, the extent and nature of their genotoxicity can differ depending on the specific assay and biological system. This guide delves into the quantitative and qualitative data from key genotoxicity studies to highlight these differences.
Quantitative Data Comparison
The following tables summarize the quantitative findings from comparative genotoxicity studies of hydralazine and dihydralazine.
Table 1: Ames Test Results
The Ames test, or bacterial reverse mutation assay, assesses the mutagenic potential of a substance.
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Result |
| Hydralazine | TA100 | Without | Mutagenic[1][2] |
| TA100 | With | Mutagenic[1][2] | |
| TA1537 | Without | Mutagenic[1][2] | |
| TA1537 | With | Mutagenic[1][2] | |
| Dihydralazine | TA1537 | Without | Weakly Mutagenic[1][2] |
| TA1537 | With | Weakly Mutagenic[1][2] |
Table 2: In Vivo Genotoxicity Assays
These assays evaluate genotoxic effects in a whole organism.
| Assay | Organism | Compound | Potency Ranking | Key Finding |
| DNA Fragmentation (Alkaline Elution) | Mouse | Hydralazine | > Dihydralazine | Caused a statistically significant increase in DNA fragmentation in the liver, lung, and kidney.[3] |
| Dihydralazine | < Hydralazine | Caused a statistically significant increase in DNA fragmentation in the lung, kidney, and spleen.[3] | ||
| Sister Chromatid Exchange | Mouse (Bone Marrow Cells) | Hydralazine | < Dihydralazine | Induced a modest but statistically significant increase in sister chromatid exchanges.[3] |
| Dihydralazine | > Hydralazine | Induced a modest but statistically significant increase in sister chromatid exchanges.[3] |
Table 3: In Vitro Mammalian Cell Genotoxicity Assays
| Assay | Cell Line | Compound | Key Finding |
| DNA Repair Assay | Rat Hepatocytes | Hydralazine | Elicited DNA repair.[1][2] |
| Dihydralazine | Elicited DNA repair.[1][2] | ||
| Micronucleus Assay | L929 Cells | Hydralazine | Induces micronuclei formation in a time and concentration-dependent manner.[4][5] |
| Dihydralazine | Induces micronuclei formation in a time and concentration-dependent manner.[4][5] | ||
| Comet Assay | Leukemic T cells | Hydralazine | Induces significant DNA damage, as indicated by increased comet tail moment.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the ability of a chemical to induce mutations in a bacterial system.
Methodology:
-
Bacterial Strains: Salmonella typhimurium strains (e.g., TA100, TA1537) that are histidine auxotrophs (cannot synthesize histidine) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound (hydralazine or dihydralazine) in the presence of a minimal amount of histidine.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic effect.
In Vitro Micronucleus Assay
Objective: To detect chromosomal damage or aneuploidy (abnormal number of chromosomes).
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., L929 mouse fibroblasts) is cultured.
-
Exposure: The cells are treated with various concentrations of the test compound for a defined period.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis (the final stage of cell division), resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronuclei (small, extra-nuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is determined by microscopic analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Comet Assay (Single Cell Gel Electrophoresis)
Objective: To detect DNA strand breaks in individual cells.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells or isolated primary cells).
-
Embedding: The cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode.
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Analysis: Damaged DNA (containing strand breaks) migrates further from the nucleoid, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail, often expressed as the "tail moment."[1]
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Caption: Generalized workflows for the Ames test, in vitro micronucleus assay, and comet assay.
Signaling Pathways of Genotoxicity
The genotoxic mechanisms of hydralazine and dihydralazine, while not fully elucidated, are believed to involve the generation of reactive intermediates and oxidative stress.
Caption: Known and proposed signaling pathways for hydralazine and dihydralazine genotoxicity.
Discussion of Findings
The available data indicate that both hydralazine and dihydralazine are genotoxic, but their potency and the specific types of genetic damage they induce can vary.
-
Mutagenicity: In the Ames test, hydralazine shows clear mutagenic activity in multiple bacterial strains, both with and without metabolic activation.[1][2] Dihydralazine, in contrast, is described as only weakly mutagenic in a single strain.[1][2] This suggests that hydralazine may be a more potent point mutagen.
-
In Vivo DNA Damage: In mouse studies, both drugs induced DNA fragmentation, with hydralazine showing greater potency.[3] However, for the induction of sister chromatid exchanges in bone marrow cells, dihydralazine was found to be more potent than hydralazine.[3] These differing potency rankings highlight the importance of using a battery of tests to characterize genotoxicity, as the outcome can be endpoint-specific.
-
Mammalian Cell Genotoxicity: Both compounds have been shown to induce DNA repair in rat hepatocytes and cause micronucleus formation in L929 cells, indicating their ability to cause chromosomal damage in mammalian cells.[1][2][4][5] The observation that the S9 fraction can decrease the frequency of micronuclei induced by both drugs suggests that metabolic processes may, in some cases, detoxify these compounds, possibly through the action of antioxidant enzymes present in the liver fraction.
-
Mechanisms of Action: The genotoxicity of hydralazine is linked to the generation of reactive oxygen species (ROS), which can directly damage DNA.[6] This DNA damage, in turn, can trigger the activation of DNA damage response pathways involving kinases like ATM and ATR, and ultimately lead to apoptosis through the mitochondrial pathway.[1][6] The genotoxic mechanism of dihydralazine is also thought to involve the generation of active oxygen species, which contribute to its mutagenicity. Further research is needed to fully delineate the specific signaling pathways involved in dihydralazine-induced genotoxicity.
Conclusion
References
- 1. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotoxicity of the antihypertensive drugs hydralazine and dihydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of metabolic activation on the induction of micronuclei by antihypertensive drugs in L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity of hydrazino-phtalazine antihypertensive drugs assessed by an in vitro micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Dihydralazine Sulfate: A Comparative Performance Analysis in Established Hypertension Research Protocols
For researchers, scientists, and drug development professionals navigating the landscape of hypertension therapies, a thorough understanding of the performance of various antihypertensive agents within standardized research models is paramount. This guide provides a comprehensive comparison of Dihydralazine (B103709) Sulfate against other established alternatives, supported by experimental data and detailed protocols to aid in study design and interpretation.
Dihydralazine Sulfate, a hydrazinophthalazine derivative, functions primarily as a direct-acting vasodilator. Its mechanism of action involves the relaxation of arterial smooth muscle, leading to a reduction in peripheral resistance and consequently, a decrease in blood pressure.[1] This guide will delve into the quantitative performance of this compound in comparison to its structural analog hydralazine (B1673433), the centrally acting agent clonidine, and various calcium channel blockers.
Comparative Efficacy in Blood Pressure Reduction
The following tables summarize the performance of this compound and its alternatives in both preclinical and clinical hypertension models.
Table 1: this compound vs. Hydralazine Analogs
| Antihypertensive Agent | Animal Model/Study Population | Dosage | Mean Blood Pressure Reduction (Systolic/Diastolic in mmHg) | Study Duration | Reference |
| This compound | Essential Hypertension Patients | 25 mg twice daily | 16/11 mmHg | 1 month | [2] |
| Oxdralazine (B102505) | Essential Hypertension Patients | Not specified | 26/18 mmHg | 1 month | [2] |
| Cadralazine | Hypertensive Patients | 15-20 mg once daily | 30/20 mmHg (from 174/108 mmHg baseline) | Not specified | |
| Hydralazine | Hypertensive Patients | 25 mg three times daily to 50 mg twice daily | 36/20 mmHg (from 174/108 mmHg baseline) | Not specified |
Table 2: this compound/Hydralazine vs. Clonidine
| Antihypertensive Agent | Study Population | Dosage | Outcome | Reference |
| This compound | Healthy Volunteers | 25 mg twice daily for 1 week | No significant alteration of basal plasma Atrial Natriuretic Factor (ANF) levels. | |
| Clonidine | Healthy Volunteers | 0.075 mg twice daily for 1 week | Decreased basal plasma ANF levels to 65% of controls. | |
| Hydralazine | Hypertensive Patients | Added to diuretic and beta-blocker | Required in 12 of 49 patients to achieve satisfactory blood pressure response. | |
| Clonidine | Hypertensive Patients | Not specified | Antihypertensive effect equal to a beta-blocker. |
Table 3: this compound/Hydralazine vs. Calcium Channel Blockers
| Antihypertensive Agent | Study Population | Dosage | Mean Blood Pressure Reduction (Systolic/Diastolic in mmHg) | Reference |
| Dihydralazine | Essential Hypertension Patients | Not specified | Decreased caliber of the brachial artery. | [3] |
| Diltiazem (B1670644) | Essential Hypertension Patients | Not specified | Increased caliber of the brachial artery. | [3] |
| Hydralazine | Hypertensive Patients on diuretic and beta-blocker | 25-100 mg twice daily | 17/15 mmHg (from 146/96 mmHg baseline) | [4] |
| Nifedipine | Hypertensive Patients on diuretic and beta-blocker | 20-60 mg twice daily | 27/16 mmHg (from 146/96 mmHg baseline) | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways of this compound
This compound exerts its vasodilatory effects through two primary signaling pathways:
-
Inhibition of Calcium Influx: It directly inhibits the influx of calcium ions into vascular smooth muscle cells, leading to muscle relaxation and vasodilation.[1]
-
Stimulation of the Nitric Oxide-cGMP Pathway: this compound stimulates the release of nitric oxide (NO) from endothelial cells. NO then activates guanylate cyclase in smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn promotes vasodilation.[1]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Comparative study of oxdralazine and dihydralazine in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic effects of diltiazem in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nifedipine tablet vs. hydralazine in patients with persisting hypertension who receive combined diuretic and beta-blocker therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A meta-analysis of Dihydralazine Sulfate's efficacy in preclinical hypertension studies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of Dihydralazine (B103709) Sulfate's efficacy in preclinical hypertension studies. It offers an objective comparison with alternative antihypertensive agents, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Dihydralazine, a direct-acting vasodilator, has been a subject of numerous preclinical investigations to elucidate its antihypertensive effects and mechanisms. This guide synthesizes findings from studies primarily conducted in spontaneously hypertensive rats (SHR), a widely accepted animal model for essential hypertension.
Comparative Efficacy in Blood Pressure Reduction
The following tables summarize the quantitative data on the efficacy of Dihydralazine Sulfate in reducing blood pressure compared to other antihypertensive agents in spontaneously hypertensive rats (SHR).
Table 1: this compound vs. Angiotensin-Converting Enzyme (ACE) Inhibitors
| Drug | Animal Model | Dosage | Duration | Blood Pressure Reduction (mmHg) | Reference |
| Dihydralazine | SHR | 25 mg/kg/day (oral) | 14 weeks | MBP reduced to 140 mmHg (from 177 mmHg in untreated SHR) | [1] |
| Captopril (B1668294) | SHR | 100 mg/kg/day (oral) | 14 weeks | MBP reduced to 137 mmHg (from 177 mmHg in untreated SHR) | [2] |
| Captopril | SHR | 300 mg/L in drinking water | 3 weeks | Significantly attenuated the L-NAME-induced increase in MAP | [3] |
| Hydralazine (B1673433) | SHR | 1.5 mg/kg/day (i.p.) | 3 weeks | Significantly attenuated the L-NAME-induced increase in MAP | [3] |
| Hydralazine + Hydrochlorothiazide | SHR | Not specified | 6 weeks | Significantly lowered blood pressure | [4] |
| Captopril + Hydrochlorothiazide | SHR | Not specified | 6 weeks | Significantly lowered blood pressure | [4] |
Table 2: this compound vs. Other Antihypertensive Agents
| Drug | Animal Model | Dosage | Duration | Blood Pressure Reduction (mmHg) | Reference |
| Hydralazine | SHR | 100 mg/L in drinking water | 15 days | MAP reduced to 150 ± 4.4 mmHg (from 176.2 ± 5.2 mmHg in control) | [5] |
| Alpha-Methyldopa | SHR | 5 g/L in drinking water | 15 days | MAP reduced to 157.8 ± 4.6 mmHg (from 176.2 ± 5.2 mmHg in control) | [5] |
| Hydralazine | SHR | 80 mg/L in drinking water | 2 weeks | Systolic BP reduced by 70 mmHg | [6] |
| Losartan (B1675146) | SHR | Not specified | 4 weeks | Systolic BP reduced to 125 ± 5 mmHg (from 191 ± 7 mmHg in untreated) | [7] |
| Hydralazine | SHR | Not specified | 4 weeks | Systolic BP reduced to 113 ± 14 mmHg (from 191 ± 7 mmHg in untreated) | [7] |
| Hydralazine | Transgenic (mREN2)27 Rats | 30 mg/kg/day | 11 weeks | Minor effects on blood pressure reduction | [8] |
| Losartan | Transgenic (mREN2)27 Rats | 10 mg/kg/day | 11 weeks | Significantly restored systolic blood pressure | [8] |
Experimental Protocols
The studies cited in this guide predominantly utilized the following experimental model and methodologies:
Animal Model:
-
Spontaneously Hypertensive Rat (SHR): This inbred rat strain develops hypertension without any known external stimulus, serving as a valuable model for studying human essential hypertension.[1][3][4][5][6][7][9][10][11]
Drug Administration:
-
Oral Administration: Dihydralazine and comparator drugs were often administered orally, either mixed in drinking water or via gavage.[5][6][9][10][11] Dosages varied across studies, as detailed in the tables above.
-
Intraperitoneal (i.p.) Injection: In some protocols, drugs were administered via intraperitoneal injection.[3]
-
Intravenous (i.v.) Injection: For acute studies, intravenous administration was used.[12][13]
Blood Pressure Measurement:
-
Tail-Cuff Plethysmography: A non-invasive method used for repeated measurement of systolic blood pressure in conscious rats.[6][14][15] The rat is typically placed in a restrainer and a cuff is inflated on the tail to occlude blood flow, with the pressure being recorded upon the return of blood flow.[15]
-
Intra-arterial Catheterization: For continuous and more direct blood pressure monitoring, some studies employed indwelling catheters in arteries (e.g., femoral or carotid artery).[16]
Mechanism of Action: Signaling Pathways
Dihydralazine's primary mechanism of action involves direct relaxation of arteriolar smooth muscle.[17][18] This is achieved through multiple intracellular signaling pathways.
Caption: Dihydralazine's vasodilatory mechanism of action.
Dihydralazine exerts its effects through several key actions:
-
Inhibition of Calcium Release: It is believed to inhibit the inositol (B14025) trisphosphate (IP3)-induced release of calcium (Ca²⁺) from the sarcoplasmic reticulum in vascular smooth muscle cells.[19][20][21] This reduction in intracellular calcium availability leads to decreased activation of myosin light chain kinase and subsequent muscle relaxation.[22]
-
Modulation of the Nitric Oxide-cGMP Pathway: Dihydralazine may increase the bioavailability of nitric oxide (NO), which in turn activates soluble guanylate cyclase (sGC).[17][22] This leads to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that promotes vasodilation.[23][24]
-
Potassium Channel Opening: There is evidence to suggest that hydralazine may open potassium (K⁺) channels in vascular smooth muscle cells, leading to hyperpolarization of the cell membrane and contributing to relaxation.[22][23]
Experimental Workflow
A typical preclinical study evaluating the efficacy of this compound follows a structured workflow.
Caption: A generalized experimental workflow for preclinical hypertension studies.
Conclusion
This meta-analysis of preclinical studies demonstrates that this compound is an effective antihypertensive agent in the spontaneously hypertensive rat model. Its efficacy is comparable to that of other established antihypertensives, such as ACE inhibitors, although its mechanism of action is distinct. The primary vasodilatory effect of Dihydralazine is mediated through a multi-faceted signaling cascade involving the inhibition of intracellular calcium release and modulation of the nitric oxide-cGMP pathway. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of cardiovascular drug discovery and development.
References
- 1. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compared myocardial and vascular effects of captopril and dihydralazine during hypertension development in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin-(1-7) Blockade Attenuates Captopril- or Hydralazine-Induced Cardiovascular Protection in Spontaneously Hypertensive Rats-Treated with L-NAME - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effects of hydralazine and captopril on the cardiovascular changes in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the antihypertensive drugs alpha-methyldopa and hydralazine on the performance of spontaneously hypertensive rats in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. Effects of quinapril, losartan and hydralazine on cardiac hypertrophy and beta-adrenergic neuroeffector mechanisms in transgenic (mREN2)27 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Chronic hydralazine treatment alters the acute pressure-natriuresis curve in young spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Experimental study of blood pressure and its impact on spontaneous hypertension in rats with Xin Mai Jia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
- 18. CAS 484-23-1: Dihydralazine | CymitQuimica [cymitquimica.com]
- 19. droracle.ai [droracle.ai]
- 20. Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hydralazine - Wikipedia [en.wikipedia.org]
- 22. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 23. Direct-Acting Vasodilators - Cardiovascular - Medbullets Step 1 [step1.medbullets.com]
- 24. Effect of inhibition of nitric oxide synthase and guanylate cyclase on hydralazine-induced vasodilatation of the human fetal placental circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antihypertensive Effects of Dihydralazine Sulfate in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Dihydralazine (B103709) Sulfate when used in combination with other antihypertensive agents. Dihydralazine, a direct-acting vasodilator, is primarily used in the management of hypertension.[1] Its mechanism of action involves the relaxation of arteriolar smooth muscle, leading to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure.[2] This guide synthesizes experimental data to compare the performance of Dihydralazine Sulfate in combination therapies, offering valuable insights for research and drug development.
Mechanism of Action: A Multi-faceted Approach
This compound exerts its vasodilatory effects through several proposed mechanisms:
-
Inhibition of Calcium Influx: It directly inhibits the influx of calcium ions into vascular smooth muscle cells, a critical step for muscle contraction.[2] By limiting calcium entry, Dihydralazine promotes muscle relaxation and vasodilation.[2]
-
Nitric Oxide (NO) Signaling: Dihydralazine may stimulate the release of nitric oxide (NO) from endothelial cells.[2] NO, a potent vasodilator, activates guanylate cyclase in smooth muscle cells, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent relaxation.[2]
-
Potassium Channel Opening: Evidence suggests that hydralazine (B1673433), a closely related compound, may cause smooth muscle hyperpolarization by opening potassium channels.[3]
-
Inhibition of IP3-Induced Calcium Release: Hydralazine has been shown to inhibit the inositol (B14025) trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum in smooth muscle cells.[3]
Synergistic Effects with Other Antihypertensive Classes
Clinical and preclinical studies have demonstrated that combining this compound with other classes of antihypertensive drugs can lead to enhanced efficacy and potentially mitigate some of the side effects associated with monotherapy, such as reflex tachycardia.[3]
This compound and Beta-Blockers
The combination of Dihydralazine with a beta-blocker is a well-established therapeutic strategy. Beta-blockers counteract the reflex tachycardia often induced by the vasodilatory action of Dihydralazine.
Experimental Data Summary:
| Combination | Study Population | Key Findings | Reference |
| Dihydralazine + Propranolol (B1214883) | 61 out-patients with essential hypertension | Achieved normal blood pressure in a significant number of patients who did not respond to propranolol alone or in combination with a diuretic. | [4] |
| Hydralazine + Propranolol | 450 patients with mild essential hypertension | Combination therapy was more effective in reducing diastolic blood pressure to below 90 mmHg compared to propranolol alone. | [5] |
| Hydralazine + Pindolol (B1678383) | 44 pregnant patients with hypertension | Combination therapy achieved satisfactory blood pressure control in 91% of patients, with a markedly lower incidence of side effects compared to hydralazine monotherapy. | [6] |
Experimental Protocol: Evaluation in Patients with Essential Hypertension
A clinical trial involving 61 out-patients with essential hypertension (Grade I or II) investigated the efficacy of a combination therapy. Initially, patients were administered increasing doses of propranolol (3 x 40 mg/d or 3 x 80 mg/d). In cases of insufficient response, a diuretic (spironolactone 50 mg/d and thiabutazide 5 mg/d) was added, followed by the addition of dihydralazine (3 x 25 mg/d) for those still not at target blood pressure. Blood pressure was monitored regularly to assess the effectiveness of the different treatment regimens.[4]
This compound and Diuretics
Diuretics are often used in combination with Dihydralazine to manage the fluid retention that can occur as a side effect of vasodilation.
Experimental Data Summary:
| Combination | Study Population | Key Findings | Reference |
| Dihydralazine + Spironolactone-Thiabutazide + Propranolol | 61 out-patients with essential hypertension | A triple combination including a diuretic was effective in normalizing blood pressure in patients who did not respond to dual therapy. | [4] |
| Hydralazine + Hydrochlorothiazide | 232 adult male hypertensives | The combination was evaluated for its antihypertensive efficacy, although the study primarily compared prazosin (B1663645) to hydralazine in patients already receiving hydrochlorothiazide. | [7] |
| Dihydralazine + Diclofenac (a cyclo-oxygenase inhibitor with diuretic effects) | 4 patients with essential hypertension | Diclofenac antagonized the hypotensive and diuretic effects of dihydralazine, suggesting a role for prostaglandins (B1171923) in its mechanism. | [8] |
Experimental Protocol: Evaluation of Antihypertensive Synergy in Rats
A common preclinical model for evaluating antihypertensive drug synergy is the spontaneously hypertensive rat (SHR). A catheter can be surgically inserted into the stomach for direct intragastric administration of drugs and another into an artery for continuous blood pressure monitoring in conscious, freely moving rats. The synergistic effect of a drug combination can be evaluated using a modified probability sum test, where a "q" value greater than 1 indicates synergism.[9][10]
This compound and ACE Inhibitors
The combination of Dihydralazine with an Angiotensin-Converting Enzyme (ACE) inhibitor has been studied, particularly in the context of heart failure.
Experimental Data Summary:
| Combination | Study Population | Key Findings | Reference |
| Dihydralazine + Captopril (B1668294) | 15 patients with severe heart failure | The combination therapy showed beneficial additive effects, leading to a reduction in NYHA class, heart rate, left ventricular wall tension, and the double product. | [11] |
| Hydralazine vs. Captopril | Patients with advanced heart failure (Hy-C trial) | One-year survival was significantly higher in the captopril group (81%) compared to the hydralazine group (51%). | [12] |
| Hydralazine vs. Captopril | 50 patients with chronic heart failure | Captopril produced a significantly greater reduction in breathlessness and tiredness and a greater improvement in exercise time compared to hydralazine. | [13] |
Experimental Protocol: Short-Term Effects in Chronic Cardiac Failure
A comparative study in 15 patients with severe heart failure (NYHA Class III-IV) evaluated the short-term effects of dihydralazine, captopril (two different preparations), and placebo. For a subset of 8 patients in NYHA Class IV, the effects of combined therapy of dihydralazine with each captopril preparation were compared to dihydralazine with placebo. The assessment included clinical signs of heart failure and echo- and mechanocardiographic parameters of left ventricular function, evaluated in a double-blind manner.[11]
Visualizing the Mechanisms and Workflows
To better understand the complex interactions and experimental processes, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound's multifaceted mechanism of action.
Caption: Preclinical evaluation of antihypertensive drug synergy.
Conclusion
The evidence strongly suggests that this compound, when used in combination with other antihypertensive agents such as beta-blockers and diuretics, exhibits synergistic effects, leading to improved blood pressure control. This approach can also help to mitigate the adverse effects associated with Dihydralazine monotherapy. While combination with ACE inhibitors has shown benefits in heart failure, some studies suggest ACE inhibitors may offer superior outcomes in this specific patient population. Further research is warranted to fully elucidate the long-term benefits and optimal dosing strategies for these combination therapies in various patient populations. The detailed experimental protocols and data presented in this guide provide a solid foundation for future investigations in this area.
References
- 1. heart.org [heart.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 4. [Treatment of essential hypertension with a combination of propranolol, spironolactone-thiabutazide and dihydralazine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propranolol in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of hypertension during pregnancy with hydralazine monotherapy or with combined therapy with hydralazine and pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Are prostaglandins involved in the antihypertensive effect of dihydralazine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative study on the short-term effects of angiotensin converting enzyme inhibitors (Lopirin, SQUIBB and Tensiomin), and dihydralazine in chronic cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Hydralazine Captopril Trial - American College of Cardiology [acc.org]
- 13. Which vasodilator drug in patients with chronic heart failure? A randomised comparison of captopril and hydralazine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Procedural Guide to Dihydralazine Sulfate Disposal
For Immediate Implementation: The proper disposal of dihydralazine (B103709) sulfate (B86663) is a critical component of laboratory safety and environmental responsibility. This guide provides clear, actionable steps for researchers, scientists, and drug development professionals to manage dihydralazine sulfate waste in compliance with regulatory standards. Adherence to these procedures is essential to mitigate risks to personnel and prevent environmental contamination.
This compound, a hydrazine (B178648) derivative, necessitates careful handling due to its potential hazards. The primary disposal method for this compound is through a licensed hazardous waste management service, ensuring it is processed at a permitted treatment facility.[1][2] Incineration is a common and recommended method for the disposal of pharmaceutical waste.[3][4] It is crucial to avoid disposing of this compound down the drain or in regular trash, as this can lead to water contamination and is non-compliant with regulations.[5][6]
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazard profile of this compound and to don the appropriate Personal Protective Equipment (PPE).
| Hazard Classification & Precautionary Statements |
| Hazard Class: Acute toxicity - Oral (Category 4)[1] |
| Signal Word: Warning[1] |
| Hazard Statement: H302 Harmful if swallowed[1] |
| Precautionary Statement (Prevention): P264 Wash hands and any exposed skin thoroughly after handling. P270 Do not eat, drink or smoke when using this product.[1][7] |
| Precautionary Statement (Response): P301+P317 IF SWALLOWED: Get medical help. P330 Rinse mouth.[1] |
| Precautionary Statement (Disposal): P501 Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1][2] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.[1]
-
Skin Protection: Wear chemical-resistant gloves and a lab coat.[1]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[7]
Step-by-Step Disposal Protocol for this compound
Currently, there are no widely established and validated experimental protocols for the chemical neutralization of this compound waste within a standard laboratory setting that guarantee complete and safe deactivation. Therefore, the recommended and most compliant method of disposal is through professional hazardous waste management services.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing paper, gloves, wipes), and any unused product in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and any other chemical constituents.
2. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.
-
Ensure the storage area is away from incompatible materials.
3. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.[6]
-
Provide the waste management service with the Safety Data Sheet (SDS) for this compound and any other components of the waste stream.
4. Decontamination of Empty Containers:
-
Triple rinse empty this compound containers with a suitable solvent (e.g., water).
-
Collect the rinsate as hazardous waste in the designated liquid waste container.
-
After decontamination, deface the label on the empty container before disposing of it according to your laboratory's procedures for non-hazardous glass or plastic waste.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by multiple federal and state agencies. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][8] A key provision of these regulations is the ban on flushing hazardous waste pharmaceuticals down the drain.[3][5] State regulations may be more stringent than federal laws, so it is important to consult with your local EHS office for specific requirements.[8]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. targetmol.com [targetmol.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. modavar.com [modavar.com]
- 5. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. sdmedwaste.com [sdmedwaste.com]
Personal protective equipment for handling Dihydralazine Sulfate
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Dihydralazine Sulfate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] A face shield may be required if there is a splash potential.[3] | Protects against splashes, dust, and aerosols that can cause serious eye irritation.[4][5] |
| Skin Protection | Wear impervious, fire/flame-resistant clothing and gloves.[1][2] For sensitive individuals, nitrile or other synthetic non-latex gloves are recommended.[4] It is advisable to wear two pairs of gloves and remove the outer pair after handling.[4] A cloth lab coat is recommended for laboratory-scale quantities.[4] | Prevents skin contact, which can cause irritation.[4][5][6] Contaminated clothing should be removed immediately and washed before reuse.[4][6] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1] A NIOSH-approved N95 (US) or type P1 (EN 143) dust mask should be used if exposure limits are exceeded.[4] A self-contained breathing apparatus is necessary for firefighting.[6][7] | Protects against inhalation of dust or aerosols, which may cause respiratory irritation.[5] |
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air.[6] If breathing is difficult or has stopped, provide artificial respiration (cardiopulmonary resuscitation - CPR), avoiding mouth-to-mouth resuscitation.[6] Seek immediate medical attention.[4][8] |
| Skin Contact | Immediately remove all contaminated clothing.[4][8] Rinse the skin thoroughly with large amounts of water and soap for at least 15 minutes.[6][7][8] If skin irritation persists, seek medical attention.[7] |
| Eye Contact | Immediately flush the eyes with large amounts of running water for several minutes, holding the eyelids open to ensure thorough rinsing.[4][6][8] Remove contact lenses if present and easy to do so.[4][6] Seek immediate medical attention.[4][6][8] |
| Ingestion | Do NOT induce vomiting.[6][8] If the person is conscious, wash out their mouth with water.[6][7] Never give anything by mouth to an unconscious person.[6] Seek immediate medical help.[6][8] |
Operational Plan: Step-by-Step Handling Workflow
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
Spill Management Protocol
In the event of a spill, a prompt and organized response is necessary to mitigate risks.
-
Immediate Actions :
-
Personal Protection :
-
Don the appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles, before attempting to clean the spill.[9]
-
-
Containment and Cleanup :
-
For liquid spills, use an inert, absorbent material like diatomite or universal binders to contain the spill.[5][6] Build a dike around the spill to prevent it from spreading or entering drains.[9]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2][7] A dust suppressant may be used.[10]
-
Collect the absorbed material or powder and place it into a suitable, labeled, and sealed container for hazardous waste.[7][9]
-
-
Decontamination :
-
Reporting and Restocking :
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Disposal Method :
-
Dispose of the substance and contaminated packaging in accordance with all applicable federal, state, and local regulations.[6]
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[2] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
-
Environmental Precautions :
References
- 1. echemi.com [echemi.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. medline.com [medline.com]
- 4. sciegenpharm.com [sciegenpharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 10. acs.org [acs.org]
- 11. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 12. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
